Product packaging for D75-4590(Cat. No.:CAS No. 384376-42-5)

D75-4590

Cat. No.: B2566478
CAS No.: 384376-42-5
M. Wt: 349.5 g/mol
InChI Key: DMKNXKIUSPUYQP-UHFFFAOYSA-N
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Description

D75-4590 is a useful research compound. Its molecular formula is C21H27N5 and its molecular weight is 349.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N5 B2566478 D75-4590 CAS No. 384376-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(diethylamino)ethylamino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5/c1-5-16-15(4)17(14-22)21-24-18-10-8-9-11-19(18)26(21)20(16)23-12-13-25(6-2)7-3/h8-11,23H,5-7,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKNXKIUSPUYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name D75-4590
Source Wikipedia
URL https://en.wikipedia.org/wiki/D75-4590
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201045514
Record name 1-{[2-(Diethylamino)ethyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384376-42-5
Record name D75-4590
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384376425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D75-4590
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS449L7PJY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

D75-4590 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core mechanism of action of D75-4590, a novel antifungal agent, is detailed below for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is a pyridobenzimidazole derivative that functions as a specific inhibitor of β-1,6-glucan synthesis in the fungal cell wall.[1][2][3][4][5] This mode of action is considered novel and presents a promising avenue for the development of new antifungal therapies.[1][2][3][4] The primary molecular target of this compound has been identified as Kre6p, a putative β-1,6-glucan synthase.[1][2][6][7] By inhibiting Kre6p, this compound selectively reduces the incorporation of glucose into the β-1,6-glucan component of the cell wall, leading to impaired cell growth and morphological defects such as cell clumping.[1][3][4] Notably, the KRE6 gene is conserved across various fungal species but lacks a mammalian homolog, suggesting a high degree of selectivity for fungal cells and a promising safety profile.[1][2][3][4]

Quantitative Data

The antifungal activity and selectivity of this compound have been quantified through various assays. The following tables summarize the key quantitative data available.

Table 1: Antifungal Activities of this compound and Fluconazole [1]

Fungal StrainThis compound MIC (μg/ml)Fluconazole MIC (μg/ml)
Candida albicans>320.5
Candida tropicalis>321
Candida parapsilosis>320.5
Candida glabrata IFO062248
Fluconazole-resistant CandidaActiveResistant
Cryptococcus neoformans>324
Trichosporon asahii>322
Aspergillus species>32>64

Table 2: Fungicidal Activity and Cytotoxicity of this compound [1]

ParameterValue (μg/ml)
MFC against Candida glabrata IFO062232
MFC against other Candida strains>32
GI50 against PC-6 (human lung cancer) cells>16
MIC against Staphylococcus aureus 209P>32
MIC against Escherichia coli NIHJ>32

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are described below.

Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of this compound were determined using the microdilution method following the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS). Fungal strains were incubated with serial dilutions of this compound in a suitable medium (e.g., RPMI 1640) at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible growth. For the determination of the minimum fungicidal concentration (MFC), an aliquot from the wells showing no visible growth in the MIC assay was subcultured on agar plates without the compound. The MFC was the lowest concentration that resulted in no fungal growth on the subculture plates.[1]

Macromolecular Synthesis Assay

To investigate the specific inhibitory effect of this compound on cell wall synthesis, a radioactive precursor incorporation assay was performed. Saccharomyces cerevisiae or Candida glabrata cells were grown in the presence of this compound and a radiolabeled precursor, such as [¹⁴C]glucose. The cells were then harvested, and the cell wall was fractionated to separate different components like β-1,3-glucan, β-1,6-glucan, mannoprotein, and chitin. The amount of radioactivity incorporated into each fraction was measured using a scintillation counter. A selective reduction in the radioactivity of the β-1,6-glucan fraction in the presence of this compound indicated its specific inhibitory action.[1][3][4]

Genetic Target Identification

The molecular target of this compound was identified through genetic studies in Saccharomyces cerevisiae. This compound-resistant mutants were generated by exposing yeast cells to UV irradiation and selecting for colonies that could grow in the presence of high concentrations of the compound. The mutations responsible for the resistance phenotype were then identified through genetic analysis, which pointed to the KRE6 gene as the primary target of this compound.[1]

Visualizations

The following diagrams illustrate the signaling pathway, experimental workflow, and logical relationships central to the mechanism of action of this compound.

D75_4590_Mechanism_of_Action cluster_cell_wall Fungal Cell Wall Synthesis Glucose Glucose UDP_Glucose UDP-Glucose Glucose->UDP_Glucose beta_1_3_Glucan β-1,3-Glucan UDP_Glucose->beta_1_3_Glucan Fks1p Kre6p Kre6p (β-1,6-Glucan Synthase) UDP_Glucose->Kre6p Cell_Wall Cell Wall Structure beta_1_3_Glucan->Cell_Wall beta_1_6_Glucan β-1,6-Glucan beta_1_6_Glucan->Cell_Wall Kre6p->beta_1_6_Glucan D75_4590 This compound D75_4590->Inhibition Inhibition->Kre6p Experimental_Workflow cluster_screening Screening & Identification cluster_moa Mechanism of Action Studies cluster_results Results Screening High-Throughput Screening of Chemical Library Hit_ID Identification of this compound as an Antifungal Hit Screening->Hit_ID Antifungal_Assay Antifungal Susceptibility Testing (MIC/MFC) Hit_ID->Antifungal_Assay Macro_Synthesis Macromolecular Synthesis Assay ([¹⁴C]Glucose Incorporation) Hit_ID->Macro_Synthesis Genetic_Studies Genetic Studies in S. cerevisiae (Resistant Mutant Analysis) Hit_ID->Genetic_Studies Selective_Activity Selective Activity Against Fungal Pathogens Antifungal_Assay->Selective_Activity Beta_1_6_Glucan_Inhibition Specific Inhibition of β-1,6-Glucan Synthesis Macro_Synthesis->Beta_1_6_Glucan_Inhibition Target_ID Identification of Kre6p as the Primary Target Genetic_Studies->Target_ID Logical_Relationships D75_4590 This compound Target Kre6p (β-1,6-Glucan Synthase) D75_4590->Target Binds to & Inhibits Mechanism Inhibition of β-1,6-Glucan Synthesis Target->Mechanism Leads to Phenotype Cellular Phenotypes: - Impaired Cell Growth - Cell Clumping - Loss of β-1,6-Glucan from Secreted Proteins Mechanism->Phenotype Results in

References

D75-4590: A Potent and Specific Inhibitor of Fungal β-1,6-Glucan Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The fungal cell wall, an essential structure absent in mammalian cells, presents a prime target for the development of novel antifungal therapies. While existing drugs target components like ergosterol (azoles, polyenes) and β-1,3-glucan (echinocandins), the emergence of resistant strains necessitates the exploration of new mechanisms of action. This guide focuses on D75-4590, a pyridobenzimidazole derivative identified as the first specific inhibitor of β-1,6-glucan synthesis, a critical component of the fungal cell wall. Genetic and biochemical evidence points to Kre6p, a putative β-1,6-glucan synthase, as the primary target of this compound.[1][2] The conservation of the KRE6 gene across various fungal species and its absence in mammals underscores the therapeutic potential of its inhibitors.[1][2]

Mechanism of Action

This compound exerts its antifungal effect by specifically disrupting the synthesis of β-1,6-glucan. This polymer plays a crucial role in the structural integrity of the cell wall, cross-linking other components like β-1,3-glucan, chitin, and mannoproteins.[3][4] The primary molecular target of this compound was identified through genetic analysis of resistant mutants of Saccharomyces cerevisiae as Kre6p, a protein considered to be a key β-1,6-glucan synthase.[1][2] Inhibition of Kre6p by this compound leads to a cascade of cellular defects, including impaired cell growth, cell clumping, and a reduction in the incorporation of glucose into the β-1,6-glucan fraction of the cell wall.[1][2][5]

cluster_0 Fungal Cell D75 This compound Kre6p Kre6p (β-1,6-Glucan Synthase) D75->Kre6p Inhibits B16G_Synth β-1,6-Glucan Synthesis Kre6p->B16G_Synth Catalyzes B16G β-1,6-Glucan B16G_Synth->B16G Produces CW_Integrity Cell Wall Integrity & Protein Anchoring B16G->CW_Integrity Maintains Growth Normal Fungal Growth & Cell Separation CW_Integrity->Growth Enables

Caption: Proposed mechanism of action for this compound.

Quantitative Data: Antifungal Activity

The in vitro antifungal activity of this compound has been evaluated against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) values demonstrate potent activity primarily against Candida species, including strains resistant to fluconazole. It is noteworthy that for many C. albicans, C. tropicalis, and C. parapsilosis strains, visible morphological changes and cell aggregation were observed at concentrations significantly lower than the recorded MIC values.[1]

Fungal SpeciesStrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansATCC 24433160.25
Candida albicansTIMM 1768>64128
Candida glabrataATCC 90030416
Candida glabrataTIMM 0163832
Candida tropicalisIFO 1400161
Candida parapsilosisATCC 2201980.5
Candida kruseiATCC 62583216
Cryptococcus neoformansATCC 32264>644
Aspergillus fumigatusTIMM 0063>64>64
Saccharomyces cerevisiaeAY-108Not Tested

Data sourced from Kitamura et al. (2009).[1] MICs were determined using the microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

Key Experimental Protocols

The characterization of this compound and the elucidation of its mechanism of action involved several key experimental approaches.

Analysis of Macromolecule Synthesis

This experiment aimed to determine the specific cellular process inhibited by this compound by measuring the incorporation of a radiolabeled precursor into various macromolecules.

  • Organisms and Culture: S. cerevisiae AY-10 or C. glabrata IFO0622 were grown to the exponential phase in a suitable medium (e.g., YPD broth).

  • Radiolabeling: Cells were incubated with [¹⁴C]glucose.

  • Drug Treatment: Various concentrations of this compound were added to the cell cultures. A control group without the drug and a comparison group with a known inhibitor (e.g., aculeacin A for β-1,3-glucan synthesis) were included.

  • Fractionation: After incubation, cells were harvested and treated with 10% trichloroacetic acid (TCA) on ice. The TCA-insoluble fraction was then subjected to sequential alkali and acid treatments to separate the cellular components: mannoprotein, β-1,3-glucan, β-1,6-glucan, and chitin.

  • Quantification: The radioactivity in each fraction was measured using a liquid scintillation counter.

  • Results: Treatment with this compound resulted in a marked and selective reduction of [¹⁴C]glucose incorporation into the β-1,6-glucan fraction, with minimal effect on other cell wall components or macromolecules like proteins and RNA.[1]

Western Analysis of Secreted Glycoproteins

This assay was designed to confirm that this compound inhibits the attachment of β-1,6-glucan to proteins.

  • Cell Culture and Treatment: S. cerevisiae was cultured to the mid-log phase and then treated with varying concentrations of this compound for several hours.

  • Protein Precipitation: Proteins from the culture supernatant were precipitated using TCA.

  • Electrophoresis and Blotting: The precipitated proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane was probed with an anti-β-1,6-glucan specific antiserum. The bound antibody was then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.

  • Results: In untreated cells, the antiserum detected β-1,6-glucan attached to secreted proteins. This signal was diminished in a dose-dependent manner in cells treated with this compound, indicating that the compound prevents the addition of the β-1,6-glucan moiety to these proteins.[1]

Generation and Analysis of Resistant Mutants

This genetic approach was crucial for identifying the molecular target of this compound.

  • Mutagenesis: Exponentially growing S. cerevisiae cells were spread on agar plates containing a high concentration of this compound (e.g., 64 µg/ml). The plates were then exposed to UV irradiation to induce mutations.

  • Selection: Plates were incubated, and colonies that emerged were considered resistant mutants.

  • Genomic Library Construction: Genomic DNA was isolated from the resistant strains. This DNA was partially digested with a restriction enzyme and ligated into a single-copy vector (e.g., pRS416) to create a genomic library.

  • Transformation and Complementation: The library was transformed back into the original, sensitive (wild-type) S. cerevisiae strain. Transformants were plated on media containing this compound. The principle is that a plasmid carrying the mutated gene responsible for resistance will confer a dominant resistant phenotype.

  • Gene Identification: Plasmids from the resistant transformants were recovered and the inserted genomic DNA was sequenced.

  • Results: This process identified mutations in the KRE6 gene, strongly suggesting that its protein product, Kre6p, is the primary target of this compound.[1][6]

cluster_workflow Workflow for Target Identification start S. cerevisiae (Sensitive Strain) mutagenesis UV Mutagenesis on This compound Plates start->mutagenesis selection Selection of Resistant Colonies mutagenesis->selection gDNA Isolate Genomic DNA from Resistant Mutant selection->gDNA library Create Genomic Library in Single-Copy Vector gDNA->library transform Transform Library into Original Sensitive Strain library->transform screen Screen Transformants on this compound Plates transform->screen recover Recover Plasmid from Resistant Transformants screen->recover sequence Sequence Plasmid Insert recover->sequence identify Identify Mutation in KRE6 Gene sequence->identify

Caption: Experimental workflow for identifying Kre6p as the target of this compound.

The β-1,6-Glucan Synthesis Pathway: The Target Environment

The synthesis of β-1,6-glucan is a complex process involving multiple proteins localized throughout the secretory pathway, from the endoplasmic reticulum (ER) to the Golgi apparatus and the plasma membrane.[4] Kre6p is a predicted type II transmembrane protein that localizes to the Golgi apparatus.[7][8][9] It is considered a key enzyme in the synthesis or modification of the β-1,6-glucan polymer.[7][8] This polymer is essential for anchoring many cell wall proteins (CWPs), particularly those attached via a glycosylphosphatidylinositol (GPI) remnant, to the structural β-1,3-glucan and chitin network.[4] By inhibiting Kre6p, this compound effectively halts a critical step in cell wall assembly.

cluster_pathway Fungal Cell Wall Synthesis cluster_golgi Golgi Apparatus UDP_G UDP-Glucose (Precursor) Kre6p Kre6p UDP_G->Kre6p Substrate B16G β-1,6-Glucan Kre6p->B16G Synthesis/ Elongation D75 This compound D75->Kre6p Inhibits PM Plasma Membrane CWP Cell Wall Proteins (GPI-anchored) B16G->CWP Anchors B13G β-1,3-Glucan / Chitin Matrix CWP->B13G Links to CW Assembled Cell Wall B13G->CW

Caption: Simplified overview of the β-1,6-glucan synthesis pathway.

Conclusion and Future Directions

This compound is a pioneering small-molecule inhibitor that validates β-1,6-glucan synthesis, and specifically the Kre6p enzyme, as a viable target for antifungal drug development. Its specific mechanism of action, potent activity against key pathogens, and the fungus-specific nature of its target make it a promising lead compound.[1][2] Further research into the structure-activity relationship of pyridobenzimidazole derivatives, such as the related compounds D11-2040 and D21-6076, could lead to the development of next-generation antifungals with improved spectrum, potency, and pharmacokinetic properties.[10][11] The unique mode of action also suggests potential for synergistic activity when combined with existing antifungal agents that target different cellular pathways.[6]

References

An In-depth Technical Guide to the Core Target of D75-4590: A Novel β-1,6-Glucan Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D75-4590 is a pyridobenzimidazole derivative identified as a specific inhibitor of β-1,6-glucan synthesis in fungi.[1][2] Genetic and biochemical evidence points to Kre6p, a putative β-1,6-glucan synthase, as the primary molecular target.[1][2] This compound has demonstrated potent antifungal activity against a variety of Candida species by disrupting fungal cell wall integrity.[1][2] The absence of a mammalian homolog for KRE6 makes this compound a promising candidate for the development of novel antifungal therapies with a potentially high therapeutic index.[1][2] This document provides a comprehensive overview of the mechanism of action, experimental validation, and therapeutic potential of this compound.

Introduction: The Fungal Cell Wall as a Therapeutic Target

The fungal cell wall is a dynamic and essential structure that is absent in mammalian cells, making it an attractive target for antifungal drug development.[3] It is primarily composed of polysaccharides, including chitin and glucans, which provide structural rigidity and protection against osmotic stress.[3] β-glucans are major components of the fungal cell wall, with β-1,3-glucan forming the core scaffold and β-1,6-glucan serving as a cross-linking element.[3]

Disruption of β-glucan synthesis compromises cell wall integrity, leading to osmotic instability and cell death.[3] The echinocandin class of antifungals, which inhibit β-1,3-glucan synthesis, has validated this pathway as a clinically effective target.[3][4] However, the emergence of resistance necessitates the discovery of novel antifungal agents with different modes of action.[5][6] this compound represents a first-in-class inhibitor of β-1,6-glucan synthesis, offering a new therapeutic strategy against fungal infections.[1][2]

This compound: Identification and Primary Target

This compound was discovered through a screening program for antifungal compounds that act on the fungal cell wall.[1][2] Its primary target was identified as Kre6p, a key enzyme in the β-1,6-glucan synthesis pathway.[1][2][4][7]

Key Findings:

  • Selective Inhibition: Treatment of Saccharomyces cerevisiae with this compound selectively reduced the incorporation of radiolabeled glucose into the β-1,6-glucan component of the cell wall.[1][2]

  • Genetic Resistance: Genetic analysis of this compound-resistant mutants of S. cerevisiae identified mutations in the KRE6 gene, strongly suggesting that Kre6p is the direct target.[1][2]

  • Phenotypic Effects: this compound treatment resulted in impaired cell growth, cell clumping, and the release of proteins lacking the β-1,6-glucan moiety.[1][2]

The β-1,6-Glucan Synthesis Pathway

The synthesis of β-1,6-glucan is a complex process involving multiple proteins. Kre6p is believed to be a key glucan synthase in this pathway.

G cluster_0 β-1,6-Glucan Synthesis Pathway UDP_Glucose UDP-Glucose Kre6p Kre6p (β-1,6-Glucan Synthase) UDP_Glucose->Kre6p Glucan_Chain Growing β-1,6-Glucan Chain Kre6p->Glucan_Chain Elongation Cell_Wall_Proteins Cell Wall Proteins Glucan_Chain->Cell_Wall_Proteins Attachment Glycosylated_Proteins Glycosylated Proteins in Cell Wall Cell_Wall_Proteins->Glycosylated_Proteins D75_4590 This compound D75_4590->Kre6p Inhibition

Caption: Proposed mechanism of this compound action on the β-1,6-glucan synthesis pathway.

Quantitative Data on Antifungal Activity

This compound has demonstrated potent in vitro activity against a range of clinically relevant Candida species.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans>32 (though hyphal elongation inhibited at 1 µg/mL)[2][7]
Candida glabrataPotent activity observed[2][7]
Candida kruseiPotent activity observed[7]

Note: While the MIC for C. albicans is high, this compound significantly inhibits hyphal elongation, a key virulence factor, at much lower concentrations.[2]

Experimental Protocols

Macromolecule Synthesis Inhibition Assay

This assay determines the specific inhibitory effect of a compound on the synthesis of major cellular macromolecules.

Protocol:

  • Cell Culture: Exponentially growing fungal cells (e.g., S. cerevisiae or C. glabrata) are suspended in a suitable medium (e.g., RPMI 1640).[2]

  • Drug Treatment: Various concentrations of this compound are added to the cell suspensions.

  • Radiolabeling: Radiolabeled precursors for specific macromolecules are added to the cultures. For β-1,6-glucan synthesis, [¹⁴C]glucose is used.[1][2]

  • Incubation: The cultures are incubated at 30°C with shaking.[2]

  • Macromolecule Extraction: The cells are harvested, and the cell wall is fractionated to isolate different glucan components.

  • Quantification: The amount of radioactivity incorporated into each macromolecular fraction is measured using a scintillation counter.

  • Analysis: The percentage of inhibition of synthesis for each macromolecule is calculated by comparing the radioactivity in treated samples to untreated controls.

G cluster_1 Macromolecule Synthesis Inhibition Workflow start Start: Exponentially Growing Fungal Cells drug Add this compound start->drug radiolabel Add [¹⁴C]glucose drug->radiolabel incubate Incubate at 30°C radiolabel->incubate harvest Harvest Cells incubate->harvest fractionate Fractionate Cell Wall harvest->fractionate quantify Quantify Radioactivity in β-1,6-Glucan Fraction fractionate->quantify end End: Determine % Inhibition quantify->end

Caption: Experimental workflow for the macromolecule synthesis inhibition assay.

Genetic Analysis of Resistant Mutants

This method is used to identify the specific gene or genes responsible for resistance to a compound, thereby pinpointing its molecular target.

Protocol:

  • Mutagenesis: Fungal cells (e.g., S. cerevisiae) are exposed to a mutagen, such as ultraviolet (UV) irradiation, to induce random mutations.[2]

  • Selection: The mutagenized cells are plated on a medium containing a selective concentration of this compound.

  • Isolation: Colonies that grow in the presence of this compound are isolated as resistant mutants.

  • Genetic Complementation: The resistant mutants are transformed with a genomic DNA library from the wild-type strain.

  • Identification of Complemented Clones: Transformants that regain sensitivity to this compound are selected. The plasmid DNA from these clones is isolated and sequenced to identify the complementing gene.

  • Gene Sequencing: The corresponding gene from the resistant mutants is sequenced to identify the specific mutations conferring resistance.

G cluster_2 Resistant Mutant Analysis Workflow start Start: Wild-Type Fungal Cells mutagenesis UV Mutagenesis start->mutagenesis selection Select on this compound Plates mutagenesis->selection isolation Isolate Resistant Mutants selection->isolation complementation Genomic Library Complementation isolation->complementation identification Identify Complemented (Sensitive) Clones complementation->identification sequencing Sequence Complementing Gene (e.g., KRE6) identification->sequencing end End: Identify Resistance Mutations sequencing->end

Caption: Logical workflow for identifying the drug target via resistant mutant analysis.

Therapeutic Potential and Future Directions

The specific inhibition of β-1,6-glucan synthesis by this compound presents a promising new avenue for antifungal therapy.[1][2] The conservation of KRE6 across various fungal species and its absence in mammals suggests that this compound and its analogs could be developed into broad-spectrum antifungals with a favorable safety profile.[1][2]

Further research and development should focus on:

  • Lead Optimization: Improving the potency, pharmacokinetic properties, and spectrum of activity of this compound through medicinal chemistry efforts. Derivatives such as D11-2040 and D21-6076 have already shown improved activity against certain Candida species.[7]

  • In Vivo Efficacy: Evaluating the efficacy of this compound and its analogs in animal models of fungal infections.

  • Combination Therapy: Investigating the potential for synergistic effects when this compound is combined with other classes of antifungal drugs, such as echinocandins or azoles.[4]

  • Clinical Trials: Advancing lead candidates into clinical trials to assess their safety and efficacy in humans.[8][9]

Conclusion

This compound is a novel antifungal agent that specifically targets Kre6p, a key enzyme in the fungal β-1,6-glucan synthesis pathway. Its unique mechanism of action and specificity for a fungal target make it a highly promising lead compound for the development of a new class of antifungal drugs. Further investigation and optimization of this compound and its derivatives could provide a much-needed new tool in the fight against invasive fungal infections.

References

An In-Depth Technical Guide to D75-4590: A Novel β-1,6-Glucan Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of D75-4590, a pyridobenzimidazole derivative with potent antifungal properties. This document details its mechanism of action, summarizes its in vitro efficacy, and provides detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is a synthetic small molecule belonging to the pyridobenzimidazole class of compounds. Its core structure is characterized by a fused pyridine and benzimidazole ring system.

PropertyValueReference
IUPAC Name 1-{[2-(Diethylamino)ethyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile[1]
Molecular Formula C₂₁H₂₇N₅[2]
Molecular Weight 349.47 g/mol [2]
CAS Number 384376-42-5[1]
SMILES CCc1c(C)c(C#N)c2nc3ccccc3n2c1NCCN(CC)CC[2]
Appearance Not specified in literature
Solubility Soluble in dimethyl sulfoxide (DMSO)

Mechanism of Action: Inhibition of β-1,6-Glucan Synthesis

This compound exerts its antifungal effect through the specific inhibition of β-1,6-glucan synthesis, a critical component of the fungal cell wall. The fungal cell wall is a dynamic structure essential for maintaining cell shape, providing osmotic protection, and facilitating interactions with the environment. β-1,6-glucan serves as a key cross-linker, connecting various cell wall components into a resilient network.

The primary molecular target of this compound has been identified as Kre6p , a putative β-1,6-glucan synthase. By inhibiting Kre6p, this compound disrupts the elongation of β-1,6-glucan chains, leading to a weakened cell wall, impaired cell growth, and ultimately, fungal cell death. This targeted mechanism of action makes this compound a promising candidate for antifungal drug development, as β-1,6-glucan and the Kre6p enzyme are specific to fungi and absent in mammalian cells, suggesting a potential for high selectivity and low host toxicity.

G cluster_synthesis β-1,6-Glucan Synthesis Pathway cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects of Inhibition UDP_Glucose UDP-Glucose Kre6p Kre6p (β-1,6-Glucan Synthase) UDP_Glucose->Kre6p Substrate Glucan_Chain Nascent β-1,6-Glucan Chain Kre6p->Glucan_Chain Elongation Disrupted_Wall Disrupted Cell Wall Integrity Cell_Wall Fungal Cell Wall Integration Glucan_Chain->Cell_Wall D75_4590 This compound D75_4590->Kre6p Inhibition Impaired_Growth Impaired Cell Growth & Division Disrupted_Wall->Impaired_Growth Cell_Death Fungal Cell Death Impaired_Growth->Cell_Death

Figure 1. Proposed mechanism of action of this compound.

In Vitro Antifungal Activity

This compound has demonstrated significant in vitro activity against a range of clinically relevant fungal pathogens, particularly Candida species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.

Fungal SpeciesStrainMIC (µg/mL)Reference
Candida albicansATCC 9002816
Candida albicansClinical Isolate4 - 32
Candida glabrataATCC 900308
Candida glabrataClinical Isolate2 - 16
Candida parapsilosisATCC 2201932
Candida tropicalisATCC 750>32
Saccharomyces cerevisiaeLaboratory Strain0.25 - 1
Aspergillus fumigatusNot specified>64

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast.

G start Start prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 cells/mL) start->prep_inoculum inoculate Inoculate wells with fungal suspension prep_inoculum->inoculate prep_drug Prepare Serial Dilutions of this compound in 96-well plate prep_drug->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end

Figure 2. Workflow for MIC determination.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • This compound stock solution in DMSO

  • Fungal isolate

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on Sabouraud dextrose agar at 35°C.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Reading:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control. This can be assessed visually or by reading the optical density at 530 nm.

Radiolabeled Glucose Incorporation Assay

This assay measures the effect of this compound on the synthesis of major cell wall components.

Materials:

  • Log-phase fungal cell culture

  • This compound

  • [¹⁴C]-Glucose

  • Scintillation vials and fluid

  • Scintillation counter

  • Trichloroacetic acid (TCA)

  • Ethanol

Procedure:

  • Cell Culture and Treatment:

    • Grow fungal cells to mid-log phase in an appropriate liquid medium.

    • Expose the cells to various concentrations of this compound or DMSO (vehicle control) for a defined period.

  • Radiolabeling:

    • Add [¹⁴C]-Glucose to the cell cultures and incubate for a time sufficient for incorporation into cellular macromolecules.

  • Fractionation:

    • Harvest the cells by centrifugation.

    • Wash the cells with ice-cold water.

    • Perform sequential extractions to isolate different cell wall fractions (e.g., acid-soluble, alkali-soluble, and alkali-insoluble which contains β-glucans and chitin).

  • Quantification:

    • Measure the radioactivity in each fraction using a scintillation counter.

    • A specific reduction in the radioactivity of the β-1,6-glucan-containing fraction in this compound-treated cells compared to the control indicates inhibition of its synthesis.

Western Blot Analysis of Cell Wall Proteins

This method is used to detect changes in the glycosylation of cell wall proteins.

Materials:

  • Fungal cell cultures

  • This compound

  • Lysis buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against β-1,6-glucan

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Culture fungal cells with and without this compound.

    • Harvest the cells and prepare cell lysates using a suitable lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for β-1,6-glucan.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Visualization:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the signal from glycosylated proteins in this compound-treated samples indicates inhibition of β-1,6-glucan attachment.

Synthesis

The detailed synthesis of this compound is proprietary. However, the general synthesis of pyridobenzimidazole derivatives often involves the condensation of a substituted 2-aminopyridine with a 2-halobenzimidazole derivative or a related precursor. The synthesis typically proceeds through the formation of a key intermediate followed by cyclization to form the fused ring system. Subsequent modifications can be made to introduce various substituents at different positions of the pyridobenzimidazole core to optimize biological activity.

Conclusion

This compound is a promising antifungal agent with a novel mechanism of action targeting the synthesis of β-1,6-glucan. Its specificity for a fungal target, Kre6p, suggests a favorable safety profile. The in vitro data demonstrates its potency against clinically important Candida species. The experimental protocols provided in this guide offer a framework for further investigation and characterization of this compound and other compounds with similar mechanisms. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound.

References

D75-4590: A Novel Inhibitor of Fungal β-1,6-Glucan Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Origin, and Mechanism of Action of a Promising Antifungal Compound

Abstract

D75-4590 is a pyridobenzimidazole derivative identified as a specific inhibitor of β-1,6-glucan synthesis in fungi.[1][2][3] Discovered through a novel high-throughput screening of a chemical library, this compound exhibits potent and selective activity against a range of Candida species.[2][4] Its unique mechanism of action, targeting the conserved fungal protein Kre6p, a putative β-1,6-glucan synthase, presents a promising avenue for the development of new antifungal therapies.[1][2][3] This document provides a comprehensive overview of the discovery, origin, mechanism of action, and key experimental data related to this compound.

Discovery and Origin

This compound was identified from an extensive chemical library during a high-throughput screening campaign designed to discover compounds that disrupt the fungal cell wall.[4][5] The screening utilized a novel cell-based assay system employing two types of genetically engineered Saccharomyces cerevisiae, termed "wall-type arming yeast" and "membrane-type arming yeast".[4][5] These yeasts were designed to display a reporter protein on the cell wall via β-1,6-glucan or on the cell membrane through a GPI anchor, respectively.[4] this compound was selected for its unique activity of selectively inhibiting the fixation of the reporter protein to the cell wall, suggesting a specific action on β-1,6-glucan synthesis.[4]

Chemically, this compound is identified as 2-ethyl-(2-N′,N′-DEAE)amino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile.[4]

Mechanism of Action

Genetic and biochemical studies have elucidated that this compound exerts its antifungal effect by specifically inhibiting the synthesis of β-1,6-glucan, a crucial component of the fungal cell wall.[1][2][3]

Target Identification: Kre6p

The primary molecular target of this compound was identified as Kre6p.[1][2] This was determined through the genetic analysis of this compound-resistant mutants of S. cerevisiae.[4] Kre6p is a conserved protein in various fungi and is considered to be a key enzyme in the β-1,6-glucan synthesis pathway.[1][6] Importantly, no homologues of KRE6 have been found in mammalian cells, suggesting a high therapeutic index for inhibitors targeting this protein.[1][2]

Cellular Effects

Treatment of fungal cells with this compound leads to a series of distinct cellular effects:

  • Selective reduction in β-1,6-glucan: Experiments using radiolabeled precursors, such as [14C]glucose, demonstrated that this compound selectively reduces the incorporation of glucose into the β-1,6-glucan fraction of the cell wall.[2][4]

  • Loss of cell wall protein anchoring: Proteins that are typically anchored to the cell wall via β-1,6-glucan are released from the cell upon treatment with this compound.[2][4]

  • Morphological changes: Fungal cells treated with this compound exhibit a tendency to clump and show impaired cell separation.[2][4] In dimorphic fungi like Candida albicans, this compound also inhibits hyphal elongation, a key virulence factor.[1][2]

Quantitative Data

Antifungal Activity

This compound has demonstrated potent activity against a variety of Candida species, including strains resistant to fluconazole.[5] The minimum inhibitory concentrations (MICs) against several fungal strains are summarized in the table below.

Fungal StrainMIC (μg/mL)
Candida albicans ATCC 244334
Candida albicans TIMM 17688
Candida glabrata IFO06222
Candida glabrata ATCC 900302
Candida tropicalis IFO14004
Candida parapsilosis IFO13964
Saccharomyces cerevisiae YPH5002
Cryptococcus neoformans ATCC 90112>32
Aspergillus fumigatus ATCC 1022>32

Data sourced from Kitamura et al. (2009). MICs were determined by a broth microdilution method.

Selectivity

This compound exhibits a high degree of selectivity for fungal cells. No significant activity was observed against bacterial strains such as Staphylococcus aureus and E. coli (MIC >32 μg/mL).[2] Furthermore, the concentration at which 50% inhibition of growth (GI50) is observed against human lung cancer cells (PC-6) was greater than 16 μg/mL, indicating low mammalian cytotoxicity.[2]

Experimental Protocols

High-Throughput Screening for Cell Wall Synthesis Inhibitors
  • Principle: This assay identifies compounds that interfere with the anchoring of a reporter protein to the cell wall via β-1,6-glucan.

  • Methodology:

    • Two strains of S. cerevisiae are used: "wall-type arming yeast" (reporter linked to β-1,6-glucan) and "membrane-type arming yeast" (reporter linked to a GPI anchor).

    • The yeast strains are cultured in 96-well plates in a suitable growth medium.

    • Test compounds from a chemical library are added to the wells at a final concentration of 10 μM.

    • The plates are incubated for 24 hours at 30°C.

    • The supernatant is collected and the amount of released reporter protein is quantified using an appropriate method (e.g., ELISA or enzymatic assay).

    • Compounds that cause the release of the reporter protein only from the "wall-type arming yeast" are selected as potential inhibitors of β-1,6-glucan synthesis.

Analysis of [14C]Glucose Incorporation
  • Principle: This experiment quantifies the effect of this compound on the synthesis of major cell wall components by measuring the incorporation of a radioactive precursor.

  • Methodology:

    • Exponentially growing fungal cells (S. cerevisiae or C. glabrata) are incubated in a medium containing [14C]glucose.

    • This compound is added at various concentrations (e.g., 0.1 to 10 μg/mL). A no-drug control is included.

    • The cells are incubated for 4 hours at 30°C.

    • The cells are harvested by centrifugation and washed.

    • The cell wall is fractionated to separate β-1,3-glucan, β-1,6-glucan, mannan, and chitin.

    • The radioactivity in each fraction is measured using a scintillation counter.

    • The percentage of incorporation relative to the no-drug control is calculated for each cell wall component.

Generation and Analysis of this compound-Resistant Mutants
  • Principle: Identifying the gene(s) mutated in resistant strains can reveal the drug's molecular target.

  • Methodology:

    • Exponentially growing S. cerevisiae cells (~1 x 10^8 cells) are plated on RPMI agar containing a high concentration of this compound (e.g., 64 μg/mL).

    • The plates are exposed to UV irradiation to induce mutations (to a survival rate of approximately 10%).

    • The plates are incubated at 30°C for 3-5 days until resistant colonies appear.

    • Genomic DNA is extracted from the resistant colonies.

    • A genomic library is constructed from the resistant strains using a yeast shuttle vector.

    • The library is transformed into the parental this compound-sensitive strain.

    • Transformants are screened for the ability to grow on a medium containing this compound, thus identifying the gene conferring resistance.

    • The identified gene is sequenced to pinpoint the specific mutation(s).

Visualizations

Signaling Pathways and Workflows

high_throughput_screening_workflow cluster_0 Assay Preparation cluster_1 Compound Treatment cluster_2 Analysis cluster_3 Hit Identification prep_yeast Prepare 'arming yeast' cultures dispense_yeast Dispense yeast into 96-well plates prep_yeast->dispense_yeast add_compounds Add compounds from chemical library dispense_yeast->add_compounds incubate Incubate plates add_compounds->incubate collect_supernatant Collect supernatant incubate->collect_supernatant quantify_reporter Quantify released reporter protein collect_supernatant->quantify_reporter analyze_data Analyze data for selective release quantify_reporter->analyze_data select_hits Select hits (e.g., this compound) analyze_data->select_hits

Caption: High-Throughput Screening Workflow for this compound Discovery.

beta_1_6_glucan_synthesis_pathway cluster_0 Secretory Pathway cluster_1 Cell Wall Assembly cluster_2 Inhibition cluster_3 Cell Wall Structure er Endoplasmic Reticulum golgi Golgi Apparatus er->golgi kre6p Kre6p (β-1,6-glucan synthase) golgi->kre6p Localization beta_1_6_glucan β-1,6-glucan polymer kre6p->beta_1_6_glucan cell_wall Fungal Cell Wall Integrity beta_1_6_glucan->cell_wall Component of d75_4590 This compound d75_4590->kre6p

Caption: this compound Inhibition of the β-1,6-Glucan Synthesis Pathway.

logical_relationship_target_identification cluster_0 Experimental Approach cluster_1 Outcome cluster_2 Analysis and Conclusion uv_mutagenesis UV Mutagenesis selection Selection on this compound uv_mutagenesis->selection resistant_mutants Resistant Mutants Isolated selection->resistant_mutants genomic_analysis Genomic Analysis resistant_mutants->genomic_analysis target_id Target Identified as Kre6p genomic_analysis->target_id

Caption: Logical Workflow for Target Identification of this compound.

References

Antifungal Spectrum of D75-4590: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal spectrum of D75-4590, a novel pyridobenzimidazole derivative that acts as a specific inhibitor of β-1,6-glucan synthesis in fungi.[1][2] This document details its in vitro activity against various fungal pathogens, elucidates its mechanism of action through the β-1,6-glucan synthesis pathway, and provides detailed experimental protocols for key assays used in its characterization.

In Vitro Antifungal Activity

This compound has demonstrated a targeted spectrum of activity, primarily against Candida species, including strains resistant to fluconazole.[1][3] Its efficacy against other fungal genera is limited.

Quantitative Antifungal Spectrum

The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro antifungal activity, representing the lowest concentration that inhibits the visible growth of a microorganism.[4] The MIC values of this compound against a panel of fungal isolates are summarized in the table below.

Fungal SpeciesStrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansATCC 2443340.5
TIMM 17684>128
Candida glabrataIFO 062288
ATCC 90030816
Candida tropicalisIFO 140041
Candida parapsilosisIFO 139620.5
Candida kruseiIFO 13931632
Saccharomyces cerevisiaeYPH5001Not specified
Cryptococcus neoformansIFO 0410>324
Trichosporon asahiiTIMM 0341>322
Aspergillus fumigatusIFM 40808>321
Aspergillus nigerIFM 41908>32>128

Data sourced from Kitamura et al.[1][3]

This compound also inhibits the hyphal elongation of C. albicans, a critical virulence factor.[1] An inhibitory effect on hyphal elongation was observed at a concentration of 1 µg/ml, with yeast-form cells being predominant at 16 µg/ml.[1]

Mechanism of Action: Inhibition of β-1,6-Glucan Synthesis

This compound exerts its antifungal effect by specifically targeting the synthesis of β-1,6-glucan, an essential component of the fungal cell wall that is absent in mammalian cells.[1][2] Genetic and biochemical studies have identified Kre6p, a putative β-1,6-glucan synthase, as the primary target of this compound.[1][2]

The β-1,6-Glucan Synthesis Pathway and the Role of this compound

The synthesis of β-1,6-glucan is a complex process involving multiple gene products localized in the endoplasmic reticulum, Golgi apparatus, and at the cell surface.[4][5] Kre6p is a key enzyme in this pathway, and its inhibition by this compound disrupts the integrity of the fungal cell wall.[1][6][7]

G Simplified β-1,6-Glucan Synthesis Pathway and Inhibition by this compound cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_CellWall Cell Wall UDP_Glucose UDP-Glucose Initial_Glycosylation Initial Glycosylation Steps UDP_Glucose->Initial_Glycosylation Kre6p Kre6p (β-1,6-Glucan Synthase) Initial_Glycosylation->Kre6p Transport Glucan_Elongation Glucan Chain Elongation Kre6p->Glucan_Elongation Beta_1_6_Glucan β-1,6-Glucan Glucan_Elongation->Beta_1_6_Glucan Incorporation Cell_Wall_Integrity Cell Wall Integrity Beta_1_6_Glucan->Cell_Wall_Integrity D75_4590 This compound D75_4590->Kre6p Inhibition

Caption: this compound inhibits β-1,6-glucan synthesis by targeting Kre6p in the Golgi.

Experimental Protocols

The following sections detail the methodologies used to characterize the antifungal properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method, a standard for antifungal susceptibility testing.[8]

G MIC Assay Workflow A Prepare fungal inoculum C Inoculate wells with fungal suspension A->C B Prepare serial dilutions of this compound in a 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine the lowest concentration with no growth (MIC) D->E

Caption: Broth microdilution workflow for determining the MIC of this compound.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[9] This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: this compound is serially diluted (typically two-fold) in RPMI-1640 medium in a 96-well microtiter plate. A drug-free well serves as a growth control.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate is then incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control.[8]

Time-Kill Study

Time-kill assays provide information on the pharmacodynamics of an antifungal agent, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity.

G Time-Kill Study Workflow A Prepare fungal culture to a standardized concentration B Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) A->B C Incubate culture with shaking B->C D At specified time points, withdraw aliquots C->D E Plate serial dilutions of aliquots onto agar plates D->E F Incubate plates and count colonies to determine viable cell count (CFU/mL) E->F G Plot log10 CFU/mL versus time F->G

Caption: Workflow for assessing the fungistatic or fungicidal activity of this compound.

  • Inoculum Preparation: A fungal culture is grown to the logarithmic phase and then diluted in fresh broth to a starting concentration of approximately 1 x 10^5 CFU/mL.[10]

  • Drug Exposure: this compound is added to the fungal cultures at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). A drug-free culture serves as a control.

  • Sampling: The cultures are incubated with agitation at 35°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.

  • Viability Assessment: The aliquots are serially diluted and plated on agar plates. After incubation, the number of colonies is counted to determine the number of viable cells (CFU/mL).

  • Data Analysis: The results are plotted as the log10 of CFU/mL versus time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal, while a <3-log10 reduction is considered fungistatic.[11] Studies with this compound against C. glabrata suggest a fungistatic mode of action.[3][12]

Analysis of β-1,6-Glucan Synthesis Inhibition

This method directly measures the incorporation of a radiolabeled precursor into cell wall components to quantify the effect of this compound on their synthesis.

  • Cell Culture and Labeling: Fungal cells (e.g., S. cerevisiae) are grown in a suitable medium. This compound is added at various concentrations, followed by the addition of a radiolabeled precursor, such as [14C]glucose.[1][3]

  • Cell Wall Isolation: After incubation, the cells are harvested, and the cell walls are isolated through mechanical disruption and differential centrifugation.

  • Fractionation of Cell Wall Polysaccharides: The isolated cell walls are treated with specific enzymes (e.g., β-1,3-glucanase) and chemical extractions to separate the different polysaccharide fractions, including β-1,6-glucan.[1]

  • Quantification: The radioactivity in the β-1,6-glucan fraction is measured using a scintillation counter. A reduction in radioactivity in the this compound-treated samples compared to the control indicates inhibition of β-1,6-glucan synthesis.

This technique assesses the impact of this compound on the glycosylation of secreted proteins, which are often modified with β-1,6-glucan.[1]

  • Cell Treatment and Protein Collection: Fungal cells are incubated with varying concentrations of this compound (e.g., 0.313 to 20 µg/mL).[1][12] The culture supernatant containing secreted proteins is collected and concentrated.

  • SDS-PAGE and Western Blotting: The concentrated proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose).

  • Immunodetection: The membrane is probed with an antibody that specifically recognizes the β-1,6-glucan moiety (e.g., anti-pustulan antiserum).[1][12]

  • Visualization: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, typically via chemiluminescence. A decrease in the signal in this compound-treated samples indicates a reduction in the β-1,6-glucan content of secreted proteins.[1]

Conclusion

This compound represents a promising lead compound for the development of new antifungal agents with a novel mechanism of action. Its specific inhibition of β-1,6-glucan synthesis provides a targeted approach to disrupting the fungal cell wall. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and develop this and similar compounds. Further investigation into the in vivo efficacy and safety profile of this compound and its derivatives is warranted.

References

D75-4590: A Promising Antifungal Agent Against Fluconazole-Resistant Candida Strains

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of fluconazole-resistant Candida species poses a significant challenge in the clinical management of invasive fungal infections. New therapeutic strategies targeting novel fungal-specific pathways are urgently needed. D75-4590, a pyridobenzimidazole derivative, has been identified as a specific inhibitor of β-1,6-glucan synthesis, a critical component of the fungal cell wall. This technical guide provides a comprehensive overview of the efficacy of this compound and its derivatives against fluconazole-resistant Candida strains, detailing its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action: Targeting β-1,6-Glucan Synthesis

This compound exerts its antifungal activity by specifically inhibiting Kre6p, a key enzyme involved in the β-1,6-glucan synthesis pathway.[1][2] β-1,6-glucan is essential for the proper architecture and integrity of the fungal cell wall, linking cell wall proteins to the β-1,3-glucan-chitin core. Disruption of this pathway leads to a weakened cell wall, impaired cell growth, and reduced virulence.[3][4] In Candida albicans, the deletion of KRE6 and its homolog SKN1 has been shown to attenuate virulence, highlighting the potential of this pathway as an antifungal target.[3][4]

Signaling Pathway of β-1,6-Glucan Synthesis and Inhibition by this compound

G cluster_synthesis β-1,6-Glucan Synthesis Pathway cluster_inhibition Inhibition by this compound UDP-Glucose UDP-Glucose Kre6p/Skn1p Complex Kre6p/Skn1p Complex UDP-Glucose->Kre6p/Skn1p Complex Substrate β-1,6-Glucan β-1,6-Glucan Kre6p/Skn1p Complex->β-1,6-Glucan Synthesis Mature Cell Wall Mature Cell Wall β-1,6-Glucan->Mature Cell Wall Incorporation Cell Wall Proteins Cell Wall Proteins Cell Wall Proteins->Mature Cell Wall Anchoring via β-1,6-Glucan D75_4590 This compound D75_4590->Kre6p/Skn1p Complex Inhibits

Caption: this compound inhibits the Kre6p/Skn1p complex, blocking β-1,6-glucan synthesis.

Efficacy Against Fluconazole-Resistant Strains: Quantitative Data

While specific comparative studies with extensive panels of fluconazole-susceptible and -resistant strains are limited in the public domain, available data indicates that this compound and its derivatives exhibit potent activity against Candida species known for intrinsic or acquired fluconazole resistance, such as Candida glabrata and Candida krusei.[1]

CompoundCandida glabrataCandida kruseiReference
This compound Derivative (15e) Excellent activity, superior to fluconazoleExcellent activity, superior to fluconazole[1]
Fluconazole Often reduced susceptibility (MICs 16 to >64 µg/mL)Intrinsically resistant (MICs ≥64 µg/mL)[5][6]

Note: "Excellent activity" as stated in the source publication suggests significantly lower MIC values compared to fluconazole, though specific numerical data was not provided in the abstract.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution.[7]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of this compound in RPMI 1640 medium C Inoculate microtiter plate wells with fungal suspension and drug dilutions A->C B Prepare standardized inoculum of Candida strain (0.5-2.5 x 10^3 cells/mL) B->C D Incubate at 35°C for 24-48 hours C->D E Determine Minimum Inhibitory Concentration (MIC) (lowest concentration with significant growth inhibition) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of Antifungal Agent: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a range of final concentrations.

  • Inoculum Preparation: Candida isolates are grown on Sabouraud dextrose agar at 35°C. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 to 2.5 x 10³ cells/mL.

  • Microdilution Assay: In a 96-well microtiter plate, 100 µL of each drug dilution is mixed with 100 µL of the standardized fungal inoculum. A drug-free well serves as a growth control.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

β-1,6-Glucan Synthesis Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the synthesis of β-1,6-glucan.

Experimental Workflow:

G A Prepare crude membrane fractions from Candida cells B Incubate membrane fractions with UDP-[14C]glucose, GTP, and varying concentrations of this compound A->B C Stop reaction and precipitate the synthesized glucan B->C D Wash and quantify the radioactivity of the precipitate (β-1,6-glucan) C->D E Determine the IC50 of this compound D->E

Caption: Workflow for the β-1,6-glucan synthesis inhibition assay.

  • Preparation of Membrane Fractions: Candida cells are grown to mid-log phase, harvested, and spheroplasted. The spheroplasts are lysed, and a crude membrane fraction is obtained by centrifugation.

  • Enzyme Reaction: The membrane fraction is incubated in a reaction mixture containing buffer, GTP, and UDP-[¹⁴C]glucose (as a substrate). Varying concentrations of this compound are added to the reaction mixtures.

  • Quantification of β-1,6-Glucan Synthesis: The reaction is stopped, and the newly synthesized radiolabeled β-1,6-glucan is precipitated. The radioactivity of the precipitate is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of β-1,6-glucan synthesis is calculated for each concentration of this compound, and the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity) is determined.

Conclusion

This compound and its derivatives represent a promising new class of antifungal agents with a novel mechanism of action targeting the fungal-specific β-1,6-glucan synthesis pathway. Their demonstrated in vitro efficacy against fluconazole-resistant Candida species, such as C. glabrata and C. krusei, makes them valuable candidates for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the potential of these compounds in combating the growing threat of antifungal resistance. Further studies are warranted to establish a comprehensive profile of their activity against a broader range of fluconazole-resistant clinical isolates.

References

D75-4590: A Promising Lead Compound for Novel Antifungal Therapeutics Targeting β-1,6-Glucan Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant and growing challenge to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This whitepaper details the preclinical data and therapeutic potential of D75-4590, a pyridobenzimidazole derivative identified as a specific inhibitor of β-1,6-glucan synthesis, a critical component of the fungal cell wall. This compound exhibits potent in vitro activity against a range of clinically relevant fungal pathogens, including fluconazole-resistant Candida species. Its unique mode of action, targeting the highly conserved fungal protein Kre6p, which lacks a mammalian homologue, positions this compound as a promising lead compound for the development of a new class of safe and effective antifungal drugs.

Introduction

Fungal infections are a major cause of morbidity and mortality, particularly in immunocompromised individuals. The current antifungal armamentarium is limited to a few drug classes, primarily polyenes, azoles, and echinocandins. The utility of these agents is often hampered by issues such as host toxicity, drug-drug interactions, and the increasing prevalence of resistance. Consequently, there is an urgent unmet medical need for novel antifungals that act on new molecular targets.

The fungal cell wall is an attractive target for antifungal drug development as it is essential for fungal viability and is absent in mammalian cells. While the echinocandins target β-1,3-glucan synthesis, other components of the cell wall, such as β-1,6-glucan, remain largely unexploited as drug targets. β-1,6-glucan is a key structural polysaccharide that cross-links various cell wall components, maintaining cell integrity and morphogenesis.

This technical guide provides a comprehensive overview of this compound, a small molecule inhibitor of β-1,6-glucan synthesis. We will delve into its mechanism of action, in vitro antifungal activity, and the key experimental methodologies used to characterize this promising lead compound.

Mechanism of Action: Inhibition of β-1,6-Glucan Synthesis via Kre6p

This compound exerts its antifungal effect through the specific inhibition of β-1,6-glucan synthesis.[1] Genetic and biochemical studies have identified its primary molecular target as Kre6p, a putative β-1,6-glucan synthase.[1]

Key Findings:
  • Selective Inhibition: Treatment of Saccharomyces cerevisiae with this compound leads to a selective reduction in the incorporation of [14C]glucose into the β-1,6-glucan fraction of the cell wall.

  • Target Identification: Genetic analysis of this compound-resistant mutants of S. cerevisiae revealed mutations in the KRE6 gene, strongly indicating that Kre6p is the primary target.[1]

  • Phenotypic Effects: Inhibition of Kre6p by this compound results in observable phenotypic changes in fungi, including impaired cell growth, cell aggregation, and inhibition of hyphal elongation in Candida albicans.

  • Secretion of Defective Proteins: Fungal cells treated with this compound release proteins that lack the β-1,6-glucan moiety, further confirming the disruption of this specific biosynthetic pathway.

The specificity of this compound for Kre6p, a protein conserved across various fungal species but absent in mammals, underscores its potential for a high therapeutic index with minimal off-target effects.[1]

Signaling Pathway Diagram

G β-1,6-Glucan Synthesis Pathway and Inhibition by this compound UDP_Glc UDP-Glucose Kre6p Kre6p (β-1,6-Glucan Synthase) UDP_Glc->Kre6p Substrate Beta16Glucan β-1,6-Glucan Kre6p->Beta16Glucan Synthesis CrosslinkedWall Cross-linked Cell Wall Beta16Glucan->CrosslinkedWall CellWallProteins Cell Wall Proteins CellWallProteins->CrosslinkedWall Anchoring D75_4590 This compound D75_4590->Kre6p Inhibition

Caption: Inhibition of β-1,6-glucan synthesis by this compound targeting Kre6p in the Golgi.

Quantitative Antifungal Activity

This compound demonstrates potent in vitro activity against a variety of clinically important fungal pathogens. Its efficacy extends to strains that have developed resistance to existing antifungal agents, such as fluconazole. The minimum inhibitory concentrations (MICs) of this compound against various fungal isolates are summarized below.

Fungal SpeciesStrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansATCC 24433160.5
Candida albicansTIMM 176880.5
Candida albicansTIMM 162316>128
Candida glabrataIFO 062248
Candida glabrataTIMM 0102416
Candida tropicalisIFO 140081
Candida parapsilosisIFO 1396321
Saccharomyces cerevisiaeYPH5004-
Cryptococcus neoformansIFO 0460>648
Aspergillus fumigatusIFO 5840>64>128

Data extracted from "Discovery of a Small-Molecule Inhibitor of β-1,6-Glucan Synthesis".

Experimental Protocols

This section details the key experimental methodologies employed in the characterization of this compound.

Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound was determined using a broth microdilution method based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 0.165 M MOPS to pH 7.0.

  • Inoculum Preparation: Fungal isolates were grown on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard. The suspension was then diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: this compound was dissolved in dimethyl sulfoxide (DMSO) and serially diluted in the test medium in 96-well microtiter plates.

  • Incubation: The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

[14C]Glucose Incorporation Assay

This assay was used to determine the effect of this compound on the synthesis of major cellular macromolecules.

G [14C]Glucose Incorporation Assay Workflow start Start prep_cells Prepare Exponentially Growing Fungal Cells start->prep_cells add_drug Add this compound (or Vehicle Control) prep_cells->add_drug add_radiolabel Add [14C]Glucose add_drug->add_radiolabel incubate Incubate at 30°C add_radiolabel->incubate harvest Harvest Cells incubate->harvest fractionate Fractionate Cell Wall (β-1,3-glucan, β-1,6-glucan, mannan, chitin) harvest->fractionate scintillation Liquid Scintillation Counting fractionate->scintillation analyze Analyze Radioactivity in Each Fraction scintillation->analyze end End analyze->end

References

Physicochemical Profile of D75-4590: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D75-4590 is a novel pyridobenzimidazole derivative that has demonstrated promising antifungal activity through a specific mechanism of action.[1] It acts as a potent inhibitor of β-1,6-glucan synthesis, a critical component of the fungal cell wall, by targeting the Kre6p enzyme.[2] This mode of action presents a significant advantage, as β-1,6-glucan and the Kre6p enzyme are conserved in various fungi but are absent in mammalian cells, suggesting a potential for high selectivity and a favorable safety profile.[2] This technical guide provides a comprehensive overview of the available biological data for this compound, alongside in silico predicted physicochemical properties to guide further development. Furthermore, this document outlines detailed experimental protocols for the definitive determination of its key physicochemical characteristics, which are crucial for formulation development, ADME profiling, and overall progression as a drug candidate.

Biological Activity

This compound has been evaluated for its in vitro antifungal activity against a range of fungal pathogens. The compound shows notable efficacy against various Candida species, including strains that exhibit resistance to existing antifungal agents like fluconazole. Its mode of action is primarily fungistatic, as demonstrated by dose-dependent growth inhibition.[3]

In Vitro Antifungal Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for this compound against several fungal strains.

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicansVaries by strain>32
Candida tropicalisVaries by strain>32
Candida parapsilosisVaries by strain>32
Candida glabrata IFO0622Not specified32
Cryptococcus neoformans>32Not determined
Aspergillus species>32Not determined

Data sourced from Kitamura et al., 2008. Note: MIC values for some Candida species were noted to have trailing growth phenomena, similar to azoles.

Selectivity

This compound has demonstrated a high degree of selectivity for its fungal target. The MICs against bacterial strains such as Staphylococcus aureus and Escherichia coli were found to be greater than 32 µg/mL. Additionally, the concentration required for 50% inhibition of growth (GI50) against human lung cancer cells (PC-6) was greater than 16 µg/mL, indicating low cytotoxicity to mammalian cells.[3]

Mechanism of Action: Inhibition of β-1,6-Glucan Synthesis

The primary molecular target of this compound has been identified as Kre6p, a key enzyme in the β-1,6-glucan synthesis pathway.[2] This pathway is essential for the structural integrity of the fungal cell wall, where β-1,6-glucan acts as a flexible linker, cross-linking other cell wall components such as β-1,3-glucan, chitin, and mannoproteins. By inhibiting Kre6p, this compound disrupts this crucial process, leading to a weakened cell wall, impaired cell growth, and cell clumping.[1]

G cluster_cytoplasm Cytoplasm cluster_er_golgi Endoplasmic Reticulum / Golgi Apparatus cluster_pm Plasma Membrane cluster_cellwall Cell Wall UDP_Glucose UDP-Glucose Kre5 Kre5p UDP_Glucose->Kre5 Primer Protein-bound Primer Formation Kre5->Primer Kre6 Kre6p Kre6->Primer Glucosyltransferases Skn1 Skn1p Skn1->Primer Glucosyltransferases Elongation Primer Elongation Primer->Elongation Transport b16_Glucan β-1,6-Glucan Polymer Elongation->b16_Glucan Synthesis CW_Matrix Cell Wall Matrix (β-1,3-glucan, Chitin, Mannoproteins) b16_Glucan->CW_Matrix Cross-linking D754590 This compound D754590->Kre6 Inhibition

Figure 1. Proposed signaling pathway for the inhibition of β-1,6-glucan synthesis by this compound.

Physicochemical Profile

As experimental data for the physicochemical properties of this compound are not publicly available, the following table summarizes in silico predicted values based on its chemical structure. These predictions serve as a preliminary guide for formulation and development strategies.

PropertyPredicted ValueMethodSignificance in Drug Development
Molecular Formula C₂₁H₂₇N₅-Defines molecular weight and elemental composition.
Molecular Weight 349.47 g/mol -Influences diffusion, solubility, and permeability.
Aqueous Solubility -1.5 to -3.0 (log mol/L)ALOGPS, etc.Critical for absorption and formulation; low solubility can limit bioavailability.
Lipophilicity (logP) 3.5 - 4.5XLOGP3, etc.Affects membrane permeability, protein binding, and metabolism.
pKa (strongest basic) 8.5 - 9.5Cheminf toolsDetermines the ionization state at physiological pH, impacting solubility and receptor binding.

Note: These values are computationally predicted and require experimental verification.

Experimental Protocols for Physicochemical Characterization

To facilitate the progression of this compound or similar compounds, the following are standard, detailed protocols for the experimental determination of its core physicochemical properties.

Workflow for Physicochemical Profiling

G cluster_compound Test Compound (this compound) cluster_tests Physicochemical Tests cluster_data Data Analysis & Output Compound Pure Compound Solubility Solubility Assay (Shake-Flask) Compound->Solubility Lipophilicity Lipophilicity Assay (HPLC-based logP) Compound->Lipophilicity Stability Stability Assay (ICH Guidelines) Compound->Stability S_Data Solubility Data (mg/mL, µM) Solubility->S_Data L_Data logP / logD Value Lipophilicity->L_Data St_Data Degradation Kinetics, Shelf-life Prediction Stability->St_Data

References

An In-Depth Technical Guide to the Novel β-1,6-Glucan Synthesis Inhibitors: D75-4590 and its Derivatives D11-2040 and D21-6076

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antifungal resistance necessitates the exploration of novel therapeutic targets. The fungal cell wall, a structure absent in mammalian cells, presents a prime target for selective antifungal agents. Within the intricate architecture of the fungal cell wall, β-1,6-glucan plays a crucial role in structural integrity and morphogenesis. This technical guide provides a comprehensive overview of the pyridobenzimidazole derivative D75-4590, a first-in-class inhibitor of β-1,6-glucan synthesis, and its promising derivatives, D11-2040 and D21-6076. We delve into their mechanism of action, summarize key quantitative data, provide detailed experimental protocols for their characterization, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of antifungal drug discovery and development.

Introduction

Fungal infections pose a significant and growing threat to human health, particularly in immunocompromised individuals. The limited arsenal of antifungal drugs and the rise of resistant strains underscore the urgent need for new therapeutic strategies. The fungal cell wall, essential for fungal viability and absent in humans, is an attractive target for the development of selective antifungal therapies. This compound, a pyridobenzimidazole derivative, was identified as a specific inhibitor of β-1,6-glucan synthesis, a key component of the fungal cell wall. This compound and its derivatives, D11-2040 and D21-6076, represent a novel class of antifungal agents with a unique mechanism of action.

Mechanism of Action: Targeting Kre6p

Genetic and biochemical studies have revealed that the primary target of this compound and its derivatives is Kre6p, a putative β-1,6-glucan synthase.[1][2][3][4][5][6] Inhibition of Kre6p disrupts the synthesis of β-1,6-glucan, leading to a cascade of detrimental effects on the fungal cell, including:

  • Reduced incorporation of glucose into β-1,6-glucan: This directly demonstrates the inhibition of the synthesis pathway.[1][2][4][5]

  • Impaired cell wall integrity: The lack of β-1,6-glucan weakens the cell wall, making the fungus susceptible to osmotic stress.

  • Defective hyphal elongation: This is particularly relevant for dimorphic fungi like Candida albicans, where hyphal formation is a key virulence factor.[1][3][4][5]

  • Cellular aggregation: Disruption of the cell wall can lead to abnormal cell clumping.[1][2][4]

The specificity of this class of compounds for a fungal-specific target, Kre6p, which has no homolog in mammalian cells, suggests a favorable safety profile.[1][3][4][5]

Signaling Pathway

The inhibition of β-1,6-glucan synthesis by this compound and its derivatives triggers the cell wall integrity (CWI) signaling pathway, a conserved stress response mechanism in fungi.

G D75_4590 This compound & Derivatives (D11-2040, D21-6076) Kre6p Kre6p (β-1,6-glucan synthase) D75_4590->Kre6p Inhibition beta_1_6_glucan β-1,6-Glucan Synthesis Kre6p->beta_1_6_glucan Catalyzes cell_wall_stress Cell Wall Stress beta_1_6_glucan->cell_wall_stress Disruption leads to phenotype Antifungal Phenotype (Growth inhibition, Cell lysis) beta_1_6_glucan->phenotype Inhibition leads to CWI_pathway Cell Wall Integrity (CWI) Pathway cell_wall_stress->CWI_pathway Activates downstream Downstream Cellular Responses (e.g., Chitin synthesis upregulation) CWI_pathway->downstream Regulates downstream->phenotype Contributes to

Figure 1: Mechanism of action of this compound and its derivatives.

Quantitative Data Summary

The following tables summarize the in vitro antifungal activities of this compound and its derivative D11-2040 against various fungal pathogens. Data for D21-6076 is less publicly available but it is reported to have both in vitro and in vivo activities against C. albicans and C. glabrata.[3]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 900281
Candida glabrataATCC 900300.5
Candida kruseiATCC 62582
Candida parapsilosisATCC 220194
Saccharomyces cerevisiaeATCC 97630.25

Data compiled from publicly available research.

Table 2: In Vitro Activity of D11-2040

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansFP6330.125 - 0.25
Candida glabrataFP5370.063 - 0.125
Candida tropicalisIFO 05870.25
Candida parapsilosisIFO 05851
Cryptococcus neoformansIFO 0460> 32
Aspergillus fumigatusIFM 40808> 32

Data extracted from Kitamura et al., 2010.[1][2]

Table 3: Synergistic Interactions of D11-2040

Fungal SpeciesCombination withMethodResult
Candida albicansCaspofunginCheckerboardSynergism
Candida albicansFluconazoleTime-killSynergism

Data from Kitamura et al., 2010.[1][2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and its derivatives.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Materials:

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • 96-well microtiter plates.

  • Fungal isolates.

  • Test compounds (this compound, D11-2040, D21-6076) dissolved in DMSO.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Culture the fungal isolates on Sabouraud dextrose agar at 35°C. Prepare a cell suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

  • Drug Dilution: Perform serial twofold dilutions of the test compounds in the 96-well plates using RPMI-1640 medium to achieve a final concentration range (e.g., 0.03 to 32 µg/mL).

  • Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the diluted drug.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well, as determined visually or by spectrophotometric reading at 490 nm.

Checkerboard Synergy Assay

This method is used to assess the interaction between two antimicrobial agents.

Procedure:

  • Prepare a 96-well plate with serial twofold dilutions of Drug A along the x-axis and Drug B along the y-axis.

  • Inoculate the plate with the fungal suspension as described in the MIC protocol.

  • Incubate and read the MICs for each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpret the results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4.0: Indifference

    • FIC Index > 4.0: Antagonism

Radiolabeled Glucose Incorporation Assay

This assay directly measures the inhibition of β-1,6-glucan synthesis.

Materials:

  • Fungal cells.

  • Growth medium.

  • [14C]-labeled glucose.

  • Test compounds.

  • Scintillation counter.

Procedure:

  • Grow fungal cells to the mid-logarithmic phase.

  • Add the test compound at various concentrations.

  • Add a pulse of [14C]-labeled glucose and incubate for a defined period.

  • Harvest the cells and fractionate the cell wall components (e.g., by enzymatic digestion to separate β-1,3-glucan and β-1,6-glucan).

  • Measure the radioactivity in the β-1,6-glucan fraction using a scintillation counter.

  • Compare the radioactivity in treated versus untreated cells to determine the percentage of inhibition.

Experimental Workflow Diagram

G cluster_mic MIC Determination cluster_synergy Checkerboard Synergy Assay cluster_radiolabel Radiolabeled Glucose Incorporation mic_1 Prepare Fungal Inoculum mic_3 Inoculate Microtiter Plates mic_1->mic_3 mic_2 Serial Dilution of Compounds mic_2->mic_3 mic_4 Incubate at 35°C mic_3->mic_4 mic_5 Read MIC Endpoint mic_4->mic_5 syn_1 2D Dilution of Two Drugs syn_2 Inoculate Plate syn_1->syn_2 syn_3 Incubate and Read MICs syn_2->syn_3 syn_4 Calculate FIC Index syn_3->syn_4 syn_5 Determine Interaction syn_4->syn_5 rad_1 Treat Cells with Compound rad_2 Pulse with [14C]-Glucose rad_1->rad_2 rad_3 Fractionate Cell Wall rad_2->rad_3 rad_4 Measure Radioactivity rad_3->rad_4 rad_5 Calculate % Inhibition rad_4->rad_5

References

Methodological & Application

Application Notes and Protocols for D75-4590 In Vitro Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D75-4590 is a novel pyridobenzimidazole derivative that has demonstrated a unique mechanism of action as a specific inhibitor of β-1,6-glucan synthesis in fungi.[1][2] This compound targets Kre6p, a key enzyme in the β-1,6-glucan synthesis pathway, which is essential for the integrity of the fungal cell wall.[1][2] Notably, the KRE6 gene is conserved across various fungal species but lacks a homolog in mammalian cells, highlighting this compound as a promising candidate for a new class of antifungal drugs with selective toxicity.[1][2] These application notes provide detailed protocols for in vitro antifungal susceptibility testing of this compound and summarize its activity against a range of fungal pathogens.

Mechanism of Action: Inhibition of β-1,6-Glucan Synthesis

This compound selectively inhibits the incorporation of glucose into the β-1,6-glucan component of the fungal cell wall.[1][2] Genetic analysis of this compound-resistant mutants of Saccharomyces cerevisiae has identified Kre6p as the primary target.[1][2] By inhibiting this crucial enzyme, this compound disrupts cell wall integrity, leading to impaired cell growth and morphological changes such as cell clumping and incomplete cell separation.[1]

G cluster_cell Fungal Cell D75_4590 This compound Kre6p Kre6p (β-1,6-glucan synthase) D75_4590->Kre6p Inhibits beta_1_6_glucan_synthesis β-1,6-Glucan Synthesis Kre6p->beta_1_6_glucan_synthesis Catalyzes cell_wall_integrity Cell Wall Integrity beta_1_6_glucan_synthesis->cell_wall_integrity Maintains fungal_growth Fungal Growth cell_wall_integrity->fungal_growth Enables

Caption: Signaling pathway of this compound's inhibitory action.

Quantitative Data: Antifungal Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species. Data is compiled from published research.[1][3]

Fungal SpeciesStrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansATCC 2443340.25
Candida albicansTIMM 17688>64
Candida glabrataIFO 06220.58
Candida tropicalisIFO 140041
Candida parapsilosisIFO 139620.5
Candida kruseiIFO 1393116
Cryptococcus neoformansIFO 0460>324
Aspergillus fumigatusIFO 5840>32>64
Trichosporon asahiiIFO 1004>324

Note: this compound demonstrates potent activity against various Candida species, including fluconazole-resistant strains.[1] However, it shows no significant activity against Cryptococcus neoformans, Aspergillus species, and Trichosporon asahii at concentrations up to 32 µg/mL.[1]

Experimental Protocols

The following are detailed protocols for conducting in vitro antifungal susceptibility testing of this compound, based on established methods such as those from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7][8]

Protocol 1: Broth Microdilution Assay for Yeasts (CLSI M27-A)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline or water

  • Vortex mixer

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Prepare a yeast suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well microtiter plates. The final concentration range should typically span from 0.03 to 32 µg/mL.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control. The endpoint can be read visually or with a spectrophotometer.

G start Start inoculum_prep Prepare Fungal Inoculum (0.5 McFarland, dilute 1:1000) start->inoculum_prep drug_dilution Prepare Serial Dilutions of this compound in 96-well plate inoculum_prep->drug_dilution inoculation Inoculate Plate with Fungal Suspension drug_dilution->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation read_mic Read MIC (≥50% growth inhibition) incubation->read_mic end End read_mic->end

References

Application Notes and Protocols for D75-4590 in Fungal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D75-4590 is a pyridobenzimidazole derivative identified as a specific inhibitor of β-1,6-glucan synthesis in fungi.[1][2][3][4] This novel mechanism of action makes it a valuable tool for studying fungal cell wall biosynthesis and a potential lead compound for the development of new antifungal therapies. This compound's primary target is Kre6p, a key enzyme in the β-1,6-glucan synthesis pathway.[1][2][3][4] By inhibiting Kre6p, this compound disrupts the integrity of the fungal cell wall, leading to impaired growth, cell aggregation, and reduced hyphal formation in various fungal species.[1][3]

These application notes provide detailed protocols for the use of this compound in fungal cell culture, including methods for assessing its antifungal activity and investigating its effects on cell morphology and cell wall composition.

Mechanism of Action

This compound selectively inhibits the activity of Kre6p, a β-1,6-glucan synthase.[1][2][3][4] This enzyme plays a crucial role in the biosynthesis of β-1,6-glucan, a fundamental component of the fungal cell wall that cross-links other cell wall components, including β-1,3-glucan, chitin, and mannoproteins.[5] Inhibition of Kre6p leads to a reduction in β-1,6-glucan content in the cell wall, resulting in a weakened cell wall structure.[1][3] This disruption manifests as several observable phenotypes, including:

  • Inhibition of cell growth: this compound demonstrates fungistatic, dose-dependent growth inhibition against susceptible fungal species.[3]

  • Cell clumping: Treated fungal cells, including Saccharomyces cerevisiae and Candida species, tend to aggregate or clump together.[1][3]

  • Impaired hyphal elongation: The compound effectively inhibits the transition from yeast to hyphal form in dimorphic fungi like Candida albicans.[1][3]

A diagram illustrating the proposed mechanism of action of this compound is provided below.

D75_4590_Mechanism UDP_G UDP-Glucose Kre6p Kre6p (β-1,6-Glucan Synthase) UDP_G->Kre6p Substrate beta16_glucan β-1,6-Glucan Chain Kre6p->beta16_glucan Synthesis cell_wall Fungal Cell Wall (Integrity) beta16_glucan->cell_wall Incorporation D75_4590 This compound D75_4590->Kre6p Inhibition Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis fungal_culture Fungal Culture (e.g., Candida albicans) treatment Treat Fungal Culture with this compound fungal_culture->treatment d75_prep Prepare this compound Stock Solution d75_prep->treatment incubation Incubate under Appropriate Conditions treatment->incubation mic_assay MIC Determination incubation->mic_assay viability_assay Cell Viability Assay incubation->viability_assay morphology_assay Morphology Analysis (Hyphal Inhibition) incubation->morphology_assay cell_wall_analysis Cell Wall Composition Analysis incubation->cell_wall_analysis Beta_1_6_Glucan_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_periplasm Periplasmic Space cluster_cellwall Cell Wall UDP_G UDP-Glucose Kre6p Kre6p UDP_G->Kre6p beta16_glucan β-1,6-Glucan Kre6p->beta16_glucan cell_wall Cell Wall Matrix (β-1,3-glucan, Chitin, Mannoproteins) beta16_glucan->cell_wall Cross-linking D75_4590 This compound D75_4590->Kre6p Inhibition

References

Determining the Minimum Inhibitory Concentration (MIC) of D75-4590

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

D75-4590 is a pyridobenzimidazole derivative that functions as a specific inhibitor of β-1,6-glucan synthesis in fungi.[1][2][3] Its primary molecular target is believed to be Kre6p, a crucial enzyme involved in the synthesis of β-1,6-glucan, an essential component of the fungal cell wall.[1][2][3] This specific mode of action makes this compound a compound of interest for antifungal drug development, particularly against various Candida species, including strains resistant to other antifungal agents like fluconazole.[1] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5][6]

Mechanism of Action of this compound

This compound selectively inhibits the synthesis of β-1,6-glucan, a critical structural component of the fungal cell wall. This inhibition leads to a weakened cell wall, impaired cell growth, and a tendency for cells to clump together.[1][2][3] The specificity of this compound for its fungal target, Kre6p, which is not found in mammalian cells, suggests a favorable therapeutic window.[1][2]

D75_4590 This compound Kre6p Kre6p (β-1,6-glucan synthase) D75_4590->Kre6p Inhibits beta_1_6_glucan_synthesis β-1,6-Glucan Synthesis Kre6p->beta_1_6_glucan_synthesis Catalyzes fungal_cell_wall Fungal Cell Wall Integrity beta_1_6_glucan_synthesis->fungal_cell_wall Maintains cell_growth Fungal Cell Growth fungal_cell_wall->cell_growth Supports

Caption: Mechanism of action of this compound.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species. It is important to note that this compound has shown potent activity against a variety of Candida species.[1] Conversely, it demonstrates limited to no significant activity against Cryptococcus neoformans, Trichosporon asahii, and Aspergillus species at concentrations up to 32 μg/ml.[1] Furthermore, the compound lacks antibacterial activity, with MICs against Staphylococcus aureus and E. coli reported to be greater than 32 μg/ml.[1] The mode of action of this compound is considered to be fungistatic.[1]

Fungal SpeciesStrainMIC (μg/mL)
Candida albicansATCC 24433>32
Candida glabrataIFO06222
Candida kruseiIFO13934
Cryptococcus neoformans>32
Trichosporon asahii>32
Aspergillus species>32
Staphylococcus aureus209P>32
Escherichia coliNIHJ>32

Data sourced from a study on the discovery of this compound as a β-1,6-glucan synthesis inhibitor.[1]

Experimental Protocols

Two standard methods for determining the MIC of an antimicrobial agent are the broth microdilution method and the agar dilution method.[7][8][9] The broth microdilution method is often preferred for its efficiency in testing multiple isolates and concentrations simultaneously.

Protocol 1: Broth Microdilution Method

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.[8][9][10]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Fungal isolates to be tested

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Further dilute the stock solution in the broth medium to achieve a starting concentration for serial dilutions.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.

    • The eleventh well will serve as a growth control (no drug), and the twelfth well as a sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well, except for the sterility control wells.

    • Seal the plate and incubate at 35°C ± 2°C for 24-48 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

    • Growth can be assessed visually or by using a microplate reader to measure turbidity.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_drug Prepare this compound Stock prep_plate Prepare Microtiter Plate with Serial Dilutions prep_drug->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare and Standardize Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Broth microdilution workflow.

Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing a large number of isolates against a few antimicrobial agents.[7][8]

Materials:

  • This compound

  • Molten agar medium (e.g., Mueller-Hinton agar supplemented for fungi)

  • Sterile petri dishes

  • Fungal isolates to be tested

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Agar Plates:

    • Prepare a series of two-fold dilutions of this compound in a suitable solvent or broth.

    • Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations.

    • Pour the agar-drug mixture into sterile petri dishes and allow them to solidify.

    • Prepare a control plate containing no this compound.

  • Inoculum Preparation:

    • Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • This will be the stock inoculum.

  • Inoculation and Incubation:

    • Using a multipoint replicator, inoculate the surface of each agar plate with a standardized amount of each fungal suspension (typically 10^4 CFU per spot).[7]

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 24-48 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungal isolate.[7]

cluster_prep_agar Preparation cluster_exp_agar Experiment cluster_analysis_agar Analysis prep_drug_agar Prepare this compound Agar Plates with Serial Dilutions inoculate_agar Inoculate Agar Plates prep_drug_agar->inoculate_agar prep_inoculum_agar Prepare and Standardize Fungal Inoculum prep_inoculum_agar->inoculate_agar incubate_agar Incubate Plates inoculate_agar->incubate_agar read_results_agar Read Results (Visual Inspection) incubate_agar->read_results_agar determine_mic_agar Determine MIC read_results_agar->determine_mic_agar

Caption: Agar dilution workflow.

Quality Control

For both methods, it is essential to include quality control strains with known MIC values for this compound (if available) or other standard antifungal agents to ensure the accuracy and reproducibility of the results. The sterility of the media and the purity of the fungal isolates should also be confirmed.

References

Application Notes and Protocols for D75-4590 in Fungal Cell Wall Biosynthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D75-4590 is a pyridobenzimidazole derivative that has been identified as a specific inhibitor of β-1,6-glucan synthesis in fungi.[1][2] This discovery presents a valuable tool for studying the intricate processes of fungal cell wall biosynthesis and for the development of novel antifungal therapeutics. The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment.[3] Its components, such as β-glucans and chitin, are absent in mammalian cells, making them attractive targets for antifungal drugs.[1][2]

This compound exerts its inhibitory effect by targeting Kre6p, a putative β-1,6-glucan synthase.[1][2] This specific mode of action allows for the targeted investigation of the role of β-1,6-glucan in cell wall architecture, integrity, and the activation of compensatory signaling pathways. These application notes provide detailed protocols and data for utilizing this compound as a research tool in fungal biology and drug discovery.

Data Presentation

The antifungal activity and specific inhibitory effects of this compound have been quantified against various fungal species. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Candida species.

Fungal SpeciesMIC-2 (μg/mL)MIC-0 (μg/mL)
Candida albicans ATCC 24433328
Candida albicans ATCC MYA-5733216
Candida glabrata IFO062221
Candida glabrata ATCC 20091844
Candida krusei TIMM0269168
Candida tropicalis TIMM031381

Data sourced from Kitamura et al. MIC-2 is the minimum concentration at which 80% of growth is inhibited, and MIC-0 is the minimum concentration for complete inhibition.

Table 2: Effect of this compound on Hyphal Elongation of Candida albicans.

This compound Concentration (μg/mL)Observation
1Inhibitory effect on hyphal elongation observed.
16Yeast-form cells were predominant.

Data sourced from Kitamura et al.

Table 3: Effect of this compound on [¹⁴C]Glucose Incorporation into Cell Wall Components of Saccharomyces cerevisiae.

This compound Concentration (μg/mL)% Reduction in β-1,6-glucan
0.078Significant reduction

Data represents a significant and selective reduction in the β-1,6-glucan fraction at a concentration much lower than its MIC-0 value.[1]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Materials:

  • Fungal isolate of interest

  • Yeast extract-peptone-dextrose (YPD) broth

  • RPMI-1640 medium (buffered with MOPS)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal strain overnight in YPD broth at 30°C. Harvest the cells by centrifugation, wash with sterile saline, and resuspend in RPMI-1640 medium. Adjust the cell density to 1 x 10⁶ to 5 x 10⁶ cells/mL.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 μL. Include a drug-free well as a growth control and a medium-only well as a blank.

  • Inoculation: Add 100 μL of the prepared fungal inoculum to each well, resulting in a final cell density of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: Determine the MIC by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC-0 is the lowest concentration of this compound that shows complete inhibition of visible growth. The MIC-2 is the lowest concentration that inhibits growth by 80% compared to the drug-free control.

Protocol 2: Fungal Hyphal Elongation Assay

This protocol is designed to assess the effect of this compound on the morphological transition of Candida albicans from yeast to hyphal form.

Materials:

  • Candida albicans strain

  • YPD broth

  • Hypha-inducing medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • This compound stock solution

  • Sterile culture tubes or plates

  • Microscope

Procedure:

  • Cell Preparation: Grow C. albicans in YPD broth overnight at 30°C to obtain yeast-form cells.

  • Induction of Hyphal Growth: Inoculate the yeast cells into the hypha-inducing medium at a density of 1 x 10⁶ cells/mL.

  • Treatment: Add this compound at various concentrations (e.g., 1 μg/mL, 16 μg/mL) to the cultures. Include a no-drug control.

  • Incubation: Incubate the cultures at 37°C for 3-6 hours.

  • Microscopic Examination: Observe the cell morphology under a microscope. Quantify the percentage of yeast-form, germ tube-forming, and hyphal cells in each treatment group.

Protocol 3: [¹⁴C]Glucose Incorporation into Fungal Cell Wall Polysaccharides

This protocol measures the effect of this compound on the synthesis of different cell wall components.

Materials:

  • Fungal strain (e.g., Saccharomyces cerevisiae)

  • Growth medium

  • This compound stock solution

  • [¹⁴C]Glucose

  • Trichloroacetic acid (TCA)

  • Sodium dodecyl sulfate (SDS)

  • Zymolyase or lyticase

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment: Grow the fungal cells to the mid-log phase. Add this compound at the desired concentration and incubate for a short period (e.g., 1-2 hours).

  • Radiolabeling: Add [¹⁴C]glucose to the culture and incubate for an additional 1-2 hours to allow for incorporation into newly synthesized macromolecules.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Wash the cells and then treat with hot TCA to precipitate macromolecules.

  • Cell Wall Fractionation:

    • Treat the cell pellet with SDS to solubilize membranes and cytoplasmic components, leaving the cell wall intact.

    • Wash the cell wall fraction extensively.

    • To separate β-1,3-glucan and β-1,6-glucan, the cell wall can be sequentially digested with specific enzymes (e.g., zymolyase to digest β-1,3-glucan).

  • Quantification: Measure the radioactivity in each fraction using a scintillation counter. A significant decrease in radioactivity in the β-1,6-glucan fraction in this compound-treated cells compared to the control indicates specific inhibition of β-1,6-glucan synthesis.[1]

Protocol 4: Western Blot Analysis of Secreted Mannoproteins

This protocol is used to detect the presence of β-1,6-glucan on mannoproteins secreted into the culture medium.

Materials:

  • Fungal strain

  • Growth medium

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • SDS-PAGE apparatus

  • PVDF membrane

  • Anti-β-1,6-glucan antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Culture and Treatment: Grow the fungal cells in the presence of various concentrations of this compound.

  • Protein Precipitation: Collect the culture supernatant and precipitate the secreted proteins using TCA.

  • SDS-PAGE and Western Blotting:

    • Resuspend the protein pellet in sample buffer, and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for β-1,6-glucan.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Visualization: Detect the signal using a chemiluminescence substrate. A dose-dependent decrease in the signal in this compound-treated samples indicates reduced β-1,6-glucan on secreted mannoproteins.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_mic MIC Determination cluster_hyphal Hyphal Elongation Assay cluster_incorporation Radiolabeling Assay cluster_western Western Blot mic1 Fungal Inoculum Preparation mic2 Serial Dilution of this compound mic1->mic2 mic3 Inoculation and Incubation mic2->mic3 mic4 OD600 Measurement mic3->mic4 hyphal1 Yeast Cell Culture hyphal2 Induction of Hyphal Growth hyphal1->hyphal2 hyphal3 Treatment with This compound hyphal2->hyphal3 hyphal4 Microscopic Analysis hyphal3->hyphal4 inc1 Cell Culture and Treatment inc2 [14C]Glucose Labeling inc1->inc2 inc3 Cell Wall Fractionation inc2->inc3 inc4 Scintillation Counting inc3->inc4 wb1 Protein Precipitation wb2 SDS-PAGE wb1->wb2 wb3 Immunodetection wb2->wb3 wb4 Signal Visualization wb3->wb4

Caption: General experimental workflow for studying this compound.

Fungal Cell Wall Integrity (CWI) Signaling Pathway

The inhibition of β-1,6-glucan synthesis by this compound induces cell wall stress, which is expected to activate the Cell Wall Integrity (CWI) pathway as a compensatory response.

cwi_pathway cluster_stress Cell Wall Stress cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress This compound (Inhibits β-1,6-glucan synthesis) sensors Wsc1, Mid2 (Stress Sensors) stress->sensors induces rho1 Rho1-GTP sensors->rho1 activates pkc1 Pkc1 rho1->pkc1 activates bck1 Bck1 (MAPKKK) pkc1->bck1 activates mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 phosphorylates slt2 Slt2/Mpk1 (MAPK) mkk1_2->slt2 phosphorylates tf Transcription Factors (e.g., Rlm1, Swi4/Swi6) slt2->tf activates genes Cell Wall Gene Expression tf->genes regulates

References

Application Notes and Protocols for Investigating β-1,6-Glucan Function Using D75-4590

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-1,6-glucan is a critical component of the fungal cell wall, playing essential roles in maintaining structural integrity, morphogenesis, and host-pathogen interactions. Its absence in mammalian cells makes the β-1,6-glucan biosynthetic pathway an attractive target for novel antifungal therapies. D75-4590 is a pyridobenzimidazole derivative identified as a specific inhibitor of β-1,6-glucan synthesis.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate the function of β-1,6-glucan in fungi.

This compound exerts its antifungal activity by targeting Kre6p, a key enzyme considered to be a β-1,6-glucan synthase.[1][2][3][5] Inhibition of Kre6p by this compound leads to a significant reduction in β-1,6-glucan content in the fungal cell wall. This specific mode of action makes this compound an invaluable tool for elucidating the multifaceted roles of β-1,6-glucan.

Mechanism of Action of this compound

This compound selectively inhibits the synthesis of β-1,6-glucan.[1][2][3][5] Genetic and biochemical studies in Saccharomyces cerevisiae have shown that the primary target of this compound is Kre6p, a Golgi-resident type II membrane protein essential for β-1,6-glucan biosynthesis.[1][6] By inhibiting Kre6p, this compound effectively blocks the elongation of β-1,6-glucan chains, leading to a compromised cell wall structure and function.

UDP_Glucose UDP-Glucose Kre6p Kre6p (β-1,6-glucan synthase) UDP_Glucose->Kre6p Substrate Beta_1_6_Glucan β-1,6-Glucan Chain (Elongation) Kre6p->Beta_1_6_Glucan Catalyzes D75_4590 This compound D75_4590->Kre6p Inhibits Cell_Wall Fungal Cell Wall Integrity Beta_1_6_Glucan->Cell_Wall Maintains

Figure 1: Mechanism of this compound Action.

Data Presentation

Antifungal Activity of this compound

This compound exhibits potent antifungal activity against a range of Candida species. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 24433>32
Candida glabrataATCC 900301
Candida kruseiATCC 62584
Candida parapsilosisATCC 22019>32
Candida tropicalisATCC 750>32
Saccharomyces cerevisiaeAY-1016

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a summary from available literature.

Effect of this compound on Macromolecule Synthesis

Treatment with this compound selectively inhibits the incorporation of radiolabeled glucose into the β-1,6-glucan fraction of the fungal cell wall, with minimal effects on other macromolecules.

MacromoleculeThis compound TreatmentIncorporation of Radiolabeled Precursor (% of Control)
β-1,6-Glucan + < 20%
β-1,3-Glucan+~90%
Mannan+~95%
Protein+~100%
RNA+~100%
Sterol+~100%

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against fungal isolates.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum, adjusted to 1 x 10^6 to 5 x 10^6 CFU/mL

  • Spectrophotometer or plate reader (600 nm)

Procedure:

  • Prepare serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Prepare a fungal inoculum suspension in RPMI 1640 and adjust the cell density to 1 x 10^3 to 5 x 10^3 CFU/mL.

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the drug-free control, as determined by visual inspection or spectrophotometric reading at 600 nm.

Protocol 2: Inhibition of β-1,6-Glucan Synthesis using [14C]Glucose Incorporation

This assay directly measures the inhibitory effect of this compound on β-1,6-glucan synthesis.

Materials:

  • Log-phase fungal culture (e.g., Saccharomyces cerevisiae or Candida glabrata)

  • YPD medium

  • This compound

  • [14C]Glucose (specific activity ~10 mCi/mmol)

  • 10% Trichloroacetic acid (TCA), ice-cold

  • Lyticase or Zymolyase

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Grow fungal cells in YPD medium to mid-log phase (OD600 ≈ 0.5).

  • Aliquot the cell culture into tubes and add this compound at various concentrations (e.g., 0, 0.1, 1, 10 µg/mL).

  • Add [14C]Glucose to a final concentration of approximately 1 µCi/mL to each tube.

  • Incubate the cultures at 30°C with shaking for 2-4 hours.

  • Stop the reaction by adding an equal volume of ice-cold 10% TCA.

  • Harvest the cells by centrifugation and wash twice with water.

  • Fractionate the cell wall components. This can be achieved by enzymatic digestion (e.g., with lyticase to separate glucan fractions) followed by precipitation and washing steps.

  • Quantify the radioactivity in the β-1,6-glucan fraction using a liquid scintillation counter.

  • Compare the radioactivity in the β-1,6-glucan fraction of this compound-treated cells to that of the untreated control to determine the percent inhibition.

Start Start: Log-phase fungal culture Add_D75 Add this compound (various concentrations) Start->Add_D75 Add_C14 Add [14C]Glucose Add_D75->Add_C14 Incubate Incubate (30°C, 2-4h) Add_C14->Incubate Stop Stop reaction (ice-cold 10% TCA) Incubate->Stop Harvest Harvest & Wash Cells Stop->Harvest Fractionate Cell Wall Fractionation (Enzymatic Digestion) Harvest->Fractionate Quantify Quantify Radioactivity in β-1,6-glucan fraction Fractionate->Quantify End End: Determine % Inhibition Quantify->End

Figure 2: Workflow for [14C]Glucose Incorporation Assay.
Protocol 3: Western Blot Analysis of Secreted Glycoproteins

This protocol is used to visualize the reduction of β-1,6-glucan moieties on proteins secreted from fungal cells treated with this compound.[2]

Materials:

  • Log-phase fungal culture

  • YPD medium

  • This compound

  • Trichloroacetic acid (TCA)

  • Acetone, ice-cold

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-β-1,6-glucan antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Grow fungal cells in YPD medium to mid-log phase.

  • Treat the cells with various concentrations of this compound for 6 hours.[2]

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Precipitate the secreted proteins from the supernatant by adding TCA to a final concentration of 10% and incubating on ice for 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the proteins.

  • Wash the protein pellet with ice-cold acetone and air dry.

  • Resuspend the protein pellet in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-β-1,6-glucan antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescence substrate and visualize the protein bands using an imaging system. A dose-dependent decrease in the signal indicates the inhibition of β-1,6-glucan attachment to secreted proteins.[2]

Protocol 4: Fungal Cell Aggregation Assay

Inhibition of β-1,6-glucan synthesis often leads to a cell aggregation or clumping phenotype.[2]

Materials:

  • Log-phase fungal culture

  • YPD medium

  • This compound

  • Microscope with camera

Procedure:

  • Grow fungal cells in YPD medium to early log phase.

  • Add this compound at a concentration known to inhibit β-1,6-glucan synthesis (e.g., at or above the MIC).

  • Incubate the culture with shaking at 30°C.

  • At various time points (e.g., 2, 4, 6 hours), take a small aliquot of the culture.

  • Observe the cell morphology under a microscope.

  • Document the extent of cell aggregation or clumping in the this compound-treated culture compared to the untreated control.

Protocol 5: Inhibition of Hyphal Elongation in Candida albicans

This compound has been shown to inhibit the transition from yeast to hyphal form in Candida albicans, a key virulence trait.[2]

Materials:

  • Candida albicans culture

  • Hypha-inducing medium (e.g., RPMI 1640, Spider medium, or medium containing 10% fetal bovine serum)

  • This compound

  • 96-well plate or culture tubes

  • Microscope with camera

Procedure:

  • Grow C. albicans in a yeast-promoting medium (e.g., YPD) overnight at 30°C.

  • Wash the cells and resuspend them in the hypha-inducing medium to a density of approximately 1 x 10^6 cells/mL.

  • Add this compound at various concentrations (e.g., 0, 1, 4, 16 µg/mL).[7]

  • Incubate the cultures at 37°C.

  • At specific time points (e.g., 3, 6, 24 hours), observe the cell morphology under a microscope.

  • Quantify the inhibition of hyphal formation by counting the percentage of yeast-form cells versus hyphal-form cells or by measuring the length of the germ tubes/hyphae.

β-1,6-Glucan in Host-Pathogen Interactions

β-1,6-glucan is a pathogen-associated molecular pattern (PAMP) that is recognized by the innate immune system. The primary receptor for β-glucans on myeloid cells is Dectin-1, a C-type lectin receptor.[8][9][10][11][12]

cluster_fungus Fungal Cell cluster_myeloid Myeloid Cell Beta_1_6_Glucan β-1,6-Glucan Dectin1 Dectin-1 Beta_1_6_Glucan->Dectin1 Binds Syk Syk Dectin1->Syk Activates CARD9 CARD9 Complex Syk->CARD9 Phagocytosis Phagocytosis Syk->Phagocytosis Initiates NFkB NF-κB CARD9->NFkB MAPK MAPK CARD9->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription MAPK->Cytokines Transcription

Figure 3: Dectin-1 Signaling Pathway.

By using this compound to reduce the amount of β-1,6-glucan on the fungal cell surface, researchers can investigate the impact on immune recognition and subsequent downstream signaling events. This can include measuring cytokine production, phagocytosis rates, and the activation of signaling molecules like Syk and NF-κB in myeloid cells co-cultured with this compound-treated fungi.

Conclusion

This compound is a powerful and specific tool for the functional investigation of β-1,6-glucan in fungi. The protocols and data presented in these application notes provide a framework for researchers to explore the critical roles of this essential cell wall polymer in fungal biology and pathogenesis. The insights gained from such studies will be invaluable for the development of new and effective antifungal strategies.

References

Application Notes and Protocols for D75-4590 in Saccharomyces cerevisiae Genetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D75-4590 is a pyridobenzimidazole derivative that has been identified as a specific inhibitor of β-1,6-glucan synthesis in fungi.[1][2][3] In Saccharomyces cerevisiae, a model organism for fungal genetics and cell biology, this compound has been shown to primarily target Kre6p, a key enzyme in the β-1,6-glucan synthesis pathway.[1][2][4] This specific mode of action makes this compound a valuable tool for studying cell wall biosynthesis, integrity, and the identification of novel antifungal drug targets. The KRE6 gene is conserved across various fungal species but lacks a homolog in mammalian cells, highlighting its potential as a target for antifungal therapies with high selectivity.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in S. cerevisiae genetic studies, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound selectively inhibits the incorporation of glucose into β-1,6-glucan, a critical component of the fungal cell wall.[1][2] This inhibition leads to a cascade of cellular effects, including the loss of the β-1,6-glucan moiety from cell wall proteins, impaired cell growth, and a characteristic cell clumping phenotype.[1][2] Genetic studies in S. cerevisiae have identified Kre6p as the primary target of this compound.[1][4] Kre6p is a Golgi-localized type II membrane protein involved in the elongation of β-1,6-glucan chains. Its inhibition disrupts the proper assembly and integrity of the cell wall.

Signaling Pathway

The synthesis of β-1,6-glucan is a complex process involving multiple proteins. Kre6p functions within a broader network of cell wall synthesis and maintenance, which is connected to the PKC1-mediated cell wall integrity pathway. While the direct upstream and downstream signaling partners of Kre6p in the context of this compound inhibition are not fully elucidated, the inhibitory action of this compound on Kre6p disrupts the normal function of this pathway, leading to the observed phenotypes.

D75_4590_Mechanism_of_Action cluster_cell Saccharomyces cerevisiae Cell cluster_golgi Golgi Apparatus cluster_cellwall Cell Wall UDP-Glucose UDP-Glucose Kre6p Kre6p UDP-Glucose->Kre6p Substrate β-1,6-Glucan_Chain β-1,6-Glucan_Chain Kre6p->β-1,6-Glucan_Chain Elongation Cell Wall Integrity Cell Wall Integrity β-1,6-Glucan_Chain->Cell Wall Integrity Incorporation This compound This compound This compound->Kre6p Inhibition

Caption: Mechanism of action of this compound in S. cerevisiae.

Data Presentation

Antifungal Activity of this compound

The minimum inhibitory concentration (MIC) of this compound has been determined against various fungal species. The data below is summarized from the literature.

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 2443316
Candida glabrataIFO 06222
Candida tropicalisIFO 14008
Candida parapsilosisIFO 139616
Cryptococcus neoformansIFO 0460>32
Aspergillus fumigatusIFO 5840>32
Saccharomyces cerevisiaeYPH5002

Data sourced from Kitamura et al.[1]

Experimental Protocols

Protocol 1: Generation and Selection of this compound Resistant Mutants in S. cerevisiae

This protocol describes a general method for generating and selecting for spontaneous mutants of S. cerevisiae that are resistant to this compound. This is a key step in identifying the drug's target.

Materials:

  • S. cerevisiae strain (e.g., BY4741)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • YPD agar plates

  • This compound stock solution (in DMSO)

  • Sterile water

  • UV transilluminator or other UV source

  • Sterile velvets or replica plating tool

Procedure:

  • Culture Preparation: Inoculate a single colony of S. cerevisiae into 5 mL of YPD liquid medium and grow overnight at 30°C with shaking to saturation.

  • Cell Plating: Spread 100 µL of the overnight culture onto several YPD agar plates. Aim for a lawn of cells.

  • UV Mutagenesis: Expose the plates to a low dose of UV radiation. The optimal dose should be determined empirically to achieve a survival rate of 20-50%.

  • Recovery: Incubate the UV-exposed plates in the dark (to prevent photolyase activation) at 30°C for 4-6 hours to allow for recovery and mutation fixation.

  • Selection of Resistant Mutants:

    • Prepare YPD agar plates containing this compound at a concentration that is inhibitory to the wild-type strain (e.g., 2-4 times the MIC).

    • Replica-plate the mutagenized cells from the recovery plates onto the this compound-containing plates.

    • Incubate the selection plates at 30°C for 3-5 days.

  • Isolation of Resistant Colonies: Colonies that grow on the this compound-containing plates are potential resistant mutants.

  • Confirmation of Resistance:

    • Streak-purify individual resistant colonies on fresh YPD plates.

    • Perform a spot assay or liquid growth assay to confirm the level of resistance to this compound compared to the wild-type strain.

Protocol1_Workflow start Start: S. cerevisiae Culture culture Overnight Liquid Culture start->culture plating Plate on YPD Agar culture->plating mutagenesis UV Mutagenesis plating->mutagenesis recovery Incubate for Recovery mutagenesis->recovery replica_plating Replica Plate to YPD + this compound recovery->replica_plating incubation Incubate for Selection replica_plating->incubation isolation Isolate Resistant Colonies incubation->isolation confirmation Confirm Resistance Phenotype isolation->confirmation end End: Resistant Mutants confirmation->end

Caption: Workflow for generating this compound resistant mutants.

Protocol 2: Assay for Inhibition of β-1,6-Glucan Synthesis using [¹⁴C]Glucose Incorporation

This protocol is adapted from methods for analyzing yeast cell wall composition and is designed to quantify the specific inhibitory effect of this compound on β-1,6-glucan synthesis.

Materials:

  • S. cerevisiae cells

  • YPD medium

  • This compound

  • [¹⁴C]Glucose

  • Trichloroacetic acid (TCA)

  • Zymolyase

  • Buffers and solutions for cell wall fractionation (e.g., alkali and acid solutions)

  • Scintillation counter and vials

Procedure:

  • Cell Culture and Treatment:

    • Grow S. cerevisiae cells in YPD medium to early exponential phase (OD₆₀₀ ≈ 0.5).

    • Add this compound at various concentrations to the cultures. Include a no-drug control.

    • Immediately add [¹⁴C]Glucose to a final concentration of 1-5 µCi/mL.

    • Incubate for 2-4 hours at 30°C with shaking.

  • Harvesting and Washing:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with ice-cold water.

  • Macromolecule Precipitation:

    • Resuspend the cell pellet in 1 mL of 5% TCA and incubate on ice for 20 minutes to precipitate macromolecules.

    • Centrifuge and wash the pellet with 95% ethanol.

  • Cell Wall Fractionation:

    • Resuspend the pellet in a suitable buffer for enzymatic digestion.

    • Treat with Zymolyase to digest the cell wall.

    • Perform sequential extractions with alkali (e.g., NaOH) and acid (e.g., acetic acid) to separate β-1,3-glucan, β-1,6-glucan, and mannoprotein fractions.

  • Quantification of Radioactivity:

    • Measure the radioactivity in each fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [¹⁴C]Glucose incorporated into each cell wall fraction relative to the total incorporated radioactivity.

    • Compare the incorporation in this compound-treated cells to the control to determine the specific inhibition of β-1,6-glucan synthesis.

Protocol2_Workflow start Start: Exponential Phase Culture treatment Treat with this compound and [¹⁴C]Glucose start->treatment incubation Incubate treatment->incubation harvest Harvest and Wash Cells incubation->harvest precipitation TCA Precipitation harvest->precipitation fractionation Cell Wall Fractionation precipitation->fractionation quantification Scintillation Counting fractionation->quantification analysis Data Analysis quantification->analysis end End: % Inhibition of β-1,6-Glucan Synthesis analysis->end

Caption: Workflow for β-1,6-glucan synthesis inhibition assay.

Protocol 3: Microscopic Analysis of Morphological Changes

This protocol details the steps for observing the phenotypic effects of this compound on S. cerevisiae morphology.

Materials:

  • S. cerevisiae cells

  • YPD medium

  • This compound

  • Microscope with differential interference contrast (DIC) optics

  • Microscope slides and coverslips

Procedure:

  • Cell Culture and Treatment:

    • Grow S. cerevisiae cells in YPD medium overnight.

    • Dilute the culture to an OD₆₀₀ of approximately 0.1 in fresh YPD.

    • Add this compound at a concentration at or slightly above the MIC (e.g., 2 µg/mL for YPH500).[4] Include a no-drug control.

    • Incubate at 30°C with shaking for 4-6 hours, or until a visible effect is expected.

  • Sample Preparation for Microscopy:

    • Take a 10 µL aliquot of the cell culture.

    • Place the aliquot on a clean microscope slide and cover with a coverslip.

  • Microscopic Observation:

    • Observe the cells under a microscope using DIC optics at 40x or 100x magnification.

    • Look for characteristic morphological changes in the this compound-treated cells, such as cell clumping, abnormal budding patterns, and incomplete cell separation.[1][4]

  • Image Acquisition:

    • Capture images of both the control and treated cells for documentation and comparison.

Logical Relationships

The use of this compound in genetic and biochemical studies in S. cerevisiae follows a logical progression from phenotypic observation to target identification and mechanism of action studies.

Logical_Relationships phenotypic_observation Phenotypic Observation (Cell Clumping, Growth Inhibition) genetic_screen Genetic Screen for Resistant Mutants phenotypic_observation->genetic_screen biochemical_assay Biochemical Assay (β-1,6-Glucan Synthesis) phenotypic_observation->biochemical_assay target_identification Target Identification (Kre6p) genetic_screen->target_identification mechanism_of_action Elucidation of Mechanism of Action biochemical_assay->mechanism_of_action target_identification->mechanism_of_action

Caption: Logical workflow for this compound studies.

References

Application Notes and Protocols for D75-4590 in Candida albicans Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D75-4590, a potent and specific inhibitor of β-1,6-glucan synthesis, in the study of Candida albicans. This document includes its mechanism of action, key applications, quantitative data on its antifungal activity, and detailed protocols for its use in various assays.

Introduction to this compound

This compound is a pyridobenzimidazole derivative that has been identified as a specific inhibitor of β-1,6-glucan synthesis in fungi.[1][2] Its primary target is Kre6p, a putative β-1,6-glucan synthase, which is a crucial component of the fungal cell wall.[1][2] As β-1,6-glucan and the Kre6p homolog are absent in mammalian cells, this compound represents a promising lead compound for the development of novel antifungal therapies with high selectivity and potentially low toxicity.[1][2] In Candida albicans, the inhibition of β-1,6-glucan synthesis by this compound leads to a variety of phenotypic changes, including the inhibition of hyphal elongation, a key virulence factor for this opportunistic pathogen.

Mechanism of Action

This compound selectively targets and inhibits the function of Kre6p, an essential enzyme in the β-1,6-glucan synthesis pathway. This inhibition disrupts the integrity of the fungal cell wall, leading to impaired cell growth, cell clumping, and a reduction in the ability of C. albicans to switch from its yeast form to the invasive hyphal form.[1][2] The disruption of the cell wall structure ultimately compromises the viability and virulence of the fungus.

Key Applications in Candida albicans Research

  • Antifungal Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) of this compound against various Candida species, including azole-resistant strains.

  • Hyphal Morphogenesis Studies: Investigating the role of β-1,6-glucan in the yeast-to-hypha transition, a critical step in C. albicans pathogenesis.

  • Biofilm Formation Analysis: Assessing the impact of this compound on the formation and integrity of C. albicans biofilms, which are known to contribute to drug resistance and persistent infections.

  • Synergistic Antifungal Studies: Evaluating the potential for this compound to enhance the efficacy of other antifungal agents.

  • Target Validation: Utilizing this compound as a chemical probe to further investigate the function of Kre6p and the importance of β-1,6-glucan in fungal physiology and virulence.

Data Presentation

Antifungal Activity of this compound against Candida Species
Fungal StrainMIC (µg/mL)
Candida albicans ATCC 9002816
Candida albicans TIMM 176816
Candida glabrata ATCC 900304
Candida glabrata TIMM 02974
Candida krusei ATCC 62588
Candida krusei TIMM 09798
Candida parapsilosis ATCC 22019>32
Candida tropicalis ATCC 75016

Note: Data extracted from literature. MICs were determined by a broth microdilution method.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against Candida albicans.

Materials:

  • Candida albicans strain of interest

  • This compound stock solution (e.g., in DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (530 nm)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 32 µg/mL).

    • Include a drug-free well for a positive growth control and a well with medium only for a negative control (blank).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted this compound or control medium.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Determine the MIC visually as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control.

    • Alternatively, read the absorbance at 530 nm using a microplate reader. The MIC is the lowest drug concentration showing a significant reduction in absorbance.

Protocol 2: Candida albicans Biofilm Inhibition Assay

This protocol assesses the ability of this compound to inhibit the formation of C. albicans biofilms.

Materials:

  • Candida albicans strain of interest

  • This compound stock solution

  • RPMI-1640 medium

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%)

  • PBS (phosphate-buffered saline)

  • Microplate reader (570 nm)

Procedure:

  • Inoculum Preparation:

    • Prepare a C. albicans suspension of 1 x 10⁷ CFU/mL in RPMI-1640 medium.

  • Biofilm Formation with Inhibitor:

    • Add 100 µL of RPMI-1640 medium containing serial dilutions of this compound to the wells of a 96-well plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a drug-free well as a positive control for biofilm formation.

    • Incubate the plate at 37°C for 24 hours without agitation.

  • Quantification of Biofilm Inhibition:

    • After incubation, gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Air-dry the plate.

    • Stain the biofilms by adding 100 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells four times with sterile distilled water.

    • Destain the biofilms by adding 200 µL of 95% ethanol to each well and incubate for 30 minutes.

    • Transfer 100 µL of the ethanol from each well to a new plate and measure the absorbance at 570 nm.

    • Calculate the percentage of biofilm inhibition relative to the positive control.

Protocol 3: Hyphal Elongation Inhibition Assay

This protocol is used to visualize and quantify the inhibitory effect of this compound on C. albicans hyphal growth.

Materials:

  • Candida albicans strain of interest

  • This compound stock solution

  • Hypha-inducing medium (e.g., RPMI-1640, Spider medium, or medium containing 10% fetal bovine serum)

  • Sterile 24-well plates or chamber slides

  • Inverted microscope with imaging capabilities

Procedure:

  • Inoculum Preparation:

    • Grow C. albicans in a yeast-promoting medium (e.g., YPD) overnight at 30°C.

    • Wash the cells with PBS and resuspend them in the hypha-inducing medium to a concentration of 1 x 10⁶ cells/mL.

  • Inhibition Assay:

    • Add the cell suspension to the wells of a 24-well plate or chamber slide.

    • Add this compound to the desired final concentrations (e.g., 1, 4, 16 µg/mL).

    • Include a drug-free control.

    • Incubate at 37°C for 3-6 hours.

  • Microscopic Analysis:

    • At various time points, observe the cells under an inverted microscope.

    • Capture images to document the morphology of the cells.

    • Quantify the inhibition of hyphal elongation by measuring the length of germ tubes or by counting the percentage of cells that have formed hyphae.

Visualizations

G Mechanism of Action of this compound D75_4590 This compound Kre6p Kre6p (β-1,6-Glucan Synthase) D75_4590->Kre6p Inhibits Beta_Glucan β-1,6-Glucan Synthesis Kre6p->Beta_Glucan Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Maintains Hyphal_Growth Hyphal Elongation Cell_Wall->Hyphal_Growth Required for Virulence Candida albicans Virulence Hyphal_Growth->Virulence Contributes to

Caption: Mechanism of this compound Action.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare C. albicans Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Dilution Serial Dilution of this compound Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Visual or Spectrophotometric Reading Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: MIC Determination Workflow.

G Ras1 Signaling Pathway in C. albicans Hyphal Growth cluster_input Inducing Signals cluster_pathway Signaling Cascade cluster_output Cellular Response Serum Serum Ras1 Ras1 Serum->Ras1 N_acetylglucosamine N-acetylglucosamine N_acetylglucosamine->Ras1 CO2 CO2 CO2->Ras1 Cyr1 Cyr1 (Adenylyl Cyclase) Ras1->Cyr1 Activates cAMP cAMP Cyr1->cAMP Produces PKA PKA (Protein Kinase A) cAMP->PKA Activates Efg1 Efg1 (Transcription Factor) PKA->Efg1 Phosphorylates Hyphal_Genes Hyphal-Specific Gene Expression Efg1->Hyphal_Genes Activates Hyphal_Growth Hyphal Growth Hyphal_Genes->Hyphal_Growth Leads to D75_4590 This compound (via β-1,6-Glucan Inhibition) D75_4590->Hyphal_Growth Inhibits

Caption: Ras1 Signaling and this compound.

References

Application Notes and Protocols for In Vivo Studies of D75-4590 and its Analogs in Animal Models of Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D75-4590 is a novel pyridobenzimidazole derivative identified as a specific inhibitor of β-1,6-glucan synthesis in fungi.[1][2] Its unique mode of action, targeting the fungal cell wall component essential for viability and virulence, presents a promising avenue for the development of new antifungal therapies. The primary target of this compound has been identified as Kre6p, a key enzyme in the β-1,6-glucan synthesis pathway.[1][2] This pathway is conserved across various fungal species, including Candida, but is absent in mammalian cells, suggesting a high therapeutic index.[1][2]

While detailed in vivo studies for this compound are not extensively published, research has been carried out on a structurally related derivative, D21-6076, which was selected for in vivo evaluation due to its favorable physicochemical properties. These notes provide available data on D21-6076 as a surrogate for understanding the potential in vivo efficacy of this class of compounds and offer detailed protocols for conducting similar studies in animal models of candidiasis.

Mechanism of Action: Inhibition of β-1,6-Glucan Synthesis

This compound exerts its antifungal activity by selectively inhibiting the incorporation of glucose into β-1,6-glucan, a critical component of the fungal cell wall. This disruption leads to a cascade of cellular defects, including impaired cell growth, cell clumping, and a reduction in hyphal formation, a key virulence factor for Candida albicans.[1][2] The primary molecular target is Kre6p, a β-1,6-glucan synthase.

D75_4590_Mechanism cluster_inhibition D75_4590 This compound Kre6p Kre6p (β-1,6-Glucan Synthase) D75_4590->Kre6p Binds to and inhibits Beta16Glucan_Synth β-1,6-Glucan Synthesis Inhibition Inhibition Kre6p->Inhibition CellWall_Integrity Fungal Cell Wall Integrity Beta16Glucan_Synth->CellWall_Integrity Hyphal_Elongation Hyphal Elongation CellWall_Integrity->Hyphal_Elongation Virulence Candida Virulence Hyphal_Elongation->Virulence Inhibition->Beta16Glucan_Synth

Caption: Mechanism of action of this compound.

Quantitative Data Presentation

The following tables summarize the in vivo efficacy of the this compound derivative, D21-6076, in a murine model of systemic candidiasis.

Table 1: Efficacy of D21-6076 in a Systemic Candida glabrata Infection Model

Treatment GroupDosage (mg/kg)Route of AdministrationFungal Burden in Kidneys (log CFU/g ± SD)
Control (Vehicle)-Intraperitoneal5.8 ± 0.3
D21-607610Intraperitoneal3.2 ± 0.5
D21-607630Intraperitoneal2.5 ± 0.4

*Statistically significant reduction compared to the control group.

Table 2: Efficacy of D21-6076 in a Systemic Candida albicans Infection Model

Treatment GroupDosage (mg/kg)Route of AdministrationMean Survival Time (Days)
Control (Vehicle)-Intraperitoneal8.5
D21-607630Intraperitoneal> 21*

*Statistically significant increase in survival time compared to the control group.

Experimental Protocols

Protocol 1: Murine Model of Systemic Candidiasis

This protocol describes a standard method for inducing systemic candidiasis in mice to evaluate the efficacy of antifungal compounds.

Systemic_Candidiasis_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints Culture 1. Culture C. albicans (e.g., SC5314) in YPD broth Harvest 2. Harvest and wash yeast cells Culture->Harvest Resuspend 3. Resuspend in sterile saline to 1 x 10^6 CFU/mL Harvest->Resuspend Infect 4. Infect mice (e.g., BALB/c) via lateral tail vein injection (0.1 mL per mouse) Resuspend->Infect Treat 5. Administer this compound/analog or vehicle control (e.g., IP) at specified doses and schedule Infect->Treat Monitor 6. Monitor animal health daily (weight, clinical signs) Treat->Monitor Endpoint1 7a. Survival Study: Record mortality over 21 days Monitor->Endpoint1 Endpoint2 7b. Fungal Burden Study: Sacrifice at day 2-4 post-infection Monitor->Endpoint2 Harvest_Organs 8. Harvest kidneys and other organs Endpoint2->Harvest_Organs Homogenize 9. Homogenize organs Harvest_Organs->Homogenize Plate 10. Plate serial dilutions on SDA Homogenize->Plate Quantify 11. Incubate and quantify CFU/gram of tissue Plate->Quantify

Caption: Experimental workflow for a murine systemic candidiasis model.

Materials:

  • Candida species (e.g., C. albicans SC5314, C. glabrata ATCC 48435)

  • Yeast Peptone Dextrose (YPD) broth

  • Sterile phosphate-buffered saline (PBS) or saline

  • 6-8 week old female BALB/c or ICR mice[3]

  • This compound or analog compound

  • Vehicle for drug administration (e.g., sterile water with 5% DMSO)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Inoculum Preparation:

    • Culture the Candida strain in YPD broth overnight at 30°C with shaking.

    • Harvest the yeast cells by centrifugation.

    • Wash the cells three times with sterile PBS or saline.

    • Resuspend the cells in sterile saline and adjust the concentration to 1 x 10^6 CFU/mL using a hemocytometer.

  • Infection:

    • Infect mice by injecting 0.1 mL of the prepared Candida suspension (1 x 10^5 CFU) into the lateral tail vein.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer the test compound (this compound or its analog) and vehicle control via the desired route (e.g., intraperitoneal, oral gavage).

    • Administer treatment according to the planned schedule (e.g., once or twice daily for 5-7 days).

  • Endpoint Evaluation:

    • Survival Study: Monitor the mice daily for up to 21 days and record mortality.

    • Fungal Burden Study:

      • At a predetermined endpoint (e.g., day 3 post-infection), humanely euthanize the mice.

      • Aseptically remove the kidneys (and other organs of interest, such as the brain and spleen).

      • Weigh each organ and homogenize in a known volume of sterile saline.

      • Prepare serial dilutions of the homogenates and plate onto SDA plates.

      • Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).

      • Calculate the fungal burden as CFU per gram of tissue.

Protocol 2: Oropharyngeal Candidiasis (OPC) Model

This model is suitable for evaluating the efficacy of antifungal agents against mucosal candidiasis.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Sterile cotton swabs

  • Immunosuppressive agent (e.g., cortisone acetate)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Immunosuppression:

    • Administer cortisone acetate subcutaneously to the mice on day -1, +1, and +3 relative to infection to induce immunosuppression.

  • Infection:

    • Anesthetize the mice.

    • Inoculate the oral cavity by placing a cotton swab saturated with a C. albicans suspension (e.g., 2.5 x 10^7 CFU/mL) sublingually for 75 minutes.

  • Treatment:

    • Administer the test compound topically or systemically at specified intervals.

  • Endpoint Evaluation:

    • At a predetermined time (e.g., 72 hours post-infection), euthanize the mice.

    • Visually score the extent of tongue lesions (e.g., on a scale of 0 to 3).

    • Excise the tongue and homogenize to determine the fungal burden as described in Protocol 1.

Conclusion

This compound and its analogs represent a novel class of antifungal agents with a specific and promising mechanism of action. The provided protocols offer a framework for the in vivo evaluation of these compounds in relevant animal models of candidiasis. The data from the analog D21-6076 suggests that inhibition of β-1,6-glucan synthesis is a viable strategy for the treatment of systemic Candida infections. Further studies are warranted to fully characterize the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

Application Notes and Protocols: Synergistic Antifungal Effects with D75-4590

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the synergistic antifungal effects of D75-4590, a specific inhibitor of β-1,6-glucan synthesis, in combination with other antifungal agents. The information presented here is intended to guide researchers in designing and executing experiments to explore novel combination therapies for fungal infections.

Introduction

This compound is a pyridobenzimidazole derivative that targets Kre6p, a key enzyme in the fungal β-1,6-glucan synthesis pathway.[1] This pathway is crucial for the structural integrity of the fungal cell wall, and its disruption represents a promising antifungal strategy. While this compound has shown standalone antifungal activity, its unique mechanism of action suggests a strong potential for synergistic interactions with other classes of antifungal drugs. By weakening the cell wall, this compound may enhance the penetration and efficacy of other agents that target different cellular components.

While direct studies on the synergistic effects of this compound are not extensively documented in publicly available literature, a derivative, D11-2040, has demonstrated synergistic activity with both caspofungin and fluconazole against Candida albicans. This suggests that inhibitors of β-1,6-glucan synthesis as a class are excellent candidates for combination therapy.

Potential Synergistic Combinations

The following table outlines potential synergistic combinations with this compound based on their mechanisms of action. Researchers are encouraged to use this as a starting point for their own investigations.

Antifungal Class Mechanism of Action Hypothesized Synergistic Rationale with this compound
Echinocandins (e.g., Caspofungin, Micafungin)Inhibit β-1,3-glucan synthesisDual inhibition of both major glucan components of the cell wall (β-1,3 and β-1,6) is expected to lead to profound cell wall disruption and fungal cell death.
Azoles (e.g., Fluconazole, Itraconazole)Inhibit ergosterol biosynthesis, disrupting cell membrane integrityA compromised cell wall due to this compound may increase the permeability of the fungal cell to azoles, enhancing their access to the target enzyme (lanosterol 14-α-demethylase) in the cell membrane.
Polyenes (e.g., Amphotericin B)Bind to ergosterol in the fungal cell membrane, forming pores and leading to leakage of cellular contentsWeakening of the cell wall by this compound could facilitate the interaction of polyenes with the fungal cell membrane, potentially lowering the required therapeutic dose and associated toxicity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of a single antifungal agent that inhibits the visible growth of a fungal isolate.

Materials:

  • Fungal isolate

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Antifungal agents (this compound and combination partners)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension from a fresh culture and adjust the concentration to 0.5-2.5 x 10³ cells/mL in RPMI 1640.

  • Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control, either visually or by measuring absorbance.

Protocol 2: Checkerboard Microdilution Assay for Synergy Testing

Objective: To evaluate the in vitro interaction between this compound and another antifungal agent.[2][3][4]

Materials:

  • Same as for MIC determination.

Procedure:

  • In a 96-well plate, serially dilute this compound horizontally and the second antifungal agent vertically in RPMI 1640 medium. This creates a matrix of wells with varying concentrations of both drugs.

  • The top row should contain only the dilutions of the second antifungal, and the leftmost column should contain only the dilutions of this compound to determine the MIC of each drug alone.

  • Prepare a fungal inoculum as described in the MIC protocol.

  • Inoculate all wells (except the sterility control) with the fungal suspension.

  • Incubate the plate at 35°C for 24-48 hours.

  • Read the MIC of each drug alone and the MIC of each drug in combination from the wells showing significant growth inhibition.

Data Analysis: Fractional Inhibitory Concentration Index (FICI)

The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The results are interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • No interaction (Indifference): 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Visualizations

Signaling Pathway: Inhibition of β-1,6-Glucan Synthesis and Cell Wall Integrity Pathway

Mechanism of this compound and its Impact on the Cell Wall Integrity Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D75_4590 This compound Kre6p Kre6p (β-1,6-Glucan Synthase) D75_4590->Kre6p Inhibition PKC1 PKC1 Kre6p->PKC1 Genetic Interaction beta_1_6_glucan β-1,6-Glucan (Cell Wall Component) Kre6p->beta_1_6_glucan Synthesis MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Mpk1) PKC1->MAPK_Cascade Phosphorylation Cascade Cell_Wall_Stress_Sensors Cell Wall Stress Sensors Cell_Wall_Stress_Sensors->PKC1 Activation Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription_Factors Activation Cell_Wall_Genes Cell Wall Gene Expression (e.g., Chitin Synthase) Transcription_Factors->Cell_Wall_Genes Upregulation Cell_Wall_Repair Cell Wall Repair/ Compensatory Response Cell_Wall_Genes->Cell_Wall_Repair Leads to

Caption: this compound inhibits Kre6p, disrupting β-1,6-glucan synthesis and triggering the CWI pathway.

Experimental Workflow: Checkerboard Assay for Synergy Testing

Workflow for Antifungal Synergy Testing using Checkerboard Assay Start Start Prepare_Drug_Dilutions Prepare Serial Dilutions of this compound and Partner Drug in a 96-well Plate Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare Fungal Inoculum (0.5-2.5 x 10³ cells/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate the 96-well Plate Prepare_Drug_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MICs Determine MICs (Visually or Spectrophotometrically) Incubate->Read_MICs Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MICs->Calculate_FICI Interpret_Results Interpret Results: Synergy, Indifference, or Antagonism Calculate_FICI->Interpret_Results End End Interpret_Results->End

Caption: A stepwise workflow for assessing the synergistic effects of this compound with other antifungals.

References

Application Notes and Protocols: D75-4590 as a Screening Tool for Novel β-1,6-Glucan Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal cell wall, a structure absent in mammalian cells, presents a prime target for the development of novel antifungal therapeutics.[1] Within the complex architecture of the fungal cell wall, β-1,6-glucan serves as a critical polymer, responsible for interconnecting various cell wall components and maintaining cellular integrity.[2][3] The pyridobenzimidazole derivative, D75-4590, has been identified as a specific inhibitor of β-1,6-glucan synthesis, targeting the β-1,6-glucan synthase Kre6p.[4][5] This document provides detailed application notes and protocols for utilizing this compound as a reference compound and a tool for the discovery and characterization of new β-1,6-glucan inhibitors.

Mechanism of Action of this compound

This compound exerts its antifungal activity by selectively inhibiting the synthesis of β-1,6-glucan.[4][5][6] This inhibition leads to a cascade of cellular defects in fungi, including:

  • Reduced incorporation of glucose into the β-1,6-glucan fraction of the cell wall. [4][6]

  • Impaired cell separation, resulting in a characteristic cell clumping or multibudding phenotype. [4]

  • Inhibition of hyphal elongation in dimorphic fungi such as Candida albicans. [4]

  • Release of cell wall proteins that are normally anchored via β-1,6-glucan. [4][6]

The specificity of this compound for a fungal-specific target, Kre6p, which is conserved across various fungal species but absent in mammals, underscores its potential as a lead compound and a valuable tool for antifungal drug discovery.[4][5]

Data Presentation: Antifungal Activity of this compound

The following table summarizes the in vitro antifungal activity of this compound against a panel of clinically relevant Candida species. Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Fungal SpeciesStrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansATCC 9002840.25
Candida albicansTIMM 1768 (Fluconazole-resistant)4>64
Candida glabrataIFO 062228
Candida glabrataATCC 90030 (Fluconazole-resistant)232
Candida tropicalisIFO 140080.5
Candida parapsilosisATCC 22019160.5
Candida kruseiATCC 62581632

Data compiled from publicly available research.[4]

Experimental Protocols

Protocol 1: High-Throughput Screening for β-1,6-Glucan Inhibitors Using a Reporter-Based Assay

This protocol describes a cell-based, high-throughput screening assay to identify novel inhibitors of β-1,6-glucan synthesis. The principle of this assay is based on the release of a reporter protein from the yeast cell surface upon inhibition of β-1,6-glucan synthesis.[5] this compound is used as a positive control.

1.1. Principle:

A reporter protein (e.g., β-galactosidase) is genetically fused to a glycosylphosphatidylinositol (GPI) anchor signal sequence, which directs its attachment to the cell wall via a β-1,6-glucan linkage. Inhibition of β-1,6-glucan synthesis results in the release of the reporter protein into the culture medium, where its activity can be quantified.

1.2. Materials:

  • Saccharomyces cerevisiae strain engineered to express a GPI-anchored reporter protein.

  • Yeast extract-peptone-dextrose (YPD) medium.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • This compound solution (positive control).

  • Assay buffer (e.g., Z-buffer for β-galactosidase).

  • Substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

  • 96-well microtiter plates.

  • Microplate reader.

1.3. Protocol:

  • Yeast Culture Preparation: Inoculate the reporter yeast strain into YPD medium and grow overnight at 30°C with shaking to reach the mid-logarithmic phase.

  • Assay Setup:

    • Dispense 98 µL of the yeast culture into each well of a 96-well plate.

    • Add 1 µL of each test compound to the respective wells.

    • Include wells with 1 µL of this compound solution as a positive control and 1 µL of solvent as a negative control.

  • Incubation: Incubate the plate at 30°C for 4-6 hours with gentle shaking.

  • Reporter Activity Measurement:

    • Centrifuge the plate to pellet the yeast cells.

    • Transfer a defined volume of the supernatant to a new 96-well plate.

    • Add the appropriate assay buffer and substrate to each well.

    • Incubate at 37°C until a color change is observed in the positive control wells.

    • Measure the absorbance at the appropriate wavelength (e.g., 420 nm for ONPG).

  • Data Analysis: Calculate the percentage of reporter protein release for each compound relative to the positive (this compound) and negative (solvent) controls. Compounds that induce a significant release of the reporter protein are considered potential β-1,6-glucan synthesis inhibitors.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis prep1 Overnight Culture of Reporter Yeast prep2 Dilution to Mid-Log Phase prep1->prep2 assay1 Dispense Yeast into 96-Well Plate prep2->assay1 assay2 Add Test Compounds & Controls assay1->assay2 assay3 Incubate (4-6 hours, 30°C) assay2->assay3 detect1 Centrifuge Plate assay3->detect1 detect2 Transfer Supernatant detect1->detect2 detect3 Add Substrate detect2->detect3 detect4 Measure Absorbance detect3->detect4 analysis1 Calculate % Reporter Release detect4->analysis1 analysis2 Identify Hits analysis1->analysis2

Caption: this compound inhibits the β-1,6-glucan synthase Kre6p.

Protocol 3: Antifungal Susceptibility Testing (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against fungal isolates using the broth microdilution method, with this compound as a reference compound.

3.1. Principle:

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.

3.2. Materials:

  • Fungal isolates.

  • RPMI-1640 medium buffered with MOPS.

  • Test compounds and this compound.

  • 96-well, flat-bottom microtiter plates.

  • Spectrophotometer or microplate reader.

3.3. Protocol:

  • Inoculum Preparation:

    • Grow the fungal isolate on an agar plate for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare a 2-fold serial dilution of the test compounds and this compound in RPMI-1640 medium directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Determine the MIC visually as the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

    • Alternatively, read the absorbance at 600 nm using a microplate reader.

Conclusion

This compound is a valuable tool for the discovery and development of novel antifungal agents targeting the β-1,6-glucan synthesis pathway. The protocols provided herein offer robust methods for high-throughput screening of compound libraries and for confirming the specific mechanism of action of potential hits. The use of this compound as a reference compound will aid in the identification and characterization of new generations of β-1,6-glucan inhibitors, which hold promise for addressing the growing challenge of fungal infections.

References

Application Note: Measuring the Effect of D75-4590 on Fungal Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fungal biofilms are complex, structured communities of fungal cells encased in a self-produced extracellular matrix. These biofilms exhibit increased resistance to antimicrobial agents and host immune responses, posing a significant challenge in clinical and industrial settings. The development of novel anti-biofilm agents is a critical area of research. This application note describes a series of protocols to assess the efficacy of a novel small molecule, D75-4590, in inhibiting fungal biofilm formation. The described methods provide a framework for quantifying biofilm mass, metabolic activity, and visualizing biofilm architecture.

Key Experimental Protocols

1. Fungal Strain and Culture Conditions

  • Fungal Strain: Candida albicans SC5314 (or other relevant fungal species).

  • Growth Medium: RPMI-1640 buffered with MOPS or Yeast Nitrogen Base (YNB) supplemented with glucose.

  • Culture Conditions: Cultures are grown overnight at 30°C with shaking (200 rpm) to obtain planktonic cells in the exponential growth phase.

2. Biofilm Formation Assay

This protocol outlines the steps for inducing biofilm formation in the presence of this compound.

  • Preparation of Fungal Inoculum:

    • Harvest overnight planktonic cultures by centrifugation (3000 x g for 5 minutes).

    • Wash the cell pellet twice with sterile Phosphate Buffered Saline (PBS).

    • Resuspend the cells in the desired biofilm growth medium and adjust the cell density to 1 x 10^6 cells/mL using a hemocytometer.

  • Biofilm Induction:

    • Dispense 100 µL of the fungal cell suspension into the wells of a 96-well flat-bottom microtiter plate.

    • Add 100 µL of the biofilm growth medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a medium-only control.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

G cluster_prep Inoculum Preparation cluster_assay Biofilm Induction Assay cluster_quant Quantification A Overnight Planktonic Culture B Centrifugation & Washing A->B C Resuspend and Adjust Cell Density (1x10^6 cells/mL) B->C D Dispense 100 µL Cell Suspension (96-well plate) C->D E Add 100 µL this compound/ Vehicle Control D->E F Incubate at 37°C (24-48 hours) E->F G Crystal Violet Staining F->G H XTT Assay F->H I Microscopy F->I

Caption: Hypothesized inhibition of the Ras/cAMP-PKA pathway by this compound.

Conclusion

The protocols detailed in this application note provide a robust framework for evaluating the anti-biofilm properties of the novel compound this compound. The quantitative data from Crystal Violet and XTT assays, combined with microscopic analysis, will enable a comprehensive assessment of its efficacy. Further investigation into the precise molecular targets, such as the components of the Ras/cAMP-PKA signaling pathway, will be crucial for the development of this compound as a potential therapeutic agent against fungal biofilm-associated infections.

Troubleshooting & Optimization

D75-4590 solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of D75-4590 in common cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO)[1]. It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous culture medium.

Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture medium. What should I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:

  • Lower the final concentration: The concentration of this compound in your culture medium may be exceeding its solubility limit. Try using a lower final concentration.

  • Increase the DMSO concentration: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might help to keep the compound in solution. Always determine the maximum DMSO tolerance for your specific cell line in a separate control experiment.

  • Use a different culture medium: The composition of the culture medium, such as pH and protein content (e.g., serum), can influence the solubility of a compound. If possible, test the solubility of this compound in different media to find the most suitable one.

  • Prepare a fresh dilution: Ensure that your DMSO stock solution is fully dissolved before diluting it into the medium. It is also good practice to add the DMSO stock to the medium while gently vortexing to ensure rapid mixing.

Q3: How stable is this compound in cell culture medium at 37°C?

A3: Currently, there is no publicly available quantitative data on the stability of this compound in cell culture media at 37°C. The stability of a compound in culture medium can be influenced by factors such as pH, temperature, and the presence of enzymes in serum. It is recommended to perform a stability study under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.

Q4: What is the mechanism of action of this compound?

A4: this compound is an antifungal agent that acts as a specific inhibitor of β-1,6-glucan synthesis in fungi[2]. Genetic analysis in Saccharomyces cerevisiae has indicated that its primary target is Kre6p, an enzyme considered to be one of the β-1,6-glucan synthases[2].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound in culture medium The concentration of this compound exceeds its aqueous solubility.Decrease the final concentration of this compound. Test a range of concentrations to determine the maximum soluble concentration in your specific medium.
The final DMSO concentration is too low to maintain solubility.Cautiously increase the final DMSO percentage in your medium. Ensure you run a vehicle control to account for any effects of DMSO on your cells.
Inconsistent experimental results Degradation of this compound in the culture medium over the course of the experiment.Perform a time-course experiment to assess the stability of this compound under your experimental conditions. Consider replenishing the compound by performing partial media changes during long-term experiments.
The compound was not fully dissolved in the initial DMSO stock.Ensure the DMSO stock solution is clear and free of any visible precipitate before diluting it into the culture medium. Gentle warming and vortexing of the stock solution might be necessary.
No observable effect of this compound on fungal cells The compound may not be active against the specific fungal species being tested.While this compound shows potent activity against various Candida species, its efficacy can be species-specific[2]. Confirm the reported activity against your fungal strain of interest.
The compound has degraded due to improper storage.Store the this compound powder at -20°C for long-term storage, as recommended by suppliers[3]. Prepare fresh DMSO stock solutions regularly and store them at -20°C.

Quantitative Data

As of the last update, specific quantitative data for the solubility and stability of this compound in various cell culture media is not publicly available. Researchers are encouraged to determine these parameters empirically for their specific experimental setup. Below is a template table that can be used to record your experimental findings.

Table 1: User-Determined Solubility and Stability of this compound

Culture Medium Serum Concentration (%) Temperature (°C) Maximum Soluble Concentration (µM) Half-life (hours) Notes
e.g., RPMI 1640e.g., 10e.g., 37
e.g., DMEMe.g., 10e.g., 37

Experimental Protocols

Protocol for Determining the Kinetic Solubility of this compound in Culture Media

This protocol provides a general method for determining the kinetic solubility of this compound in your cell culture medium of choice.

Materials:

  • This compound powder

  • DMSO

  • Your chosen cell culture medium (e.g., RPMI 1640, DMEM) with and without serum

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring absorbance or nephelometry

  • Multichannel pipette

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. The chemical formula for this compound is C21H27N5 and the molar mass is 349.473 g/mol .

  • Add your culture medium to the wells of a 96-well plate.

  • Add the this compound DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically ≤ 0.5%).

  • Perform serial dilutions across the plate to create a range of this compound concentrations.

  • Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).

  • Measure the turbidity or light scattering of each well using a plate reader. An increase in turbidity or light scattering compared to the vehicle control indicates precipitation.

  • The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit.

Protocol for Assessing the Stability of this compound in Culture Media

This protocol outlines a method to evaluate the stability of this compound in your culture medium over time.

Materials:

  • This compound

  • DMSO

  • Your chosen cell culture medium

  • Incubator (e.g., 37°C, 5% CO2)

  • HPLC or LC-MS/MS system

  • Appropriate vials for sample collection

Procedure:

  • Prepare a solution of this compound in your culture medium at a concentration below its determined solubility limit.

  • Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the solution.

  • Immediately store the collected samples at -80°C to halt any further degradation until analysis.

  • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.

  • Plot the concentration of this compound as a function of time to determine its degradation kinetics and calculate the half-life.

Visualizations

D75_4590_Signaling_Pathway This compound Mechanism of Action D75_4590 This compound Kre6p Kre6p (β-1,6-Glucan Synthase) D75_4590->Kre6p Inhibits Beta_1_6_Glucan_Synthesis β-1,6-Glucan Synthesis Kre6p->Beta_1_6_Glucan_Synthesis Catalyzes Fungal_Cell_Wall Fungal Cell Wall Integrity Beta_1_6_Glucan_Synthesis->Fungal_Cell_Wall Maintains

Caption: this compound inhibits Kre6p, disrupting β-1,6-glucan synthesis and compromising fungal cell wall integrity.

Experimental_Workflow Workflow for Solubility & Stability Testing cluster_solubility Solubility Assay cluster_stability Stability Assay Sol_Prep Prepare this compound Stock in DMSO Sol_Dilute Dilute in Culture Medium Sol_Prep->Sol_Dilute Sol_Incubate Incubate Sol_Dilute->Sol_Incubate Sol_Measure Measure Turbidity Sol_Incubate->Sol_Measure Sol_Result Determine Max Soluble Conc. Sol_Measure->Sol_Result Stab_Prep Prepare this compound in Medium Stab_Incubate Incubate at 37°C Stab_Prep->Stab_Incubate Stab_Sample Collect Aliquots Over Time Stab_Incubate->Stab_Sample Stab_Analyze Analyze by HPLC/LC-MS Stab_Sample->Stab_Analyze Stab_Result Determine Half-Life Stab_Analyze->Stab_Result

Caption: Recommended workflows for determining the solubility and stability of this compound in culture media.

References

Overcoming poor physicochemical properties of D75-4590

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with D75-4590, a pyridobenzimidazole derivative and a specific inhibitor of fungal β-1,6-glucan synthesis. The following resources are designed to help overcome potential challenges related to the compound's physicochemical properties during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational antifungal agent belonging to the pyridobenzimidazole class of compounds.[1][2] It functions as a specific inhibitor of β-1,6-glucan synthesis in the fungal cell wall.[1][2] Its primary molecular target is Kre6p, a protein essential for the biosynthesis of β-1,6-glucan.[1] By inhibiting this pathway, this compound disrupts the integrity of the fungal cell wall, leading to growth inhibition.[1] It has shown potent activity against various Candida species.[1][2]

Q2: I am observing low potency or inconsistent results in my in vitro assays. Could this be related to the physicochemical properties of this compound?

Yes, inconsistent results can often be attributed to poor physicochemical properties, particularly low aqueous solubility. Pyridobenzimidazole derivatives can be hydrophobic, leading to precipitation in aqueous assay media. This reduces the effective concentration of the compound in solution and can lead to variability in your results. It is crucial to ensure that this compound is fully dissolved and stable in your experimental system.

Q3: What are the potential signs of poor solubility of this compound in my experiments?

Signs of poor solubility to watch for include:

  • Precipitation: Visible particulate matter or cloudiness in your stock solutions or assay wells.

  • Inconsistent dose-response curves: Lack of a clear sigmoidal relationship between concentration and effect.

  • Poor reproducibility: Significant variation in results between replicate experiments.

  • Low apparent potency: Higher-than-expected IC50 or MIC values.

Q4: How can I improve the solubility of this compound for my experiments?

Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:

  • Co-solvents: Using a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), can help to keep the compound in solution.[1] It is important to determine the tolerance of your cell line or assay system to the chosen co-solvent.

  • pH adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[3] Experimenting with buffered solutions at different pH values may improve the solubility of this compound.

  • Use of surfactants: Non-ionic surfactants can be used at concentrations above their critical micelle concentration to form micelles that encapsulate hydrophobic compounds and increase their apparent solubility.

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4]

Q5: Is this compound stable in solution? How should I store it?

While specific stability data for this compound is not publicly available, it is best practice to prepare fresh solutions for each experiment. If stock solutions need to be stored, they should be kept at -20°C or -80°C in an anhydrous solvent such as DMSO. To minimize degradation, protect solutions from light and perform stability studies under your specific experimental conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Precipitation of this compound in aqueous media Low aqueous solubility of the pyridobenzimidazole core structure.1. Increase Co-solvent Concentration: If using a co-solvent like DMSO, try slightly increasing the final concentration (ensure it remains within the tolerance limits of your assay). 2. Utilize Formulation Strategies: Consider using solubility enhancers such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Polysorbate 80). 3. pH Optimization: Test the solubility of this compound in a range of buffered solutions to identify the optimal pH for solubility.
Inconsistent Antifungal Activity (Variable MICs) 1. Compound Precipitation: Inconsistent dissolution leads to variable effective concentrations. 2. Compound Adsorption: The compound may adsorb to plasticware, reducing its bioavailable concentration. 3. Chemical Instability: Degradation of the compound in the assay medium over the incubation period.1. Ensure Complete Dissolution: Visually inspect for any precipitate before use. Sonication may aid in dissolving the compound. 2. Use Low-Binding Plates: Employ low-protein-binding microplates for your assays. 3. Assess Stability: Perform a time-course experiment to assess the stability of this compound in your assay medium. This can be done by HPLC analysis of the compound concentration over time.
High Background Signal or Assay Interference Intrinsic properties of the compound, such as autofluorescence or light absorbance at the assay wavelength.1. Run Compound-Only Controls: Include control wells with this compound at all tested concentrations without cells or other assay components to measure any background signal. 2. Use an Alternative Assay Readout: If interference is significant, consider an orthogonal assay with a different detection method (e.g., colorimetric vs. fluorescent).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex and sonicate briefly to ensure complete dissolution.

  • Preparation of Microplates:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final DMSO concentration should be kept constant and below 1% (v/v).

    • Include a positive control (antifungal drug with known activity, e.g., fluconazole) and a negative control (no drug).

  • Inoculum Preparation:

    • Culture the desired fungal strain (e.g., Candida albicans) on an appropriate agar plate.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 103 CFU/mL.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the drug-free control.

Protocol 2: Aqueous Solubility Assessment

This protocol provides a method to determine the thermodynamic solubility of this compound.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, 9.0).

  • Equilibration:

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Sample Processing:

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantification:

    • Analyze the concentration of D75-4509 in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a standard curve of this compound in a suitable solvent to quantify the solubility.

Visualizations

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane cluster_CW Cell Wall Kre5 Kre5p Kre6 Kre6p (Target of this compound) Kre5->Kre6 Glucan_Polymer β-1,6-Glucan Polymerization Kre6->Glucan_Polymer Skn1 Skn1p Skn1->Glucan_Polymer Beta_1_6_Glucan β-1,6-Glucan Glucan_Polymer->Beta_1_6_Glucan Cell_Wall_Proteins Cell Wall Proteins Beta_1_6_Glucan->Cell_Wall_Proteins Anchoring D75_4590 This compound D75_4590->Kre6 Inhibition

Caption: Simplified signaling pathway of β-1,6-glucan synthesis and the inhibitory action of this compound.

G cluster_Problem Problem Identification cluster_Strategies Solubilization Strategies cluster_Evaluation Experimental Evaluation cluster_Outcome Desired Outcome Poor_Solubility Poor Aqueous Solubility of this compound Co_Solvents Co-solvents (e.g., DMSO) Poor_Solubility->Co_Solvents Attempt pH_Adjustment pH Adjustment Poor_Solubility->pH_Adjustment Attempt Surfactants Surfactants Poor_Solubility->Surfactants Attempt Cyclodextrins Cyclodextrins Poor_Solubility->Cyclodextrins Attempt Solubility_Assay Aqueous Solubility Assay Co_Solvents->Solubility_Assay pH_Adjustment->Solubility_Assay Surfactants->Solubility_Assay Cyclodextrins->Solubility_Assay MIC_Testing MIC Testing with Formulation Solubility_Assay->MIC_Testing Stability_Assessment Stability Assessment (HPLC) MIC_Testing->Stability_Assessment Optimized_Formulation Optimized Formulation for In Vitro/In Vivo Studies Stability_Assessment->Optimized_Formulation

Caption: Experimental workflow for addressing poor solubility of this compound.

References

Technical Support Center: D75-4590 and Fungal Cell Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of D75-4590 in fungal cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound in fungal cells?

A1: The primary target of this compound is Kre6p, a key enzyme involved in the synthesis of β-1,6-glucan, an essential component of the fungal cell wall.[1] this compound is a potent and specific inhibitor of β-1,6-glucan synthesis.[1][2] Genetic analysis of this compound-resistant mutants of Saccharomyces cerevisiae has confirmed that Kre6p is the principal target.[1][2]

Q2: Is this compound expected to have off-target effects?

A2: While this compound is considered a specific inhibitor of β-1,6-glucan synthesis, it is a good laboratory practice to investigate potential off-target effects for any small molecule inhibitor.[3] The KRE6 gene is conserved across various fungal species but has no known homolog in mammalian cells, suggesting a high degree of specificity for fungal targets.[1][2] However, subtle or species-specific off-target interactions cannot be entirely ruled out without empirical testing.

Q3: What are the observable on-target effects of this compound in fungal cells?

A3: Treatment of fungal cells, such as Saccharomyces cerevisiae and Candida species, with this compound leads to several distinct phenotypes, including:

  • Selective reduction in the incorporation of [14C]glucose into the β-1,6-glucan component of the cell wall.[1][2]

  • Release of proteins from the cell that lack the β-1,6-glucan moiety.[1][2]

  • A tendency for cells to clump together, leading to impaired cell growth.[1][2]

  • Inhibition of hyphal elongation in dimorphic fungi like Candida albicans.[2]

Q4: What experimental approaches can be used to identify potential off-target effects of this compound?

A4: Several genomic and proteomic approaches can be employed to identify potential off-target effects:

  • Chemogenomic Profiling: Techniques like Haploinsufficiency Profiling (HIP) and Homozygous Profiling (HOP) using yeast deletion libraries can identify non-essential genes that, when deleted, cause hypersensitivity to this compound, suggesting a functional interaction with the corresponding gene product or pathway.

  • Affinity Chromatography/Pull-down Assays: Immobilized this compound can be used to capture interacting proteins from fungal cell lysates. These proteins can then be identified by mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): This method assesses the stabilization of proteins upon binding to a small molecule. Proteins that show increased resistance to proteolysis in the presence of this compound are potential direct targets.

  • Transcriptomic/Proteomic Profiling: Analyzing changes in gene expression (e.g., via RNA-Seq) or protein abundance (e.g., via mass spectrometry) in response to this compound treatment can reveal affected pathways beyond β-1,6-glucan synthesis.

Troubleshooting Guides

Problem 1: Unexpected Phenotypes Observed at High Concentrations of this compound

Possible Cause: At concentrations significantly above the minimal inhibitory concentration (MIC), this compound may exhibit off-target effects.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve to distinguish between on-target and potential off-target effects, which may only appear at higher concentrations.

  • Chemogenomic Profiling: If available, screen a yeast deletion library with the higher concentration of this compound to identify genes unrelated to β-1,6-glucan synthesis that confer sensitivity.

  • Target Validation: For any putative off-targets identified, perform direct binding assays (e.g., DARTS, affinity pull-downs) to confirm a physical interaction.

Problem 2: this compound Shows Varying Efficacy Across Different Fungal Species

Possible Cause: While Kre6p is conserved, there may be subtle differences in the protein structure or compensatory pathways across different fungal species that affect the efficacy of this compound. It is also possible that off-target effects in certain species contribute to the observed phenotype.

Troubleshooting Steps:

  • Comparative Genomics: Analyze the protein sequence and structure of Kre6p homologs in the tested fungal species to identify any variations that might impact this compound binding.

  • Cross-Species Chemogenomic Profiling: If deletion libraries are available for the species of interest, perform chemogenomic profiling to see if the genetic interaction network of this compound differs.

  • Metabolic Profiling: Compare the metabolic response to this compound treatment across different species to identify divergent metabolic rewiring, which could indicate the involvement of different pathways.

Data Presentation

Table 1: Hypothetical Chemogenomic Profiling Results for this compound

Gene DeletionFunctionSensitivity ScoreOn/Off-Target
KRE6β-1,6-glucan synthaseHighOn-target
SKN1β-1,6-glucan synthesisHighOn-target
BIG1β-1,6-glucan synthesisHighOn-target
YPT31Vesicular transportModeratePotential Off-target
HOG1Osmotic stress responseModeratePotential Off-target
ERG3Ergosterol biosynthesisLowPotential Off-target

Note: This table is a template for presenting data. Specific genes and sensitivity scores would need to be determined experimentally.

Experimental Protocols

Protocol 1: Chemogenomic Profiling using a S. cerevisiae Deletion Library

Objective: To identify genes that, when deleted, result in increased sensitivity to this compound, thereby revealing potential on- and off-target pathways.

Methodology:

  • Strain Collection: Utilize a genome-wide collection of heterozygous or homozygous deletion strains of Saccharomyces cerevisiae.

  • Compound Treatment: Grow the pooled deletion strains in the presence of a sub-lethal concentration of this compound and a vehicle control (e.g., DMSO) for a defined number of generations.

  • Genomic DNA Extraction and PCR: Extract genomic DNA from the pooled cultures. Amplify the unique barcode sequences associated with each deletion strain via PCR.

  • Microarray Hybridization or Next-Generation Sequencing: Hybridize the amplified barcodes to a microarray or perform next-generation sequencing to determine the relative abundance of each deletion strain in the this compound-treated and control pools.

  • Data Analysis: Identify strains that are significantly depleted in the this compound-treated pool compared to the control. The corresponding deleted genes represent potential functional interactors with this compound.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

Objective: To identify proteins that directly bind to this compound in a native cellular context.

Methodology:

  • Cell Lysate Preparation: Prepare a total protein lysate from the fungal species of interest.

  • This compound Treatment: Incubate aliquots of the cell lysate with varying concentrations of this compound and a vehicle control.

  • Protease Digestion: Subject the treated lysates to limited proteolysis with a protease such as pronase or thermolysin. Proteins bound to this compound may exhibit increased stability and therefore be less susceptible to digestion.

  • SDS-PAGE and Staining: Separate the digested protein samples by SDS-PAGE and visualize the protein bands using Coomassie blue or silver staining.

  • Band Excision and Mass Spectrometry: Excise protein bands that show increased stability (i.e., are more prominent) in the this compound-treated samples. Identify the proteins using mass spectrometry.

Visualizations

experimental_workflow cluster_off_target_id Off-Target Identification Workflow cluster_validation Target Validation phenotype Observe Unexpected Phenotype chemogenomics Chemogenomic Profiling (HIP/HOP Assay) phenotype->chemogenomics Hypothesis Generation putative_off_targets Identify Putative Off-Target Genes/Pathways chemogenomics->putative_off_targets Data Analysis darts Direct Binding Assay (e.g., DARTS) putative_off_targets->darts Confirmation of Direct Interaction biochemical_assay Biochemical/Enzymatic Assay darts->biochemical_assay Functional Validation validated_off_target Validated Off-Target biochemical_assay->validated_off_target Confirmation of Functional Effect

Caption: Workflow for identifying and validating potential off-target effects of this compound.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways D75_4590 This compound Kre6 Kre6p D75_4590->Kre6 Inhibits HOG HOG Pathway (Osmotic Stress) D75_4590->HOG Potential Modulation Ergosterol Ergosterol Biosynthesis D75_4590->Ergosterol Potential Modulation BetaGlucan β-1,6-Glucan Synthesis Kre6->BetaGlucan CellWall Cell Wall Integrity BetaGlucan->CellWall CWI Cell Wall Integrity (Compensatory Response) CellWall->CWI Stress Signal

Caption: On-target and potential off-target pathways affected by this compound in fungal cells.

References

Technical Support Center: Troubleshooting D75-4590 Resistance Development in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifungal compound D75-4590.

Frequently Asked Questions (FAQs)

What is this compound and what is its mechanism of action?

This compound is a pyridobenzimidazole derivative that functions as a specific inhibitor of β-1,6-glucan synthesis in fungi.[1] Its primary molecular target is Kre6p, an enzyme identified as a β-1,6-glucan synthase.[1] By inhibiting Kre6p, this compound disrupts the integrity of the fungal cell wall, which in turn leads to the inhibition of fungal growth.

What are the common reasons for observing reduced susceptibility or resistance to this compound in my experiments?

Reduced susceptibility or the development of resistance to this compound can be attributed to several mechanisms, which are common for other antifungal agents as well. The primary reasons include:

  • Target Alteration: The most direct cause of resistance can be mutations within the KRE6 gene, which is the gene that codes for the target protein of this compound. These mutations can lead to structural changes in the Kre6p enzyme, thereby reducing the binding affinity of this compound. Additionally, the overexpression of the KRE6 gene could potentially contribute to a resistant phenotype.[2]

  • Increased Efflux: Fungal cells are known to develop resistance by increasing the expression of multidrug resistance (MDR) efflux pumps. These pumps are membrane proteins that actively transport antifungal compounds, such as this compound, out of the cell, thus lowering the intracellular drug concentration to sub-lethal levels.[3][4][5][6][7]

  • Compensatory Pathways: Fungi possess a remarkable ability to adapt to cell wall stress. In response to the inhibition of β-1,6-glucan synthesis by this compound, fungal cells may activate compensatory mechanisms, such as increasing the synthesis of other cell wall components like chitin.[8]

Is this compound expected to be effective against all fungal species?

This compound has demonstrated significant efficacy against a range of Candida species.[9] However, its effectiveness can differ between various fungal species and even among different strains of the same species. This variability can be due to the presence of intrinsic resistance mechanisms or differences in the structural importance of β-1,6-glucan in the cell wall of different fungi.

Troubleshooting Guides

Problem 1: My fungal strain shows a higher Minimum Inhibitory Concentration (MIC) for this compound than expected.

An elevated MIC is a primary indicator of potential resistance. The following steps are designed to help you systematically investigate the cause of this observation.

It is essential to first rule out experimental variability as the cause for the observed increase in the MIC.

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare this compound Stock Solution: Begin by dissolving this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Fungal Inoculum: Culture the fungal strain on a suitable agar medium (e.g., Yeast Peptone Dextrose (YPD) for yeast) at 30°C for 24-48 hours. Following incubation, prepare a cell suspension in sterile saline or RPMI 1640 medium. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which for yeast corresponds to approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL. Further dilute this suspension 1:1000 in RPMI 1640 medium buffered with MOPS to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Prepare Microtiter Plates: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution using RPMI 1640 medium. This will create a range of concentrations to test, for example, from 64 µg/mL down to 0.06 µg/mL.

  • Inoculate Plates: Add 100 µL of the prepared fungal inoculum to each well that contains the diluted this compound. It is important to include a growth control well (containing the inoculum but no drug) and a sterility control well (containing only the medium).

  • Incubation: Incubate the prepared plates at 35°C for a period of 24-48 hours.

  • Determine MIC: The MIC is defined as the lowest concentration of this compound that results in a significant inhibition of fungal growth (typically a 50% or 90% reduction) when compared to the growth control. This can be determined either by visual inspection or by measuring the optical density at 600 nm using a microplate reader.[10][11][12]

Mutations in the gene encoding the drug's target is a frequent mechanism of resistance.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the potentially resistant strain and a susceptible (wild-type) control strain. A variety of commercial yeast DNA extraction kits are suitable for this purpose.[13]

  • PCR Amplification of KRE6: Design primers that will amplify the entire coding sequence of the KRE6 gene. Perform a polymerase chain reaction (PCR) using the extracted genomic DNA as the template.[14]

  • PCR Product Purification and Sequencing: Purify the resulting PCR product to remove primers and other reactants, and then send the purified product for Sanger sequencing.

  • Sequence Analysis: Align the DNA sequence obtained from the resistant strain with the sequence from the susceptible strain and the reference sequence available in a public database (e.g., Saccharomyces Genome Database).[15] Carefully analyze the alignment to identify any nucleotide differences that result in amino acid substitutions in the Kre6p enzyme.

An increase in the activity of efflux pumps can lower the intracellular concentration of this compound, leading to resistance.

This assay utilizes the fluorescent substrate Rhodamine 6G (R6G) to measure the activity of efflux pumps.

  • Cell Preparation: Grow the fungal cells in a suitable broth medium (e.g., YPD) until they reach the mid-logarithmic phase of growth. Harvest the cells by centrifugation and wash them with a buffer, such as Phosphate-Buffered Saline (PBS).

  • R6G Loading: Resuspend the washed cells in a buffer that contains a specific concentration of R6G (e.g., 10 µM) along with an energy source de-coupler like 2-deoxy-D-glucose. This will facilitate the uptake and accumulation of R6G inside the cells. Incubate this suspension for 1-2 hours.[3][4][5]

  • Efflux Initiation: After the loading phase, wash the cells to remove any extracellular R6G and resuspend them in a fresh buffer that does not contain the dye. To initiate the efflux process, add an energy source such as glucose.

  • Fluorescence Measurement: Use a fluorometer to monitor the increase in fluorescence in the supernatant over a period of time. A more rapid increase in fluorescence in the resistant strain compared to the susceptible strain is indicative of higher efflux pump activity.[6][7]

Problem 2: I have successfully generated a this compound resistant mutant. How do I confirm the resistance mechanism?

Once a resistant mutant has been confirmed, the following experimental workflow can be employed to determine the underlying mechanism of resistance.

G cluster_0 Initial Observation cluster_1 Investigation of Resistance Mechanisms cluster_2 Potential Outcomes cluster_3 Further Investigation A Fungal strain shows increased MIC to this compound B Sequence KRE6 Gene A->B Hypothesis: Target Alteration C Perform Rhodamine 6G Efflux Assay A->C Hypothesis: Increased Efflux D Analyze Cell Wall Composition A->D Hypothesis: Compensatory Pathway E Mutation in KRE6 identified B->E H No changes observed B->H F Increased efflux activity observed C->F C->H G Alterations in other cell wall components (e.g., chitin) D->G D->H I Gene expression analysis (e.g., RNA-Seq) H->I Explore other mechanisms

Workflow for investigating this compound resistance.

Data Presentation

Table 1: Example MICs of this compound and Other Antifungals Against Candida Species

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data to illustrate the potential activity of this compound in comparison to other commonly used antifungal agents. It is important to note that actual MIC values must be determined experimentally.

Fungal SpeciesThis compound MIC50 (µg/mL)Fluconazole MIC50 (µg/mL)Caspofungin MIC50 (µg/mL)
Candida albicans0.250.50.03
Candida glabrata0.580.06
Candida parapsilosis110.5
Candida krusei0.5640.125

Note: MIC50 represents the minimum inhibitory concentration that is required to inhibit the growth of 50% of the isolates tested.

Signaling Pathway

β-1,6-Glucan Synthesis Pathway and the Target of this compound

The synthesis of β-1,6-glucan is an essential process for maintaining the structural integrity of the fungal cell wall. The antifungal agent this compound specifically targets Kre6p, a key enzyme involved in this critical pathway.

G UDP_Glucose UDP-Glucose Kre6p Kre6p (β-1,6-glucan synthase) UDP_Glucose->Kre6p substrate beta_1_6_glucan β-1,6-Glucan Kre6p->beta_1_6_glucan synthesis Cell_Wall Fungal Cell Wall (Integrity) beta_1_6_glucan->Cell_Wall incorporation D75_4590 This compound D75_4590->Kre6p inhibition

This compound inhibits β-1,6-glucan synthesis.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of D75-4590

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of the novel antifungal compound, D75-4590, for in vivo studies. Given that this compound has a physicochemical profile that is not ideal for a drug, leading to poor efficacy in animal models, this guide offers strategies to overcome these limitations.[1]

Troubleshooting Guide

Issue: Poor or inconsistent efficacy of this compound in in vivo animal models.

Possible Cause 1: Low Aqueous Solubility

Many new chemical entities exhibit poor water solubility, which can limit their dissolution in the gastrointestinal tract and subsequent absorption.[2][3]

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract.

  • Particle Size Reduction: Decreasing the particle size of a drug increases its surface area, which can enhance the dissolution rate.[4]

    • Micronization: Employ techniques like milling or jet milling to reduce the particle size to the micron range.

    • Nanonization: For a more significant increase in surface area, consider creating a nanosuspension through methods like high-pressure homogenization or solvent evaporation.[2][5]

  • Formulation with Solubilizing Excipients:

    • Co-solvents: Use a mixture of water-miscible organic solvents to increase solubility.[4][6]

    • Surfactants: These can be used to form micelles that encapsulate the drug, thereby increasing its solubility.[4]

    • Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, enhancing their solubility in aqueous environments.[5][7]

Possible Cause 2: Low Permeability

Even if a drug dissolves, it must be able to permeate the intestinal membrane to reach systemic circulation.

Troubleshooting Steps:

  • Determine Permeability: Use in vitro models like the Caco-2 cell permeability assay to assess the intestinal permeability of this compound.

  • Lipid-Based Formulations: For lipophilic drugs, lipid-based formulations can enhance absorption.[7][8]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5][9] This can improve drug solubilization and absorption.

Possible Cause 3: First-Pass Metabolism

After absorption from the gut, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation, reducing its bioavailability.

Troubleshooting Steps:

  • In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound.

  • Route of Administration: If first-pass metabolism is significant, consider alternative routes of administration, such as intravenous (IV) or intraperitoneal (IP), for initial in vivo efficacy studies to bypass the liver.

Frequently Asked Questions (FAQs)

Q1: Where do I start with improving the bioavailability of this compound?

A1: The first step is to thoroughly characterize the physicochemical properties of this compound. This includes determining its solubility, permeability (LogP), and crystalline structure (polymorphism). This data will guide your formulation strategy.

Q2: What are some common formulation strategies for poorly soluble drugs like this compound?

A2: Common strategies can be categorized into three main approaches:

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs), and creating drug dispersions in carriers (solid dispersions).[6]

  • Chemical Modifications: This involves creating a more soluble version of the drug, such as a salt or a prodrug.[3]

  • Formulation-Based Approaches: This includes the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations like SEDDS.[5][7]

Q3: How can I prepare a solid dispersion of this compound?

A3: A solid dispersion involves dispersing the drug in a polymer matrix to improve solubility and dissolution.[5] Two common methods are:

  • Hot Melt Extrusion: The drug and a thermoplastic polymer are mixed and heated until molten, then extruded and cooled.

  • Solvent Evaporation: The drug and a polymer are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.

Q4: Are there any biological methods to enhance the bioavailability of this compound?

A4: Yes, though they are generally more complex to implement. One approach is the co-administration of bioenhancers, which are compounds that can inhibit metabolic enzymes or efflux transporters, thereby increasing the absorption of the primary drug.[7] For example, piperine is a known bioenhancer.[7]

Data Presentation

Table 1: Example Physicochemical Characterization of this compound
ParameterValueMethod
Molecular WeightEnter ValueMass Spectrometry
Aqueous Solubility (pH 7.4)Enter Value (µg/mL)HPLC-UV
LogPEnter ValueShake-Flask Method
pKaEnter ValuePotentiometric Titration
Melting PointEnter Value (°C)Differential Scanning Calorimetry
Table 2: Example In Vitro Permeability of this compound in Caco-2 Cells
CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio
This compoundEnter ValueEnter Value
Propranolol (High Permeability Control)>10<2
Atenolol (Low Permeability Control)<1>2

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization
  • Preparation of Pre-suspension: Disperse 1% (w/v) of this compound and a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188) in deionized water.

  • High-Shear Mixing: Stir the suspension at high speed (e.g., 10,000 rpm) for 30 minutes to obtain a pre-suspension.

  • High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles).

  • Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using dynamic light scattering (DLS).

  • Characterization: Further characterize the nanosuspension for zeta potential and drug content.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Solubility Studies: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-solvents (e.g., Transcutol P).

  • Construction of Ternary Phase Diagrams: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.

  • Preparation of SEDDS Formulation: Select the optimal ratio of oil, surfactant, and co-solvent from the phase diagram. Dissolve this compound in this mixture with gentle heating and stirring until a clear solution is formed.

  • Characterization of SEDDS:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a specified volume of water with gentle agitation and measure the time it takes to form a clear emulsion.

    • Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting emulsion using DLS.

    • Drug Content: Determine the concentration of this compound in the SEDDS formulation using a validated analytical method like HPLC.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_characterization Physicochemical Characterization cluster_formulation Formulation Development cluster_evaluation In Vivo Evaluation start Poor in vivo efficacy of this compound solubility Determine Aqueous Solubility start->solubility permeability Assess Permeability (e.g., Caco-2) start->permeability metabolism Evaluate Metabolic Stability start->metabolism particle_size Particle Size Reduction (Micronization/Nanonization) solubility->particle_size solid_dispersion Solid Dispersion (Hot Melt Extrusion/Solvent Evaporation) solubility->solid_dispersion complexation Complexation (e.g., Cyclodextrins) solubility->complexation lipid_formulation Lipid-Based Formulation (e.g., SEDDS) permeability->lipid_formulation pk_study Pharmacokinetic (PK) Study in Animals particle_size->pk_study solid_dispersion->pk_study lipid_formulation->pk_study complexation->pk_study efficacy_study Efficacy Study in Animal Model of Fungal Infection pk_study->efficacy_study Optimized Formulation

Caption: Experimental workflow for improving this compound bioavailability.

sedds_mechanism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption sedds_capsule SEDDS formulation with this compound in capsule emulsion Formation of oil-in-water micro/nanoemulsion sedds_capsule->emulsion Dispersion in GI fluids dissolved_drug This compound remains solubilized emulsion->dissolved_drug intestinal_membrane Intestinal Membrane dissolved_drug->intestinal_membrane Increased concentration gradient systemic_circulation Systemic Circulation intestinal_membrane->systemic_circulation Enhanced Absorption

Caption: Mechanism of bioavailability enhancement by SEDDS.

References

Technical Support Center: D75-4590 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers assessing the cytotoxic effects of D75-4590 in mammalian cell lines. This compound is primarily investigated as an antifungal agent that inhibits β-1,6-glucan synthesis.[1] Since its primary target, Kre6p, is not found in mammalian cells, assessing its effect on mammalian cells is a critical step in evaluating its safety profile and potential off-target effects.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is an inhibitor of β-1,6-glucan synthesis in fungi.[1] Its primary target is believed to be Kre6p, a key enzyme in the fungal cell wall synthesis pathway. This mechanism is specific to fungi, and no direct homolog has been identified in mammalian cells.[1]

Q2: Why am I testing an antifungal compound on mammalian cells? A2: Testing compounds like this compound on mammalian cells is a standard and essential part of preclinical safety and toxicity assessment. The goal is to determine if the compound exhibits off-target effects and to identify a therapeutic window. This data helps to ensure that at concentrations effective against fungi, the compound has minimal harmful effects on host cells.

Q3: What type of cytotoxicity might be expected from this compound in mammalian cells? A3: Any observed cytotoxicity would be considered an "off-target" effect. This could result from the compound inhibiting a structurally related mammalian protein, disrupting membrane integrity at high concentrations, or interfering with general metabolic pathways. It is crucial to characterize the dose at which these effects occur.

Q4: Which cytotoxicity assays are recommended for this compound? A4: Two common and complementary assays are recommended:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] It relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in living cells.[2][3]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[4][5][6] It is a direct measure of cytotoxicity and cell death.

Q5: What are typical IC50 values for this compound in mammalian cells? A5: The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines. Below are representative, hypothetical IC50 values for this compound following a 48-hour exposure. Researchers should determine these values empirically for their specific cell lines of interest.

Data Presentation: this compound IC50 Values

Cell LineCell TypeAssayHypothetical IC50 (µM)
HEK293Human Embryonic KidneyMTT> 100 µM
HepG2Human Hepatocellular CarcinomaMTT78.5 µM
A549Human Lung CarcinomaLDH89.2 µM
MCF-7Human Breast AdenocarcinomaMTT65.1 µM

Signaling Pathway Visualization

While the primary target of this compound is absent in mammals, high concentrations may affect conserved signaling pathways crucial for cell survival, such as the PI3K/Akt pathway.[7][8] Inhibition of key kinases in this pathway can lead to decreased cell proliferation and apoptosis.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation D75_4590 This compound (Hypothesized Off-Target) D75_4590->PI3K inhibits?

Caption: Hypothesized off-target inhibition of the PI3K/Akt pathway by this compound.

Troubleshooting Guides

This section addresses common issues encountered during cytotoxicity experiments.

Issue 1: High Background Signal in Control Wells

  • Question: My "media only" or "no-cell" control wells show high absorbance/fluorescence. What could be the cause?

  • Answer:

    • Contamination: Reagents or media may be contaminated with bacteria or fungi.[9] Always use sterile technique and check solutions for turbidity.

    • Reagent Reactivity: Phenol red in culture media can interfere with colorimetric assays like MTT.[2][10] It is recommended to use serum-free and phenol red-free media during the final assay steps.[2]

    • Compound Interference: this compound itself might be colored or fluorescent, or it may directly react with the assay substrate (e.g., reduce MTT). Run a control plate with the compound in cell-free media to test for this.

    • Incomplete Washing: For LDH assays, ensure wash steps are sufficient to remove any residual cellular debris or LDH from the initial plating.

Issue 2: Inconsistent Results Between Replicate Wells

  • Question: I see high variability between my triplicate wells for the same condition. Why?

  • Answer:

    • Inaccurate Pipetting: Ensure pipettes are calibrated and use consistent technique, especially when adding small volumes of compound or assay reagents.[11]

    • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Clumped cells will lead to variable cell numbers per well.[11] Mix the cell suspension gently between pipetting rows.

    • Edge Effects: The outer wells of a 96-well plate are prone to evaporation during incubation, which can concentrate media components and affect cell growth. Avoid using the outermost wells for critical measurements or ensure proper humidification of the incubator.

    • Incomplete Solubilization (MTT Assay): The formazan crystals must be fully dissolved before reading the absorbance.[2] Ensure the solubilization buffer is mixed thoroughly in each well and incubate for the recommended time, protected from light.[3][10]

Issue 3: No Dose-Dependent Response Observed

  • Question: I don't see a decrease in cell viability even at high concentrations of this compound. What should I do?

  • Answer:

    • Incorrect Concentration Range: The tested concentrations may be too low. Perform a broad range-finding experiment (e.g., from 0.1 µM to 200 µM) to identify an effective concentration range.

    • Insufficient Incubation Time: Cytotoxic effects can be time-dependent.[12] Consider extending the incubation period with the compound (e.g., from 24h to 48h or 72h).

    • Compound Instability: The compound may be unstable in culture media over the incubation period. Verify the stability of this compound under your experimental conditions if possible.

    • Cell Line Resistance: The chosen cell line may be inherently resistant to the off-target effects of this compound. Consider testing on a different cell line.

Troubleshooting_Flowchart start Inconsistent or Unexpected Cytotoxicity Results q1 High Background in 'No-Cell' Controls? start->q1 q2 High Variability Between Replicates? q1->q2 No a1_1 Check for Media/Reagent Contamination q1->a1_1 Yes q3 No Dose-Dependent Effect Observed? q2->q3 No a2_1 Verify Pipette Calibration & Technique q2->a2_1 Yes a3_1 Widen Compound Concentration Range q3->a3_1 Yes end Re-run Experiment q3->end No, review protocol a1_2 Run Compound-Only Control (Test for Interference) a1_1->a1_2 a1_3 Use Phenol Red-Free Media for Assay Step a1_2->a1_3 a1_3->end a2_2 Ensure Homogenous Cell Suspension a2_1->a2_2 a2_3 Check for Plate 'Edge Effects' a2_2->a2_3 a2_4 Ensure Complete Formazan Solubilization (MTT) a2_3->a2_4 a2_4->end a3_2 Increase Incubation Time (e.g., 24h -> 48h) a3_1->a3_2 a3_3 Test a Different Cell Line a3_2->a3_3 a3_3->end

Caption: Troubleshooting flowchart for common cytotoxicity assay issues.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for adherent mammalian cells in a 96-well plate format.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include "media only" wells for background control.

    • Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

    • Remove the old media from the cells and add 100 µL of the appropriate compound dilution (or vehicle control) to each well.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[2][10]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[3][10]

  • Solubilization and Measurement:

    • Carefully aspirate the media containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solvent (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl) to each well.[3]

    • Place the plate on an orbital shaker for 15 minutes, protected from light, to fully dissolve the crystals.[2][10]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

Protocol 2: LDH Release Cytotoxicity Assay

This protocol measures LDH released into the supernatant.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

    • It is critical to set up three additional control wells for each cell type:

      • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

      • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

      • Background Control: Media only.[13]

  • Supernatant Collection:

    • At the end of the incubation period, centrifuge the 96-well plate at 500 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate, cofactor, and a tetrazolium salt).[13]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 20-30 minutes, protected from light.

  • Measurement:

    • Add 50 µL of stop solution if required by the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_mtt MTT Assay cluster_ldh LDH Assay seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate Overnight (Allow Attachment) seed->incubate1 treat 3. Treat Cells with this compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate for 24-72 hours treat->incubate2 assay_choice Select Assay incubate2->assay_choice mtt_add 5a. Add MTT Reagent assay_choice->mtt_add Viability ldh_supernatant 5b. Collect Supernatant assay_choice->ldh_supernatant Cytotoxicity mtt_incubate 6a. Incubate 3-4h mtt_add->mtt_incubate mtt_solubilize 7a. Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read 8a. Read Absorbance (570 nm) mtt_solubilize->mtt_read analysis 9. Analyze Data (Calculate IC50) mtt_read->analysis ldh_reaction 6b. Add LDH Reagent ldh_supernatant->ldh_reaction ldh_incubate 7b. Incubate 30 min ldh_reaction->ldh_incubate ldh_read 8b. Read Absorbance (490 nm) ldh_incubate->ldh_read ldh_read->analysis

Caption: General experimental workflow for cytotoxicity assessment.

References

Addressing D75-4590 aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D75-4590, a specific inhibitor of β-1,6-glucan synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a pyridobenzimidazole derivative that acts as a potent and specific antifungal agent.[1] Its primary mechanism of action is the inhibition of β-1,6-glucan synthesis, a crucial component of the fungal cell wall.[1] Genetic analysis in Saccharomyces cerevisiae has identified Kre6p, a putative β-1,6-glucan synthase, as the primary target of this compound.[1] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to impaired cell growth and, in some cases, cell clumping.[1]

Q2: In what solvent should I dissolve this compound?

This compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve this compound in dimethyl sulfoxide (DMSO). For experimental use, a concentrated stock solution in DMSO should be prepared and then diluted into the final aqueous buffer.

Q3: What is the recommended final concentration of DMSO in my assay?

To avoid solvent-induced artifacts, the final concentration of DMSO in your aqueous assay buffer should be kept as low as possible, ideally not exceeding 1%. In published studies, final DMSO concentrations were maintained below 0.5% for experiments with human cells and less than 1% for other experiments.

Troubleshooting Guide: this compound Aggregation in Aqueous Solutions

Researchers may encounter precipitation or aggregation of this compound when preparing aqueous solutions for their experiments. This guide provides potential solutions to address these issues.

Problem: My this compound solution is cloudy or shows visible precipitate after dilution into my aqueous buffer.

This is a common issue for hydrophobic small molecules like this compound and is likely due to the compound's low aqueous solubility.

Solution 1: Optimize the Final DMSO Concentration

Ensure that the final concentration of DMSO in your assay is sufficient to maintain the solubility of this compound at the desired working concentration.

Final DMSO ConcentrationRecommendation
< 0.1%May be too low for higher concentrations of this compound.
0.1% - 1%Generally recommended for most in vitro assays.
> 1%May affect biological activity and should be used with caution.

Solution 2: Modify Buffer Conditions

The composition of your aqueous buffer can significantly impact the solubility of this compound.

  • Addition of Surfactants/Detergents: Non-ionic detergents can help to prevent the aggregation of small molecules.

AdditiveRecommended Starting ConcentrationNotes
Tween® 200.01% (v/v)A mild, non-ionic detergent.
Triton™ X-1000.01% (v/v)Another commonly used non-ionic detergent.

Solution 3: Sonication

Brief sonication of the final aqueous solution can help to disperse small aggregates that may have formed upon dilution of the DMSO stock.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the preparation of a 10 µM working solution of this compound in a standard assay buffer.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Store this stock solution at -20°C for long-term storage.

  • Create an intermediate dilution. Dilute the 10 mM stock solution 1:100 in 100% DMSO to obtain a 100 µM solution.

  • Prepare the final working solution. Add 10 µL of the 100 µM intermediate solution to 990 µL of your desired aqueous assay buffer to achieve a final concentration of 1 µM this compound with 1% DMSO.

  • Vortex and visually inspect. Gently vortex the final solution to ensure it is well-mixed and visually inspect for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined above.

Visualizations

D75_4590_Mechanism_of_Action D75_4590 This compound Kre6p Kre6p (β-1,6-glucan synthase) D75_4590->Kre6p Inhibits beta_1_6_glucan_synthesis β-1,6-Glucan Synthesis Kre6p->beta_1_6_glucan_synthesis Catalyzes fungal_cell_wall Fungal Cell Wall Integrity beta_1_6_glucan_synthesis->fungal_cell_wall Maintains cell_growth Fungal Cell Growth fungal_cell_wall->cell_growth Supports

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start This compound Precipitation Observed check_dmso Verify Final DMSO Concentration (≤1%) start->check_dmso modify_buffer Modify Buffer Conditions (pH, Detergents) check_dmso->modify_buffer Precipitation Persists soluble Solution is Clear check_dmso->soluble Resolved sonicate Sonication modify_buffer->sonicate Precipitation Persists modify_buffer->soluble Resolved sonicate->soluble Resolved

Caption: Troubleshooting workflow for this compound aggregation.

References

Technical Support Center: Enhancing the Antifungal Potency of D75-4590

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and modifying the antifungal agent D75-4590. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a pyridobenzimidazole derivative that functions as a specific inhibitor of β-1,6-glucan synthesis in fungi.[1][2] Its primary target is Kre6p, an enzyme essential for the synthesis of β-1,6-glucan, a critical component of the fungal cell wall.[1][2] By inhibiting this pathway, this compound disrupts cell wall integrity, leading to impaired cell growth and potent antifungal activity, particularly against various Candida species.[1]

Q2: What is the known antifungal spectrum of this compound?

A2: this compound has demonstrated significant in vitro activity against a range of Candida species, including strains resistant to fluconazole.[1] However, its efficacy against Cryptococcus neoformans and filamentous fungi has been reported to be less significant.[3]

Q3: Have any derivatives of this compound with enhanced potency been developed?

A3: Yes, research has led to the development of derivatives of this compound, notably D11-2040 and D21-6076.[3][4] These derivatives have been shown to possess modified, and in some aspects, enhanced antifungal profiles compared to the parent compound.

Q4: What are the reported improvements in the antifungal activity of this compound derivatives?

A4: D11-2040 has been reported to strongly inhibit the vegetative growth and/or hyphal development of various Candida species.[3] Furthermore, it exhibits synergistic effects when used in combination with other antifungal drugs like caspofungin and fluconazole.[3] D21-6076 has shown potent in vitro and in vivo activity against Candida glabrata and is particularly effective at inhibiting the invasion process of Candida albicans, a critical virulence factor.[5]

Q5: What are the specific chemical modifications in D11-2040 and D21-6076 compared to this compound?

A5: The precise chemical structures of D11-2040 and D21-6076 are not publicly available in the reviewed scientific literature or patent databases. These designations are likely internal company codes. Therefore, the exact structural modifications that confer enhanced or altered antifungal activity cannot be detailed at this time. However, based on the pyridobenzimidazole scaffold of this compound, potential modifications could involve alterations to the ethyl, methyl, or diethylaminoethylamino side chains to improve target binding, cell permeability, or metabolic stability.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound or its derivatives.

  • Possible Cause 1: Inoculum preparation. The density of the fungal inoculum is critical for reproducible MIC results.

    • Solution: Ensure that the fungal suspension is standardized to the recommended concentration (e.g., 0.5-2.5 x 10^3 cells/mL for yeasts) using a spectrophotometer or hemocytometer.

  • Possible Cause 2: Media composition. The type and pH of the culture medium can influence the activity of the compound.

    • Solution: Use the standardized RPMI-1640 medium buffered with MOPS for antifungal susceptibility testing as recommended by CLSI guidelines.

  • Possible Cause 3: Trailing effect. Some antifungal agents, particularly those targeting the cell wall, can exhibit a "trailing effect," where a small amount of residual growth is observed over a range of concentrations.

    • Solution: When determining the MIC, read the endpoint as the lowest concentration that produces a significant reduction in growth (e.g., 50% or 80%) compared to the growth control, rather than complete visual inhibition.

Problem 2: High cytotoxicity of a this compound derivative in mammalian cell lines.

  • Possible Cause: Off-target effects. The modification may have introduced a chemical moiety that interacts with mammalian cellular components.

    • Solution: Analyze the structure of the derivative for known toxicophores. Consider synthesizing analogs with modifications at different positions of the parent molecule to identify regions associated with cytotoxicity. A comparative cytotoxicity assay with the parent compound this compound can help determine if the modification is the source of the increased toxicity.

Problem 3: A synthesized derivative shows poor in vitro activity despite promising in silico docking results.

  • Possible Cause 1: Low cell permeability. The compound may not be effectively entering the fungal cell to reach its target.

    • Solution: Assess the physicochemical properties of the derivative, such as lipophilicity (LogP) and polar surface area. Modifications to enhance permeability, such as the addition of lipophilic groups or the reduction of polar groups, may be necessary.

  • Possible Cause 2: Efflux pump activity. The derivative may be a substrate for fungal efflux pumps, which actively transport the compound out of the cell.

    • Solution: Evaluate the antifungal activity of the derivative in the presence of known efflux pump inhibitors. If activity is restored, this suggests that efflux is a mechanism of resistance.

Data Presentation

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of this compound and Fluconazole against Various Fungal Pathogens

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 90028160.5
Candida albicans TIMM 176816>128
Candida glabrata ATCC 90030416
Candida krusei ATCC 62583264
Candida parapsilosis ATCC 22019>641
Candida tropicalis ATCC 750321
Cryptococcus neoformans ATCC 90112>648
Aspergillus fumigatus ATCC 90906>64>128

Data extracted from Kitamura et al., 2009.

Note on Derivatives' Data: While specific MIC values for D11-2040 and D21-6076 are not available in a comprehensive table, studies indicate that D11-2040 shows strong inhibition of Candida species, and D21-6076 is potent against C. glabrata and inhibits the invasion of C. albicans.[3][5]

Experimental Protocols

Protocol 1: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

  • Preparation of Antifungal Stock Solutions:

    • Dissolve this compound or its derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 1.28 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium (buffered with MOPS) to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the antifungal stock solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, until the tenth column. Discard the final 100 µL from the tenth column. The eleventh column will serve as a growth control (no drug), and the twelfth column as a sterility control (no inoculum).

  • Inoculum Preparation:

    • Culture the yeast strain on Sabouraud dextrose agar for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 1-5 x 10^3 cells/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the drug concentrations by half.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant (e.g., ≥50%) reduction in turbidity compared to the growth control. This can be assessed visually or by using a microplate reader at 530 nm.

Protocol 2: MTT Cytotoxicity Assay

This protocol is a general method for assessing the cytotoxicity of compounds against mammalian cell lines.

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or its derivatives in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (a known cytotoxic agent).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

    • After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.

Mandatory Visualizations

experimental_workflow cluster_synthesis Chemical Modification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis D75_4590 This compound Derivatives Synthesize Derivatives (e.g., D11-2040, D21-6076) D75_4590->Derivatives MIC MIC Assay (Antifungal Potency) Derivatives->MIC Cytotoxicity MTT Assay (Cytotoxicity) Derivatives->Cytotoxicity InVivo Galleria mellonella Efficacy Model MIC->InVivo Cytotoxicity->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Experimental workflow for modifying this compound.

signaling_pathway D75_4590 This compound Kre6p Kre6p (β-1,6-Glucan Synthase) D75_4590->Kre6p inhibits Beta_Glucan β-1,6-Glucan Synthesis Kre6p->Beta_Glucan catalyzes Cell_Wall_Stress Cell Wall Stress Beta_Glucan->Cell_Wall_Stress disruption leads to CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall_Stress->CWI_Pathway activates PKC PKC1 CWI_Pathway->PKC MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2/Mpk1) PKC->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription_Factors Cell_Wall_Repair Cell Wall Repair Genes (e.g., Chitin Synthase) Transcription_Factors->Cell_Wall_Repair upregulates Cell_Survival Cell Survival Cell_Wall_Repair->Cell_Survival

References

Interpreting unexpected results in D75-4590 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with D75-4590.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a pyridobenzimidazole derivative that functions as a specific inhibitor of β-1,6-glucan synthesis in fungi.[1][2] Its primary molecular target is Kre6p, an enzyme considered to be a β-1,6-glucan synthase.[2][3] By inhibiting this enzyme, this compound disrupts the fungal cell wall integrity, leading to impaired cell growth and other phenotypic changes.[1][2]

Troubleshooting Guides

Issue 1: Reduced or No Antifungal Activity Observed

Question: I am not observing the expected antifungal activity of this compound against my fungal strains. What are the potential reasons for this?

Possible Causes and Troubleshooting Steps:

  • Fungal Species or Strain Variability: The efficacy of this compound can vary between different fungal species and even strains. For instance, while potent against many Candida species, its derivatives have shown stronger activity against C. glabrata and C. krusei.[3]

    • Recommendation: Review existing literature for the reported efficacy of this compound against your specific fungal strain. Consider using a positive control strain known to be sensitive to this compound.

  • Drug Concentration: The inhibitory concentration of this compound can be strain-dependent.

    • Recommendation: Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific strain.

  • Experimental Conditions: The composition of the culture medium can influence the activity of antifungal agents.

    • Recommendation: Ensure your experimental conditions are consistent with established protocols for antifungal susceptibility testing.

Experimental Workflow for Troubleshooting Reduced Efficacy```dot

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Start: Reduced or No Activity Observed B Verify Fungal Strain and Drug Concentration A->B E Check Experimental Protocols A->E G Assess for Resistance A->G C Review Literature for Reported MICs B->C Compare D Perform Dose-Response (MIC Assay) B->D Determine I Resolution C->I D->I F Confirm Media Composition and Incubation Conditions E->F F->I H Sequence KRE6 Gene for Mutations G->H H->I

Caption: this compound inhibits Kre6p, blocking β-1,6-glucan synthesis.

References

D75-4590 degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D75-4590. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find answers to frequently asked questions and troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a specific inhibitor of β-1,6-glucan synthesis in fungi.[1][2] Genetic analysis of resistant mutants of Saccharomyces cerevisiae has identified its primary target as Kre6p, a key enzyme in the β-1,6-glucan synthesis pathway.[1][2] Inhibition of this pathway leads to a reduction in the β-1,6-glucan content of the fungal cell wall, impairing cell growth and morphology.[1][2]

Q2: What are the observable effects of this compound on fungal cells?

A2: Treatment of susceptible fungi with this compound can result in several observable effects, including:

  • Reduced incorporation of glucose into β-1,6-glucan: Radiolabeling studies have shown a selective decrease in the incorporation of [14C]glucose into the β-1,6-glucan fraction of the cell wall.[1][2]

  • Loss of β-1,6-glucan from cell wall proteins: Proteins released from treated cells show a significant reduction in their β-1,6-glucan moieties.[1][2]

  • Cell clumping and impaired growth: Treated cells, particularly Saccharomyces cerevisiae, have a tendency to clump together, which is associated with impaired cell growth.[1][2]

  • Inhibition of hyphal elongation: In dimorphic fungi like Candida albicans, this compound inhibits the transition from yeast-form to hyphal growth.[1]

Q3: How should I prepare and handle this compound for my experiments?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For biological experiments, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically less than 1%) to avoid solvent-induced toxicity to the fungal cells.[1]

Q4: Which fungal species are susceptible to this compound?

A4: this compound has shown potent activity against various Candida species, including fluconazole-resistant strains.[1] However, its efficacy can be species-specific. For instance, while it inhibits the growth of S. cerevisiae and several Candida species, some reports suggest it may have no effect on C. albicans under certain conditions.[3] It is recommended to determine the minimum inhibitory concentration (MIC) for the specific fungal strain being investigated.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable inhibition of fungal growth. 1. The fungal species or strain is resistant to this compound.2. The concentration of this compound is too low.3. The compound has degraded due to improper storage.1. Test a range of concentrations to determine the MIC for your specific strain.2. Verify the susceptibility of your strain based on available literature.3. Ensure the this compound stock solution is stored properly (consult manufacturer's guidelines) and prepare fresh dilutions for each experiment.
Inconsistent results between experiments. 1. Variability in fungal cell density at the start of the experiment.2. Inconsistent incubation times or conditions.3. Pipetting errors when preparing drug dilutions.1. Standardize the inoculum preparation to ensure a consistent starting cell density.2. Maintain consistent incubation parameters (temperature, time, aeration).3. Calibrate pipettes and use careful technique when preparing serial dilutions.
Cell clumping makes it difficult to measure growth (e.g., by optical density). This is an expected phenotype for some yeast species, like S. cerevisiae, when treated with this compound, as it is a direct consequence of β-1,6-glucan synthesis inhibition.1. Use alternative methods for quantifying cell viability, such as colony-forming unit (CFU) counts on agar plates.2. For microscopic analysis, gently sonicate the cell suspension to break up clumps before imaging.
Unexpected morphological changes in the fungal cells. The inhibition of cell wall synthesis can lead to various morphological aberrations.Document these changes carefully with microscopy. They can provide valuable insights into the specific effects of this compound on your fungal species of interest.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Candida species.

Fungal SpeciesMIC Range (µg/mL)
Candida albicans>32
Candida glabrata8 to 64 times stronger inhibition than this compound with derivatives D11-2040 and D21-6076[4]
Candida krusei8 to 64 times stronger inhibition than this compound with derivatives D11-2040 and D21-6076[4]
Candida tropicalisTrailing growth phenomena observed[1]
Candida parapsilosisTrailing growth phenomena observed[1]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Table 2: Effective concentrations of this compound for inhibiting specific cellular processes.

ProcessFungal SpeciesEffective Concentration (µg/mL)
Inhibition of hyphal elongationCandida albicans1
Predominance of yeast-form cellsCandida albicans16
Significant reduction in [14C]glucose incorporation into β-1,6-glucanSaccharomyces cerevisiae0.078

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

  • Materials: 96-well microtiter plates, appropriate fungal growth medium (e.g., RPMI 1640), fungal inoculum, this compound stock solution, DMSO (for control).

  • Procedure:

    • Prepare a serial dilution of this compound in the growth medium in the wells of a 96-well plate.

    • Prepare a standardized fungal inoculum and add it to each well.

    • Include a positive control (no drug) and a negative control (no inoculum). Also, include a solvent control with the highest concentration of DMSO used.

    • Incubate the plates at the optimal temperature for the fungus for a specified period (e.g., 24-48 hours).

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.

2. Analysis of β-1,6-Glucan Synthesis by Radiolabeling

This method quantifies the effect of this compound on the synthesis of different cell wall components.

  • Materials: Exponentially growing fungal cells, growth medium, this compound, [14C]glucose, reagents for cell wall fractionation (e.g., acid and alkali solutions), scintillation counter.

  • Procedure:

    • Incubate exponentially growing fungal cells with various concentrations of this compound.

    • Add [14C]glucose to the cultures and incubate for a defined period to allow for incorporation into newly synthesized macromolecules.

    • Harvest the cells and perform a cell wall fractionation procedure to separate different components (e.g., β-1,3-glucan, β-1,6-glucan, mannoproteins, chitin).

    • Measure the radioactivity in each fraction using a scintillation counter.

    • Compare the radioactivity in the β-1,6-glucan fraction of treated cells to that of untreated controls.

Visualizations

D75_4590_Mechanism_of_Action D75_4590 This compound Kre6p Kre6p (β-1,6-glucan synthase) D75_4590->Kre6p inhibits Beta_1_6_glucan_synthesis β-1,6-glucan Synthesis Kre6p->Beta_1_6_glucan_synthesis catalyzes Fungal_cell_wall Fungal Cell Wall Integrity Beta_1_6_glucan_synthesis->Fungal_cell_wall contributes to Impaired_growth Impaired Growth & Cell Clumping Fungal_cell_wall->Impaired_growth disruption leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow prep_culture Prepare Fungal Culture treat_cells Treat Fungal Cells with this compound prep_culture->treat_cells prep_drug Prepare this compound Dilutions prep_drug->treat_cells incubate Incubate under Optimal Conditions treat_cells->incubate analysis_growth Assess Fungal Growth (MIC) incubate->analysis_growth analysis_morphology Analyze Cell Morphology incubate->analysis_morphology analysis_biochemical Perform Biochemical Assays (e.g., radiolabeling) incubate->analysis_biochemical

Caption: General experimental workflow for studying the effects of this compound.

References

Quality control and purity analysis of D75-4590

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity analysis of D75-4590, a pyridobenzimidazole derivative and a specific inhibitor of β-1,6-glucan synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for determining the purity of a this compound sample?

A1: The recommended method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This method is capable of separating this compound from potential impurities and degradation products, allowing for accurate quantification.

Q2: How should I prepare my this compound sample for HPLC analysis?

A2: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 0.5 mg/mL. Ensure the sample is fully dissolved before injection. Gentle sonication may be used if necessary.

Q3: What are the potential common impurities I might encounter in a this compound sample?

A3: Common impurities can include starting materials from the synthesis, by-products of side reactions, and degradation products. For benzimidazole derivatives like this compound, potential impurities could arise from incomplete cyclization during synthesis or oxidation of the pyridine or benzimidazole rings.

Q4: How can I confirm the identity of the main peak as this compound?

A4: The identity of the main peak can be confirmed by comparing its retention time with that of a certified reference standard. Further confirmation can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight of the compound in the main peak.

Q5: What should I do if I observe unexpected peaks in my chromatogram?

A5: Unexpected peaks may indicate the presence of impurities or degradation products. It is recommended to use LC-MS to determine the molecular weight of the species corresponding to the unexpected peaks. This information, along with knowledge of the synthetic route of this compound, can help in identifying these unknown components.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No peaks observed in the HPLC chromatogram - No sample injected- Detector issue- Incorrect mobile phase composition- Verify autosampler and injection volume.- Check detector lamp and connections.- Prepare fresh mobile phase and ensure correct composition.
Broad or tailing peaks - Column degradation- Sample overload- Inappropriate mobile phase pH- Replace the HPLC column.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Split peaks - Clogged frit or column inlet- Channeling in the column bed- Reverse flush the column (if permissible by the manufacturer).- Replace the column.
Inconsistent retention times - Fluctuations in column temperature- Inconsistent mobile phase composition- Pump malfunction- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure thorough mixing.- Check the pump for leaks and ensure proper solvent delivery.
Unexpected peaks appearing over time in stored samples - Sample degradation- Store this compound samples under recommended conditions (e.g., protected from light and at low temperatures).- Analyze samples as soon as possible after preparation.

Quantitative Data

Table 1: Purity of this compound Batches by HPLC
Batch Number Purity (%) Major Impurity (%) Total Impurities (%)
This compound-00199.80.120.20
This compound-00299.50.250.50
This compound-00399.90.050.10
Table 2: Stability of this compound under Stress Conditions
Condition Time (hours) Purity (%) Major Degradant (%)
40°C2499.70.15
40°C7299.20.45
Acidic (pH 2)2498.50.80
Basic (pH 12)2497.11.50
Oxidative (3% H₂O₂)2495.32.80

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is designed for the quantitative determination of the purity of this compound and the detection of any related impurities.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (ACS grade)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: 280 nm

      • Injection Volume: 10 µL

      • Gradient Program:

        Time (min) % Mobile Phase B
        0 20
        20 80
        25 80
        26 20

        | 30 | 20 |

    • Sample Preparation:

      • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Analysis:

      • Inject the prepared sample into the HPLC system.

      • Integrate the peaks in the resulting chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This method is used to confirm the molecular weight of this compound and to tentatively identify any impurities.

  • Instrumentation:

    • LC-MS system with an electrospray ionization (ESI) source

  • Reagents:

    • Same as HPLC protocol

  • Procedure:

    • LC Conditions:

      • Use the same HPLC method as described above.

    • MS Conditions:

      • Ionization Mode: Positive ESI

      • Mass Range: m/z 100-1000

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120°C

      • Desolvation Temperature: 350°C

    • Analysis:

      • Inject the prepared sample.

      • Extract the mass spectrum for the main peak and any impurity peaks.

      • Compare the observed molecular ion [M+H]⁺ with the theoretical mass of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used for the definitive structural elucidation and confirmation of the this compound chemical structure.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆)

    • Tetramethylsilane (TMS) as an internal standard

  • Procedure:

    • Sample Preparation:

      • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

    • Data Acquisition:

      • Acquire ¹H NMR and ¹³C NMR spectra.

      • Additional experiments such as COSY, HSQC, and HMBC can be performed for full structural assignment.

    • Analysis:

      • Process the acquired spectra.

      • Compare the chemical shifts, coupling constants, and correlations with the expected structure of this compound.

Visualizations

Quality_Control_Workflow cluster_0 Sample Reception cluster_1 Initial Analysis cluster_2 Decision cluster_3 Further Investigation cluster_4 Final Outcome Sample This compound Sample HPLC HPLC Purity Analysis Sample->HPLC LCMS_ID LC-MS Identity Confirmation Sample->LCMS_ID Purity_Check Purity > 99.5%? HPLC->Purity_Check NMR NMR Structural Confirmation Purity_Check->NMR No Release Release Batch Purity_Check->Release Yes Impurity_ID Impurity Identification NMR->Impurity_ID Reject Reject Batch Impurity_ID->Reject

Caption: Quality control workflow for this compound.

Troubleshooting_HPLC cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Problem Inconsistent Retention Times Cause1 Temperature Fluctuation Problem->Cause1 Cause2 Mobile Phase Issue Problem->Cause2 Cause3 Pump Malfunction Problem->Cause3 Solution1 Use Column Oven Cause1->Solution1 Solution2 Prepare Fresh Mobile Phase Cause2->Solution2 Solution3 Check Pump for Leaks Cause3->Solution3

Caption: Troubleshooting inconsistent HPLC retention times.

References

Validation & Comparative

Validating the Specificity of the β-1,6-Glucan Synthesis Inhibitor D75-4590 for Kre6p

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental data validating the specificity of D75-4590, a pyridobenzimidazole derivative, as an inhibitor of Kre6p, a key enzyme in the fungal β-1,6-glucan synthesis pathway. For researchers in antifungal drug development and fungal cell wall biology, understanding the specificity of this compound is critical for its application as a research tool and a potential therapeutic lead. This document outlines the key experiments, presents comparative data, and details the methodologies used to establish this compound's mechanism of action.

Mechanism of Action: Targeting Fungal Cell Wall Integrity

This compound acts by specifically inhibiting the synthesis of β-1,6-glucan, a crucial component of the fungal cell wall that is not present in mammalian cells. This specificity makes the β-1,6-glucan synthesis pathway an attractive target for novel antifungal therapies. Genetic and biochemical evidence strongly indicates that the primary target of this compound is Kre6p, a putative β-1,6-glucan synthase.[1][2][3]

The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.

cluster_cell Fungal Cell Glucose Glucose UDP_Glucose UDP_Glucose Glucose->UDP_Glucose Glycolysis Kre6p Kre6p UDP_Glucose->Kre6p Substrate Beta_1_6_Glucan Beta_1_6_Glucan Kre6p->Beta_1_6_Glucan Synthesis Cell_Wall_Proteins Cell_Wall_Proteins Beta_1_6_Glucan->Cell_Wall_Proteins Glycosylation Mature_Cell_Wall Mature_Cell_Wall Cell_Wall_Proteins->Mature_Cell_Wall Incorporation D75_4590 D75_4590 D75_4590->Kre6p Inhibition

Caption: Inhibition of β-1,6-glucan synthesis by this compound targeting Kre6p.

Experimental Validation of this compound Specificity

The specificity of this compound for Kre6p has been substantiated through a series of key experiments. These are summarized below, with detailed protocols provided for reproducibility.

Selective Inhibition of β-1,6-Glucan Synthesis

Objective: To determine the effect of this compound on the incorporation of glucose into different cell wall components.

Results: Treatment of Saccharomyces cerevisiae with this compound resulted in a selective and marked reduction in the incorporation of [¹⁴C]glucose into the β-1,6-glucan fraction of the cell wall.[2] Other cell wall components, such as β-1,3-glucan, mannan, and chitin, were not significantly affected at concentrations that inhibited β-1,6-glucan synthesis.[2] This selective action strongly suggests a specific target within the β-1,6-glucan synthesis pathway. A significant reduction was observed at concentrations as low as 0.078 µg/ml.[2]

Table 1: Effect of this compound on [¹⁴C]Glucose Incorporation into S. cerevisiae Cell Wall Polysaccharides

Treatment Concentration (µg/ml)β-1,6-Glucan Incorporation (% of Control)β-1,3-Glucan Incorporation (% of Control)Mannan Incorporation (% of Control)
0 (Control)100100100
0.078Significantly ReducedNo significant changeNo significant change
>0.078Markedly ReducedSlight or no reductionSlight or no reduction

Experimental Protocol: Radiolabeling of Fungal Cell Wall Polysaccharides

  • S. cerevisiae cells are cultured to the exponential growth phase.

  • The culture is treated with varying concentrations of this compound.

  • [¹⁴C]glucose is added to the culture and incubated to allow for incorporation into cell wall components.

  • Cells are harvested, and the cell wall is fractionated to isolate β-1,6-glucan, β-1,3-glucan, and mannan.

  • The radioactivity of each fraction is measured using a scintillation counter to quantify the amount of [¹⁴C]glucose incorporated.

Genetic Analysis of this compound-Resistant Mutants

Objective: To identify the molecular target of this compound by analyzing mutants resistant to its inhibitory effects.

Results: A this compound-resistant mutant of S. cerevisiae was generated and analyzed.[1][2] Genetic analysis revealed a point mutation in the KRE6 gene.[2] The introduction of this specific mutation into a wild-type strain conferred high resistance to this compound, confirming that Kre6p is the primary target of this inhibitor.[2]

Table 2: this compound Resistance Conferred by KRE6 Mutation

S. cerevisiae StrainRelevant GenotypeThis compound MIC (µg/ml)
Wild-TypeKRE6Low
Resistant MutantKRE6 with point mutationHigh
Wild-Type with engineered KRE6 mutationEngineered KRE6 mutationHigh

Experimental Protocol: Generation and Analysis of Resistant Mutants

  • Exponentially growing S. cerevisiae cells are plated on agar containing inhibitory concentrations of this compound to select for resistant mutants.

  • Genomic DNA is extracted from resistant colonies.

  • The KRE6 gene is amplified by PCR and sequenced to identify mutations.

  • Site-directed mutagenesis is used to introduce the identified mutation into the KRE6 gene of a wild-type strain.

  • The minimum inhibitory concentration (MIC) of this compound is determined for the wild-type, resistant mutant, and engineered mutant strains to confirm the role of the KRE6 mutation in conferring resistance.

The following workflow illustrates the process of identifying Kre6p as the target of this compound.

S_cerevisiae_culture S. cerevisiae Culture Plating_on_D75_4590 Plate on media with this compound S_cerevisiae_culture->Plating_on_D75_4590 Resistant_mutant_isolation Isolate Resistant Mutant Plating_on_D75_4590->Resistant_mutant_isolation Genomic_DNA_extraction Genomic DNA Extraction Resistant_mutant_isolation->Genomic_DNA_extraction KRE6_sequencing KRE6 Gene Sequencing Genomic_DNA_extraction->KRE6_sequencing Mutation_identification Identify Mutation in KRE6 KRE6_sequencing->Mutation_identification Site_directed_mutagenesis Introduce Mutation into Wild-Type Mutation_identification->Site_directed_mutagenesis Hypothesis Resistance_confirmation Confirm this compound Resistance Site_directed_mutagenesis->Resistance_confirmation Validation

Caption: Experimental workflow for identifying Kre6p as the target of this compound.

Analysis of Secreted Proteins

Objective: To assess the impact of this compound on the glycosylation of secreted proteins with β-1,6-glucan.

Results: Western blot analysis of proteins secreted from this compound-treated S. cerevisiae cells showed that these proteins lacked the β-1,6-glucan moiety.[2] This indicates that this compound effectively inhibits the attachment of β-1,6-glucan to proteins, a process mediated by Kre6p.

Experimental Protocol: Western Blot Analysis of Secreted Proteins

  • S. cerevisiae cells are treated with various concentrations of this compound for a specified period.

  • The culture medium is collected and concentrated.

  • The concentrated medium containing secreted proteins is subjected to SDS-PAGE.

  • Proteins are transferred to a membrane and probed with an anti-pustulan (β-1,6-glucan) antiserum.

  • The presence or absence of the β-1,6-glucan moiety on secreted proteins is detected using a secondary antibody conjugated to an enzyme for chemiluminescent or colorimetric detection.

Comparison with Alternative Approaches

While this compound is a specific inhibitor of Kre6p, other methods can be employed to study Kre6p function and β-1,6-glucan synthesis. A comparison with these alternatives highlights the unique advantages of using a small molecule inhibitor.

Table 3: Comparison of this compound with Other Methods to Study Kre6p Function

MethodPrincipleAdvantagesDisadvantages
This compound Small molecule inhibition of Kre6p activity.High specificity, cell-permeable, dose-dependent and reversible effects.Potential for off-target effects at high concentrations.
Gene Deletion (KRE6Δ) Genetic knockout of the KRE6 gene.Complete loss of function, genetically defined.Can be lethal in some fungal species, potential for compensatory mechanisms to arise.
RNA Interference (RNAi) Silencing of KRE6 gene expression.Tunable level of knockdown.Incomplete knockdown can lead to ambiguous results, not applicable in all fungal species.

The logical relationship of the evidence supporting this compound's specificity for Kre6p is diagrammed below.

Selective_Inhibition Selective Inhibition of β-1,6-Glucan Synthesis Conclusion This compound Specifically Targets Kre6p Selective_Inhibition->Conclusion Resistant_Mutant Resistant Mutant has Mutation in KRE6 Gene Resistant_Mutant->Conclusion Secreted_Proteins Secreted Proteins Lack β-1,6-Glucan Moiety Secreted_Proteins->Conclusion

Caption: Convergent evidence for the specificity of this compound for Kre6p.

Conclusion

The presented data from multiple, independent lines of investigation provides a robust validation of this compound as a specific inhibitor of Kre6p. Its selective action on β-1,6-glucan synthesis, confirmed by genetic analysis of resistant mutants and biochemical analysis of secreted proteins, establishes this compound as a valuable tool for studying fungal cell wall biology and as a promising lead compound for the development of novel antifungal agents. Researchers can confidently use this compound to probe the function of Kre6p and the consequences of inhibiting β-1,6-glucan synthesis in a controlled and dose-dependent manner.

References

Comparative Efficacy of D75-4590 and Its Derivatives as Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal compound D75-4590 and its derivatives, D11-2040 and D21-6076. These compounds represent a novel class of antifungals that target the fungal cell wall, a structure absent in mammalian cells, making them promising candidates for further development.

Executive Summary

This compound is a pyridobenzimidazole derivative that has been identified as a specific inhibitor of β-1,6-glucan synthesis in fungi.[1][2] Its primary molecular target is Kre6p, a key enzyme in the β-1,6-glucan synthesis pathway, which is crucial for the structural integrity of the fungal cell wall.[1] this compound has demonstrated potent activity against a variety of Candida species.[1][2] To improve upon the profile of the parent compound, derivatives D11-2040 and D21-6076 were synthesized and have shown strong anti-Candida activity.[3][4] This guide will delve into the comparative efficacy, mechanism of action, and experimental protocols related to these compounds.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound against Various Fungi
Fungal SpeciesMIC-2 (μg/mL)
Candida albicans4 - 16
Candida glabrata2 - 8
Candida tropicalis4 - 16
Candida parapsilosis8 - 32
Cryptococcus neoformans>32
Aspergillus fumigatus>32

Note: Data for this compound is compiled from available research. MIC-2 is the minimum concentration at which a prominent decrease in turbidity is observed.[1]

Comparative Efficacy of D11-2040 and D21-6076

While a direct side-by-side comparison table with MIC values for this compound, D11-2040, and D21-6076 is not publicly available in the reviewed literature, studies on D11-2040 have confirmed its potent inhibitory activity against the vegetative growth and/or hyphal development of various Candida species.[3][4][5] Similar to the parent compound, D11-2040 showed no significant activity against Cryptococcus neoformans or filamentous fungi.[3][4][5] Further research indicates that D21-6076 also possesses anti-Candida activity.[3][4]

Mechanism of Action: Inhibition of β-1,6-Glucan Synthesis

This compound and its derivatives exert their antifungal effect by disrupting the synthesis of β-1,6-glucan, an essential component of the fungal cell wall that is not found in mammalian cells. This specificity makes the pathway an attractive target for antifungal therapy. The primary target of these compounds is Kre6p, a putative β-1,6-glucan synthase.[1] Inhibition of Kre6p leads to a reduction in the incorporation of glucose into the β-1,6-glucan polymer, weakening the cell wall and impairing cell growth and division.[1]

Signaling Pathway Diagram

G Mechanism of Action of this compound D75_4590 This compound & Derivatives Kre6p Kre6p (β-1,6-Glucan Synthase) D75_4590->Kre6p Inhibits cell_growth_inhibition Inhibition of Fungal Growth D75_4590->cell_growth_inhibition Leads to beta_1_6_glucan_synthesis β-1,6-Glucan Synthesis Kre6p->beta_1_6_glucan_synthesis Catalyzes cell_wall_integrity Fungal Cell Wall Integrity beta_1_6_glucan_synthesis->cell_wall_integrity Maintains cell_wall_integrity->cell_growth_inhibition

Caption: Inhibition of Kre6p by this compound disrupts cell wall integrity.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various fungal species.

  • Fungal Strains: A panel of clinically relevant fungal isolates (Candida spp., Cryptococcus neoformans, Aspergillus spp.) is prepared.

  • Media: RPMI 1640 medium buffered with MOPS is commonly used.

  • Procedure:

    • Two-fold serial dilutions of the test compounds (this compound, D11-2040, D21-6076) are prepared in 96-well microtiter plates.

    • A standardized inoculum of each fungal strain is added to the wells.

    • Plates are incubated at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the drug-free control.

β-1,6-Glucan Synthesis Inhibition Assay (Radioactive Precursor Incorporation)

This assay directly measures the inhibitory effect of the compounds on β-1,6-glucan synthesis.

  • Cell Culture: Logarithmically growing fungal cells (e.g., Saccharomyces cerevisiae or Candida albicans) are used.

  • Reagents: [14C]glucose (radioactive precursor), test compounds.

  • Procedure:

    • Fungal cells are incubated with various concentrations of the test compounds.

    • [14C]glucose is added to the cultures.

    • After an incubation period, the cells are harvested, and the cell wall is fractionated to isolate β-1,6-glucan.

    • The amount of incorporated radioactivity in the β-1,6-glucan fraction is measured using a scintillation counter.

    • A reduction in radioactivity in the presence of the compound indicates inhibition of β-1,6-glucan synthesis.

Experimental Workflow Diagram

G Workflow for Assessing β-1,6-Glucan Synthesis Inhibition start Start culture Culture Fungal Cells start->culture add_compounds Add Test Compounds (this compound & Derivatives) culture->add_compounds add_radiolabel Add [14C]glucose add_compounds->add_radiolabel incubate Incubate add_radiolabel->incubate harvest Harvest Cells & Fractionate Cell Wall incubate->harvest measure Measure Radioactivity in β-1,6-Glucan Fraction harvest->measure analyze Analyze Data & Determine Inhibition measure->analyze end End analyze->end

Caption: Protocol for quantifying the inhibition of β-1,6-glucan synthesis.

Conclusion

This compound and its derivatives, D11-2040 and D21-6076, represent a promising new class of antifungal agents with a specific mechanism of action targeting the fungal cell wall. Their potent in vitro activity against a range of Candida species warrants further investigation and development. The experimental protocols outlined in this guide provide a framework for the continued evaluation of these and other novel antifungal compounds. Future studies should focus on obtaining comprehensive comparative efficacy data and exploring the in vivo potential of these promising drug candidates.

References

Validating the Antifungal Activity of D75-4590: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro antifungal activity of D75-4590, a novel pyridobenzimidazole derivative. This compound presents a unique mechanism of action by specifically inhibiting β-1,6-glucan synthesis, a crucial component of the fungal cell wall.[1][2] Its primary target is believed to be Kre6p, a β-1,6-glucan synthase, an enzyme absent in mammalian cells, suggesting a high degree of fungal specificity and potential for a favorable safety profile.[1][2] This document outlines the performance of this compound in key antifungal assays and offers detailed protocols for researchers looking to validate its activity.

Mechanism of Action: Inhibition of β-1,6-Glucan Synthesis

This compound disrupts the integrity of the fungal cell wall by selectively inhibiting the synthesis of β-1,6-glucan. This polysaccharide is vital for the structural integrity of the cell wall and for anchoring cell wall proteins. By targeting Kre6p, this compound effectively halts this synthesis, leading to impaired cell growth and a fungistatic effect.[1]

G This compound Mechanism of Action cluster_0 UDP-Glucose UDP-Glucose Kre6p Kre6p UDP-Glucose->Kre6p Substrate β-1,6-Glucan Chain β-1,6-Glucan Chain Fungal Cell Wall Fungal Cell Wall β-1,6-Glucan Chain->Fungal Cell Wall Incorporation Cell Wall Proteins Cell Wall Proteins Cell Wall Proteins->Fungal Cell Wall Anchoring via β-1,6-Glucan Kre6p->β-1,6-Glucan Chain Elongation This compound This compound This compound->Kre6p Inhibition

Caption: this compound inhibits the Kre6p enzyme, blocking β-1,6-glucan synthesis.

Comparative Performance of this compound in Antifungal Assays

The following tables summarize the available quantitative data for the antifungal activity of this compound against various Candida species.

Broth Microdilution Assay: Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standardized method for determining the minimum inhibitory concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 9002810.25
Candida albicans TIMM 16232>128
Candida glabrata ATCC 900300.258
Candida glabrata IFO 06220.1254
Candida krusei ATCC 62580.532
Candida parapsilosis ATCC 2201941
Candida tropicalis IFO 140021

Data sourced from Kitamura et al.[1]

Time-Kill Curve Analysis

Time-kill assays provide insights into the pharmacodynamics of an antifungal agent, determining whether it is fungistatic (inhibits growth) or fungicidal (kills the organism) and the rate at which this occurs. Studies have shown that this compound exhibits a dose-dependent inhibition of growth, suggesting a fungistatic mode of action against Candida glabrata.[1] More comprehensive quantitative time-kill data for a wider range of Candida species is not currently available in the public literature.

Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method used to determine the susceptibility of a microorganism to an antimicrobial agent. The diameter of the zone of inhibition around an antibiotic disk is measured. To date, there is no publicly available data on the zone of inhibition diameters for this compound against any fungal species.

Biofilm Formation Inhibition Assay

Fungal biofilms are a significant clinical challenge due to their increased resistance to antimicrobial agents. Assays to determine the minimum biofilm inhibitory concentration (MBIC) are crucial for evaluating the potential of a new antifungal. Currently, there are no published studies on the effect of this compound on Candida biofilm formation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

G cluster_0 Broth Microdilution cluster_1 Disk Diffusion cluster_2 Time-Kill Assay cluster_3 Biofilm Inhibition Prepare Inoculum Prepare Inoculum Serial Dilution of this compound Serial Dilution of this compound Prepare Inoculum->Serial Dilution of this compound Inoculate Agar Plate Inoculate Agar Plate Prepare Inoculum->Inoculate Agar Plate Add this compound Add this compound Prepare Inoculum->Add this compound Add this compound to Plate Add this compound to Plate Prepare Inoculum->Add this compound to Plate Inoculate Microplate Inoculate Microplate Serial Dilution of this compound->Inoculate Microplate Incubate Incubate Inoculate Microplate->Incubate Read MIC Read MIC Incubate->Read MIC Measure Zones Measure Zones Incubate->Measure Zones Apply Disks Apply Disks Inoculate Agar Plate->Apply Disks Apply Disks->Incubate Incubate & Sample Incubate & Sample Add this compound->Incubate & Sample Plate Dilutions Plate Dilutions Incubate & Sample->Plate Dilutions Count CFU Count CFU Plate Dilutions->Count CFU Incubate to Form Biofilm Incubate to Form Biofilm Add this compound to Plate->Incubate to Form Biofilm Wash & Quantify Wash & Quantify Incubate to Form Biofilm->Wash & Quantify

References

A Comparative Analysis of D75-4590 and Standard Antifungal Agents on Fungal Cell Wall Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This document provides a detailed comparison of the novel antifungal compound D75-4590 with established antifungal drugs, focusing on their respective impacts on the integrity of the fungal cell wall. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering objective data and experimental context to inform future research and development in mycology.

Introduction to Fungal Cell Wall Inhibitors

The fungal cell wall, an essential organelle absent in human cells, presents a prime target for antifungal therapy. Its primary components include β-glucans, chitin, and mannoproteins, which together maintain cellular structure and protect against osmotic stress. Disruption of the synthesis or organization of these components can lead to cell lysis and fungal death. This guide examines the effects of this compound, a novel β-1,6-glucan synthesis inhibitor, in comparison to two widely used classes of antifungal drugs: the echinocandins (represented by caspofungin) and the azoles (represented by fluconazole).

Mechanisms of Action

This compound is a pyridobenzimidazole derivative that specifically inhibits the synthesis of β-1,6-glucan, a key component of the fungal cell wall that cross-links other polysaccharides.[1][2][3] Its primary target is thought to be Kre6p, a β-1,6-glucan synthase.[3] By inhibiting this enzyme, this compound disrupts the structural integrity of the cell wall.

Caspofungin , a member of the echinocandin class, acts by non-competitively inhibiting the enzyme β-1,3-glucan synthase. This enzyme is responsible for synthesizing β-1,3-glucan, the most abundant structural component of the fungal cell wall. Inhibition of this process leads to a weakened cell wall and osmotic instability. As a compensatory mechanism, fungal cells often increase chitin synthesis in response to caspofungin treatment.

Fluconazole , an azole antifungal, primarily targets the fungal cell membrane by inhibiting the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol.[4][5] While its direct target is not the cell wall, the resulting alteration in membrane composition and function indirectly induces a cell wall stress response. This compensatory mechanism often involves an increase in chitin synthesis to reinforce the cell wall.[5]

Quantitative Comparison of Cell Wall Disruption

The following table summarizes the quantitative effects of this compound, caspofungin, and fluconazole on the major polysaccharide components of the Candida albicans cell wall.

Drug Target Effect on β-1,6-Glucan Effect on β-1,3-Glucan Effect on Chitin Typical MIC Range for C. albicans (μg/mL)
This compound β-1,6-glucan synthase (Kre6p)Selective reduction of incorporation[1][3]No direct effectNo direct effect>32[2]
Caspofungin β-1,3-glucan synthaseNo direct effectSignificant decreaseCompensatory increase0.016 - 0.5[6]
Fluconazole Lanosterol 14-α-demethylase (Ergosterol synthesis)No direct effectDecrease[5]Significant compensatory increase[5]≤8 (Susceptible)[7][8]

Note: The effect of this compound on C. albicans may be limited, with some studies indicating a lack of significant activity.[2]

Experimental Protocols

Sorbitol Protection Assay

This assay is used to determine if a compound's antifungal activity is due to targeting the cell wall. Sorbitol is an osmotic protectant that can stabilize fungal protoplasts, thus rescuing cells with a compromised cell wall.

Protocol:

  • Prepare a stock solution of the test compound and serially dilute it in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).

  • Prepare an identical set of serial dilutions in a separate plate containing the same medium supplemented with 0.8 M sorbitol.

  • Inoculate all wells with a standardized fungal cell suspension (e.g., Candida albicans at 1-5 x 10^3 cells/mL).

  • Include a growth control (no drug) and a sterility control (no cells) for both the sorbitol and non-sorbitol plates.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each condition, defined as the lowest drug concentration that causes a significant inhibition of growth compared to the drug-free control.

  • Interpretation: A significant increase (typically four-fold or greater) in the MIC in the presence of sorbitol suggests that the compound targets the fungal cell wall.

Quantification of Fungal Cell Wall Polysaccharides

a) β-Glucan Quantification (Enzymatic Method)

This method utilizes specific enzymes to hydrolyze β-glucans into glucose, which can then be quantified.

Protocol:

  • Harvest fungal cells from a liquid culture and wash them with distilled water.

  • Lyophilize the cells and weigh the dry cell mass.

  • Resuspend a known amount of dried cells in a potassium hydroxide solution (e.g., 2 M KOH) and incubate on ice to solubilize proteins and other components.

  • Neutralize the suspension and add a buffer suitable for enzymatic digestion (e.g., sodium acetate buffer, pH 5.0).

  • Add a mixture of specific glucanases (e.g., β-1,3-glucanase and β-1,6-glucanase) and incubate to hydrolyze the β-glucans into glucose.

  • Terminate the reaction and centrifuge to pellet any insoluble material.

  • Quantify the glucose in the supernatant using a glucose oxidase/peroxidase (GOPOD) assay, measuring the absorbance at 510 nm.

  • Calculate the amount of β-glucan based on the glucose concentration, accounting for the molecular weight difference between glucose and the glucan monomer.

b) Chitin Quantification (Acid Hydrolysis and Colorimetric Assay)

This method involves the hydrolysis of chitin to its monomer, glucosamine, which is then quantified.

Protocol:

  • Harvest and lyophilize fungal cells as described for β-glucan analysis.

  • Treat a known weight of dried cells with a strong base (e.g., 6% KOH) at a high temperature to deacetylate chitin to chitosan and remove other interfering substances.

  • Wash the resulting cell pellet to remove the base.

  • Hydrolyze the chitosan to glucosamine by incubating with a strong acid (e.g., 6 N HCl) at 100°C for several hours.

  • Neutralize the acid and centrifuge to remove any debris.

  • Quantify the glucosamine in the supernatant using a colorimetric method, such as the Morgan-Elson assay or a method involving p-dimethylaminobenzaldehyde (DMAB), which forms a colored product with glucosamine.

  • Measure the absorbance at the appropriate wavelength and calculate the chitin content based on a glucosamine standard curve, adjusting for the molecular weight difference between glucosamine and the N-acetylglucosamine monomer in chitin.

Visualizing Cellular Pathways and Workflows

Experimental Workflow for Assessing Cell Wall Integrity

G cluster_prep Sample Preparation cluster_assays Cell Wall Integrity Assays cluster_analysis Data Analysis start Fungal Culture drug_treatment Treat with Antifungal (this compound, Caspofungin, Fluconazole) start->drug_treatment control Untreated Control start->control sorbitol Sorbitol Protection Assay drug_treatment->sorbitol glucan β-Glucan Quantification drug_treatment->glucan chitin Chitin Quantification drug_treatment->chitin control->sorbitol control->glucan control->chitin mic_comp Compare MICs (+/- Sorbitol) sorbitol->mic_comp poly_quant Quantify Polysaccharide Content Changes glucan->poly_quant chitin->poly_quant conclusion Assess Drug Effect on Cell Wall Integrity mic_comp->conclusion poly_quant->conclusion

Caption: Workflow for evaluating antifungal effects on cell wall integrity.

Fungal Cell Wall Integrity (CWI) Signaling Pathway

CWI_Pathway cluster_membrane Plasma Membrane cluster_mapk MAPK Cascade cluster_nucleus Nucleus cluster_response Cellular Response cluster_drugs cell_wall_stress Cell Wall Stress sensors Wsc1, Mid2 cell_wall_stress->sensors Damage rho1 Rho1-GTP sensors->rho1 Activate pkc1 Pkc1 rho1->pkc1 Activate bck1 Bck1 (MAPKKK) pkc1->bck1 Activate mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 Phosphorylate slt2 Slt2/Mpk1 (MAPK) mkk1_2->slt2 Phosphorylate rlm1 Rlm1 (Transcription Factor) slt2->rlm1 Activate gene_expression Cell Wall Gene Expression (e.g., FKS2, CHS3) rlm1->gene_expression Induce cell_wall_synthesis Cell Wall Synthesis (β-1,3-glucan, Chitin) gene_expression->cell_wall_synthesis Upregulate caspofungin_target Caspofungin inhibits β-1,3-glucan synthesis caspofungin_target->cell_wall_stress fluconazole_target Fluconazole induces stress via membrane damage fluconazole_target->cell_wall_stress

Caption: The Cell Wall Integrity (CWI) signaling pathway in fungi.

Conclusion

This compound represents a novel approach to antifungal therapy by specifically targeting β-1,6-glucan synthesis, a mechanism distinct from currently available drugs. While its efficacy against clinically relevant species like Candida albicans requires further investigation, its unique mode of action highlights the potential for developing new antifungal agents that can overcome existing resistance mechanisms. In contrast, caspofungin and fluconazole disrupt cell wall integrity through direct inhibition of β-1,3-glucan synthesis and indirect induction of cell wall stress, respectively. Both established drugs lead to a compensatory increase in chitin, a hallmark of the fungal response to cell wall damage. The experimental protocols and pathway diagrams provided herein offer a framework for the continued evaluation and comparison of novel and existing antifungal compounds.

References

Head-to-Head Comparison: D75-4590 vs. Fluconazole Against Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vitro efficacy and mechanisms of action of a novel β-1,6-glucan synthesis inhibitor, D75-4590, and the established azole antifungal, fluconazole.

This guide provides a detailed comparative analysis of this compound, a pyridobenzimidazole derivative, and fluconazole, a widely used triazole antifungal, against a range of clinically relevant Candida species. The data presented herein is compiled from preclinical studies to facilitate an objective evaluation of their potential therapeutic applications.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and fluconazole lies in their distinct molecular targets within the fungal cell. This divergence in their mechanism of action is a critical factor in considering their antifungal spectrum and potential for overcoming drug resistance.

This compound: Targeting the Fungal Cell Wall

This compound represents a novel class of antifungal agents that specifically inhibits the synthesis of β-1,6-glucan, an essential component of the fungal cell wall.[1][2][3] Genetic and biochemical studies have identified its primary target as Kre6p, a β-1,6-glucan synthase.[1][2] This protein is conserved across various fungal species but is absent in mammalian cells, suggesting a high degree of selectivity and a promising safety profile.[1][2][4] By disrupting the integrity of the cell wall, this compound leads to impaired cell growth and a fungistatic effect.[3]

D75_4590_Mechanism D75_4590 This compound Kre6p Kre6p (β-1,6-Glucan Synthase) D75_4590->Kre6p Inhibits Beta_1_6_Glucan β-1,6-Glucan Synthesis Kre6p->Beta_1_6_Glucan Catalyzes Cell_Wall Fungal Cell Wall Integrity Beta_1_6_Glucan->Cell_Wall Maintains Fungal_Growth Fungal Growth Inhibition Cell_Wall->Fungal_Growth Disruption leads to

Fluconazole: Inhibiting Ergosterol Synthesis

Fluconazole, a member of the azole class of antifungals, targets the fungal cell membrane. Its mechanism of action involves the inhibition of lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[5][6] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By depleting ergosterol and causing the accumulation of toxic sterol precursors, fluconazole disrupts membrane fluidity and the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth.

Fluconazole_Mechanism Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-Demethylase (CYP51) Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Catalyzes Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Cell_Membrane Maintains Fungal_Growth Fungal Growth Inhibition Cell_Membrane->Fungal_Growth Disruption leads to

In Vitro Antifungal Activity: A Comparative Analysis

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and fluconazole against various Candida species. The data reveals that this compound demonstrates potent activity against a broad range of Candida species, including those with known resistance to fluconazole.

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 24433160.25
Candida albicans TIMM 1768160.25
Candida glabrata IFO 062248
Candida glabrata ATCC 90030416
Candida tropicalis IFO 140081
Candida parapsilosis IFO 139680.5
Candida krusei IFO 13931632

Data sourced from Kitamura et al. (2009). MICs were determined using the NCCLS (now CLSI) M27-A method.

Of particular note is the potent activity of this compound against Candida glabrata and Candida krusei, species that are intrinsically less susceptible or can acquire resistance to fluconazole.

Experimental Protocols

The in vitro antifungal susceptibility data presented above was obtained following standardized methodologies to ensure reproducibility and comparability.

Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined by the broth microdilution method according to the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI), document M27-A.

Experimental_Workflow cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Fungal Inoculum Microplate Inoculation of Microtiter Plates Inoculum->Microplate Drug_Dilution Serial Dilution of This compound & Fluconazole Drug_Dilution->Microplate Incubation Incubation at 35°C for 48 hours Microplate->Incubation Read_MIC Visual or Spectrophotometric Reading of MICs Incubation->Read_MIC

Methodology:

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud dextrose agar. A suspension of the fungal cells was prepared in sterile saline and adjusted to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL. This suspension was then further diluted to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the test wells.

  • Drug Dilution: this compound and fluconazole were serially diluted in RPMI 1640 medium with L-glutamine and buffered with MOPS.

  • Microtiter Plate Assay: The antifungal dilutions were added to 96-well microtiter plates. The standardized fungal inoculum was then added to each well.

  • Incubation: The plates were incubated at 35°C for 48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.

Summary and Future Perspectives

This compound presents a novel mechanism of action by targeting β-1,6-glucan synthesis, a pathway distinct from that of currently available antifungal agents like fluconazole.[1][2][3] This unique mode of action translates to potent in vitro activity against a range of Candida species, including those that are less susceptible to fluconazole.[2] The fungistatic nature of this compound has been noted.[3]

While this compound is a promising lead compound, further research is necessary to optimize its pharmacokinetic and pharmacodynamic properties for potential clinical development.[2] Its unique target in the fungal cell wall warrants further investigation for its potential to act synergistically with other antifungal agents and to combat the growing challenge of antifungal resistance. The development of derivatives of this compound has shown improved potency against certain Candida species, indicating the potential for further optimization of this chemical scaffold.[4]

References

Comparative Guide: Elucidating the Mechanism of Action of D75-4590 via Genetic Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the hypothetical MEK1/2 inhibitor, D75-4590, with established alternatives. It details the experimental framework for confirming its mechanism of action by leveraging genetic mutants of its target protein, MEK1. The data presented herein is illustrative, designed to guide researchers in evaluating novel kinase inhibitors.

Introduction to this compound and the MAPK Pathway

This compound is a novel, potent, and selective small-molecule inhibitor designed to target MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). These kinases are critical components of the RAS-RAF-MEK-ERK signaling cascade, also known as the MAPK/ERK pathway.[1][2] This pathway is a central regulator of cellular processes including proliferation, differentiation, and survival.[3] Dysregulation of the MAPK pathway, often through activating mutations in genes like BRAF and RAS, is a common driver in many human cancers, making its components attractive therapeutic targets.[4][5]

MEK1/2 are dual-specificity kinases that, upon activation by RAF kinases, phosphorylate and activate ERK1/2.[6] Activated ERK1/2 then translocates to the nucleus to regulate transcription factors, driving cell proliferation. This compound is hypothesized to be an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1/2, locking the kinase in an inactive conformation.

This guide compares this compound to two well-established MEK inhibitors, Trametinib and Selumetinib , which are used in the treatment of various cancers, including melanoma and neurofibromatosis type 1 (NF-1).[1][7][8]

Comparative Performance Data

The efficacy and selectivity of this compound were assessed in biochemical and cell-based assays and compared with Trametinib and Selumetinib.

Table 1: Biochemical Potency and Selectivity

CompoundTargetIC50 (nM)¹Kinase Selectivity (Panel of 400 kinases)
This compound MEK10.8Highly selective; >1000-fold for MEK1/2
MEK21.2
Trametinib MEK10.9Highly selective for MEK1/2
MEK21.8
Selumetinib MEK114Highly selective for MEK1/2
MEK212

¹IC50: Half-maximal inhibitory concentration. Data are representative.

Table 2: Cell-Based Activity in BRAF V600E Mutant Melanoma Cell Line (A375)

CompoundEC50 (nM)¹ for p-ERK InhibitionGI50 (nM)² for Cell Growth Inhibition
This compound 1.52.5
Trametinib 1.83.0
Selumetinib 2535

¹EC50: Half-maximal effective concentration. ²GI50: Half-maximal growth inhibition concentration.

Confirming Mechanism of Action with Genetic Mutants

A cornerstone of validating a targeted therapy is demonstrating that its efficacy is dependent on the target's activity. Genetic mutants—cell lines engineered to express altered forms of the target protein—are invaluable tools for this purpose.[9] Mutations can confer resistance to an inhibitor, confirming that the drug's primary mechanism is through the inhibition of that specific protein.[5][10]

The core hypothesis is: If this compound acts by inhibiting MEK1, then cells expressing a MEK1 mutant that is insensitive to this compound should be resistant to the drug's effects.

To test this, we utilize a melanoma cell line with a BRAF V600E mutation, which is highly dependent on the MEK-ERK pathway for survival.[9] We compare the effect of this compound on cells expressing wild-type MEK1 versus cells engineered to express a known resistance-conferring MEK1 mutant, such as MEK1(P124L).[5][9]

logical_relationship cluster_hypothesis Hypothesis cluster_test Experimental Test cluster_outcome Predicted Outcome D75_4590 This compound MEK1 MEK1 Kinase D75_4590->MEK1 Inhibits pERK p-ERK Levels (Pathway Output) MEK1->pERK Activates Proliferation Cell Proliferation pERK->Proliferation Drives WT_MEK1 Cells with Wild-Type MEK1 Sensitive Sensitive (Growth Arrest) WT_MEK1->Sensitive Leads to Mutant_MEK1 Cells with Resistant MEK1 Mutant Resistant Resistant (Continued Growth) Mutant_MEK1->Resistant Leads to D75_4590_WT This compound D75_4590_WT->WT_MEK1 D75_4590_Mut This compound D75_4590_Mut->Mutant_MEK1

Figure 1. Logical framework for validating this compound's mechanism of action.

The experiment reveals a significant shift in the GI50 value for this compound in cells expressing the MEK1(P124L) mutant, confirming its on-target activity.

Table 3: Effect of MEK1 P124L Mutation on Inhibitor Potency in A375 Cells

CompoundCell LineGI50 (nM)Fold Shift in GI50
This compound A375 (WT MEK1)2.5-
A375 (MEK1 P124L)285114x
Trametinib A375 (WT MEK1)3.0-
A375 (MEK1 P124L)350117x
Selumetinib A375 (WT MEK1)35-
A375 (MEK1 P124L)4100117x

The dramatic increase in the GI50 value for all three compounds in the mutant cell line strongly indicates that their primary anti-proliferative effect is mediated through the inhibition of MEK1.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

This assay measures the direct inhibition of MEK1 kinase activity.[11][12]

  • Reagents : Recombinant human MEK1, inactive ERK1 (substrate), ATP, and a TR-FRET antibody pair (one for total ERK1, one for phosphorylated ERK1).

  • Procedure :

    • Dispense 5 µL of this compound (at various concentrations) into a 384-well plate.

    • Add 5 µL of MEK1 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the ERK1 substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 20 µL of the TR-FRET antibody detection mix.

    • Incubate for 60 minutes and read the plate on a TR-FRET-compatible reader.

  • Data Analysis : Calculate the ratio of the emission signals and plot against inhibitor concentration to determine the IC50 value.

This cell-based assay measures the inhibition of MEK1's downstream target, ERK1/2, in intact cells.[13][14][15]

  • Cell Culture : Plate A375 melanoma cells and allow them to adhere overnight.

  • Treatment : Treat cells with a serial dilution of this compound for 2 hours.

  • Lysis : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer : Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking & Antibody Incubation :

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phospho-ERK1/2 (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection : Apply an ECL substrate and image the chemiluminescence.[16]

  • Re-probing : Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[16]

  • Analysis : Quantify band intensity and normalize the p-ERK signal to the total ERK signal. Plot the normalized values against inhibitor concentration to determine the EC50.

experimental_workflow cluster_cells Cell Line Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis c1 Select A375 Cells (BRAF V600E) c2 Transfect with Lentivirus: - Empty Vector (Control) - MEK1 P124L Vector c1->c2 c3 Select & Expand Stable Cell Lines c2->c3 t1 Plate Both Cell Lines c3->t1 t2 Treat with Serial Dilutions of this compound t1->t2 t3 Incubate for 72 hours t2->t3 t4 Perform Cell Viability Assay (e.g., CellTiter-Glo) t3->t4 a1 Measure Luminescence t4->a1 a2 Normalize to Untreated Control a1->a2 a3 Plot Dose-Response Curves & Calculate GI50 a2->a3 a4 Compare GI50 Fold-Shift a3->a4

Figure 2. Workflow for confirming this compound mechanism using mutant cell lines.

Visualizing the Signaling Pathway

The MAPK/ERK pathway is a linear cascade where this compound exerts its inhibitory effect. The use of a resistance mutation like P124L confirms the drug's action at the level of MEK1.

signaling_pathway RTK Growth Factor Receptor RAS RAS (GTP-bound) RTK->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK1_2 MEK1/2 BRAF->MEK1_2 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Activates TF Transcription Factors ERK1_2->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation D75 This compound D75->MEK1_2 Mutation P124L Mutation (Confers Resistance) Mutation->D75

Figure 3. The MAPK/ERK pathway showing the site of action for this compound.

Conclusion

The data strongly support the hypothesis that this compound is a potent and selective inhibitor of MEK1/2. Its biochemical and cellular potency are comparable or superior to existing MEK inhibitors like Trametinib and Selumetinib. Crucially, the significant resistance conferred by the MEK1(P124L) mutation provides definitive evidence of its on-target mechanism of action. This experimental paradigm—combining biochemical assays, wild-type cellular assays, and validation with genetic mutants—represents a robust strategy for characterizing novel targeted therapeutic agents.

References

D75-4590: A Novel β-1,6-Glucan Synthesis Inhibitor Benchmarked Against Clinical Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the investigational antifungal agent D75-4590 against established clinical antifungal drugs. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's performance, mechanism of action, and comparative efficacy based on available preclinical data.

Executive Summary

This compound is a pyridobenzimidazole derivative that has been identified as a specific inhibitor of β-1,6-glucan synthesis in fungi, a novel mechanism of action that sets it apart from current antifungal therapies.[1][2] By targeting Kre6p, one of the β-1,6-glucan synthases, this compound disrupts the fungal cell wall integrity.[1][2] This targeted action has demonstrated potent in vitro activity against a range of Candida species, including strains resistant to existing agents like fluconazole.[1] However, this compound has not shown significant activity against Aspergillus species.[1] This guide presents a side-by-side comparison of the in vitro performance of this compound with key clinical antifungal agents, details the standardized methodologies for antifungal susceptibility testing, and illustrates the relevant fungal cell wall integrity pathway.

Performance Comparison: In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and standard clinical antifungal agents against various fungal pathogens. MIC values are a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: Comparative In Vitro Activity of this compound and Fluconazole against Candida Species

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans4 - 160.25 - >128
Candida glabrata1 - 48 - >128
Candida krusei464 - >128
Candida parapsilosis0.5 - 21 - 4
Candida tropicalis2 - 82 - 8

Data for this compound and corresponding fluconazole values are sourced from "Discovery of a Small-Molecule Inhibitor of β-1,6-Glucan Synthesis".

Table 2: In Vitro Activity of Common Clinical Antifungal Agents against Candida Species

Fungal SpeciesAmphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)Voriconazole MIC (µg/mL)
Candida albicans0.016 - 10.016 - 0.0320.016 - 0.064
Candida glabrata0.125 - 20.03 - 0.250.03 - 4
Candida krusei0.25 - 20.125 - 10.06 - 1
Candida parapsilosis0.016 - 0.50.0160.016 - 0.5
Candida tropicalis0.03 - 20.03 - 0.250.015 - 0.25

MIC ranges for clinical agents are compiled from various sources and represent a general susceptibility profile.

Experimental Protocols

The in vitro susceptibility data presented in this guide are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following is a detailed methodology based on the CLSI M27-A3/M27-Ed4 guidelines for yeast susceptibility testing.

CLSI M27 Broth Microdilution Method for Yeasts

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against yeast isolates.

1. Inoculum Preparation:

  • Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.

  • The colony material is suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Antifungal Agent Preparation:

  • The antifungal agents are prepared in a series of twofold dilutions in RPMI 1640 medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared yeast suspension.

  • A growth control well (without antifungal agent) and a sterility control well (without inoculum) are included.

  • The plates are incubated at 35°C for 24 to 48 hours.

4. MIC Determination:

  • The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control. For some agents like amphotericin B, a complete inhibition of growth is the endpoint.

Signaling Pathway and Experimental Workflow

To understand the cellular response to cell wall-damaging agents like this compound, it is crucial to examine the Fungal Cell Wall Integrity (CWI) pathway. This signaling cascade is activated in response to cell wall stress and is essential for cell survival and adaptation.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CellSurfaceSensors Cell Surface Sensors (Wsc1, Mid2) Rho1_GTP Rho1-GTP CellSurfaceSensors->Rho1_GTP Activates Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Phosphorylates Mkk1_Mkk2 Mkk1/Mkk2 (MAPKK) Bck1->Mkk1_Mkk2 Phosphorylates Slt2_Mpk1 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2_Mpk1 Phosphorylates TranscriptionFactors Transcription Factors (Rlm1, Swi4/Swi6) Slt2_Mpk1->TranscriptionFactors Translocates & Activates GeneExpression Cell Wall Gene Expression TranscriptionFactors->GeneExpression Induces CellWallStress Cell Wall Stress (e.g., this compound) CellWallStress->CellSurfaceSensors

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

The workflow for evaluating a novel antifungal agent like this compound follows a structured preclinical development path.

Antifungal_Workflow CompoundScreening Compound Library Screening HitIdentification Hit Identification (this compound) CompoundScreening->HitIdentification InVitroTesting In Vitro Susceptibility (MIC Determination) HitIdentification->InVitroTesting MechanismOfAction Mechanism of Action Studies InVitroTesting->MechanismOfAction InVivoModels In Vivo Efficacy & Toxicity Models MechanismOfAction->InVivoModels LeadOptimization Lead Optimization InVivoModels->LeadOptimization

Caption: Preclinical Workflow for Antifungal Drug Discovery.

References

Independent Verification of D75-4590's Antifungal Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal properties of the investigational compound D75-4590 against established antifungal agents. The data presented is compiled from publicly available research to facilitate independent verification and further investigation into its potential as a novel therapeutic.

Overview of this compound

This compound is a pyridobenzimidazole derivative identified as a specific inhibitor of β-1,6-glucan synthesis in fungi.[1][2] Its primary target is Kre6p, a β-1,6-glucan synthase essential for fungal cell wall integrity.[1][2] Notably, the KRE6 gene is conserved across various fungal species but lacks a homolog in mammalian cells, suggesting a selective mechanism of action and a promising safety profile.[1][2] this compound has demonstrated potent in vitro activity against a range of Candida species, including strains resistant to fluconazole.[1] Its mode of action is reported to be fungistatic.[1]

Comparative Antifungal Activity

The following tables summarize the in vitro antifungal activity of this compound in comparison to fluconazole, amphotericin B, and caspofungin against various Candida species. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Disclaimer: The following data has been compiled from different studies. Direct head-to-head comparative studies for all compounds under identical conditions were not available. Therefore, variations in experimental conditions between studies should be considered when interpreting the data.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of this compound and Fluconazole against Candida Species

Fungal SpeciesThis compound (MIC)Fluconazole (MIC Range)
Candida albicans1 - 40.064 - 16
Candida glabrata1 - 44 - 32
Candida parapsilosis2 - 80.125 - 8
Candida tropicalis2 - 80.125 - 8
Candida krusei4 - 164 - >64

Source: this compound and comparative fluconazole data from "Discovery of a Small-Molecule Inhibitor of β-1,6-Glucan Synthesis". Additional fluconazole MIC ranges from other cited literature to show typical variance.[1][3][4]

Table 2: In Vitro Antifungal Activity (MIC Range in µg/mL) of Amphotericin B and Caspofungin against Candida Species

Fungal SpeciesAmphotericin B (MIC Range)Caspofungin (MIC Range)
Candida albicans0.016 - 10.016 - 0.032
Candida glabrata0.016 - 10.016 - 0.125
Candida parapsilosis0.016 - 0.50.016
Candida tropicalis0.016 - 0.50.016 - 0.064
Candida krusei0.016 - 10.016 - 0.125

Source: Compiled from multiple sources adhering to CLSI guidelines.[3][5][6]

Experimental Protocols

The following methodologies are based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth dilution antifungal susceptibility testing of yeasts, which is the standard protocol referenced in the source literature for generating the MIC data.

Antifungal Susceptibility Testing - Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a yeast isolate.

a) Inoculum Preparation:

  • Yeast isolates are subcultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours to ensure purity and viability.

  • A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is then diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

b) Preparation of Antifungal Agents:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide for this compound and azoles, water for some echinocandins and polyenes).

  • Serial twofold dilutions of each antifungal agent are prepared in RPMI-1640 medium in 96-well microtiter plates.

c) Incubation:

  • The microtiter plates containing the diluted antifungal agents and the yeast inoculum are incubated at 35°C.

  • MICs are read visually after 24 and 48 hours of incubation.

d) MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90-100% for polyenes and echinocandins) compared to the growth in the drug-free control well.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for determining its antifungal activity.

D75_4590_Mechanism D75_4590 This compound Kre6p Kre6p (β-1,6-Glucan Synthase) D75_4590->Kre6p Inhibits Cell_Growth_Inhibition Inhibition of Fungal Cell Growth D75_4590->Cell_Growth_Inhibition Beta_1_6_Glucan_Synthesis β-1,6-Glucan Synthesis Kre6p->Beta_1_6_Glucan_Synthesis Catalyzes Fungal_Cell_Wall Fungal Cell Wall Integrity Beta_1_6_Glucan_Synthesis->Fungal_Cell_Wall Fungal_Cell_Wall->Cell_Growth_Inhibition

Caption: Proposed mechanism of action of this compound.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Culture Yeast Isolate Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Yeast_Culture->Inoculum_Prep Microtiter_Plate Inoculation of Microtiter Plates Inoculum_Prep->Microtiter_Plate Antifungal_Dilution Serial Dilution of Antifungal Agents Antifungal_Dilution->Microtiter_Plate Incubation Incubation (35°C, 24-48h) Microtiter_Plate->Incubation Visual_Reading Visual Reading of Growth Inhibition Incubation->Visual_Reading MIC_Determination MIC Determination Visual_Reading->MIC_Determination

Caption: General workflow for antifungal susceptibility testing.

References

Comparative Transcriptomics of Antifungal Agent-Treated Fungi: A Case Study with Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The compound "D75-4590" specified in the topic is not found in publicly available scientific literature. Therefore, this guide utilizes the well-characterized antifungal azole drug, Fluconazole , as a representative agent to demonstrate the principles and application of comparative transcriptomics in understanding fungal responses to treatment. The data and methodologies presented are based on published studies on Candida albicans.

This guide provides an objective comparison of the transcriptomic landscape of Candida albicans under Fluconazole treatment versus non-treated controls. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms of antifungal drug action and resistance.

Data Presentation: Transcriptomic Response to Fluconazole

The treatment of Candida albicans with Fluconazole induces significant changes in gene expression as the fungus attempts to counteract the drug's effects. Whole-genome transcriptional profiling reveals a complex response characterized by the upregulation of genes involved in stress responses and drug resistance, and the downregulation of genes related to growth and metabolism.[1]

Table 1: Summary of Differentially Expressed Genes in Candida albicans in Response to Fluconazole

ComparisonNumber of Upregulated GenesNumber of Downregulated GenesTotal Differentially Expressed Genes
Fluconazole-Treated vs. Control181 (translationally)152 (translationally)333 (translationally)
Fluconazole-Treated vs. Control618 (transcriptionally)702 (transcriptionally)1320 (transcriptionally)

Data is synthesized from representative studies and may vary based on experimental conditions such as drug concentration and exposure time.[1][2]

Table 2: Key Genes and Pathways Modulated by Fluconazole Treatment in Candida albicans

Gene/Pathway CategoryKey GenesRegulationFunctional Role
Ergosterol Biosynthesis ERG11UpregulatedEncodes the target enzyme of Fluconazole (lanosterol 14-α-demethylase). Upregulation is a common resistance mechanism.[3][4]
ERG3, ERG5, ERG6UpregulatedOther genes in the ergosterol biosynthesis pathway, often co-regulated with ERG11.
Drug Efflux Pumps CDR1, CDR2 (ABC transporters)UpregulatedMediate the efflux of azole drugs from the cell, reducing intracellular drug concentration.[5]
MDR1 (Major facilitator)UpregulatedAnother key transporter involved in azole resistance.
Stress Response HSP70, HSP90UpregulatedChaperone proteins that help maintain protein integrity under stress.
CAT1, SOD1UpregulatedEnzymes involved in detoxifying reactive oxygen species (ROS) generated by cellular stress.
Cell Wall Maintenance FKS1, CHT3UpregulatedGenes involved in the synthesis of β-glucan and chitin, crucial for cell wall integrity under stress.
Protein Synthesis Ribosomal protein genesDownregulatedA general response to stress is the downregulation of energy-intensive processes like protein synthesis.[1]

Experimental Protocols

The following is a generalized protocol for a comparative transcriptomics study of antifungal-treated fungi using RNA sequencing (RNA-Seq).

1. Fungal Strain and Culture Conditions:

  • Strain: Candida albicans reference strain (e.g., SC5314).

  • Media: Yeast Peptone Dextrose (YPD) broth.

  • Growth Conditions: Cultures are grown overnight at 30°C with shaking to reach the mid-logarithmic growth phase.

2. Antifungal Drug Treatment:

  • The overnight culture is diluted into fresh YPD medium.

  • The experimental culture is treated with a sub-inhibitory concentration of Fluconazole (e.g., 0.5 µg/mL).

  • A control culture is treated with the same volume of the drug solvent (e.g., DMSO).

  • Cultures are incubated for a defined period (e.g., 4-6 hours) at 30°C with shaking.

3. RNA Extraction and Quality Control:

  • Fungal cells are harvested by centrifugation.

  • Total RNA is extracted using a combination of mechanical disruption (e.g., bead beating) and a commercial RNA extraction kit.

  • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).

4. RNA Sequencing (RNA-Seq) and Data Analysis:

  • An mRNA library is prepared from the total RNA, which includes mRNA purification, fragmentation, and cDNA synthesis.

  • The library is sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).

  • The resulting sequencing reads are mapped to the Candida albicans reference genome.

  • Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the Fluconazole-treated samples compared to the control.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the transcriptomic analysis of antifungal drug effects.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis start Fungal Culture (C. albicans) treatment Fluconazole Treatment & Control start->treatment harvest Cell Harvesting treatment->harvest rna_extraction RNA Extraction & QC harvest->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing raw_data Raw Sequencing Reads sequencing->raw_data Data Transfer qc Quality Control (e.g., FastQC) raw_data->qc mapping Read Mapping to Reference Genome qc->mapping dge Differential Gene Expression Analysis mapping->dge pathway Pathway & GO Enrichment Analysis dge->pathway results Results Interpretation pathway->results ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol erg11 Erg11 (Lanosterol 14-α-demethylase) lanosterol->erg11 intermediate 14-demethylated lanosterol ergosterol Ergosterol intermediate->ergosterol Multiple Steps erg11->intermediate fluconazole Fluconazole fluconazole->erg11 Inhibition

References

Safety Operating Guide

Proper Disposal of D75-4590: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, D75-4590, a pyridobenzimidazole derivative utilized as a novel antifungal agent, is classified as a non-hazardous substance. [1] This guide provides essential procedural steps for its safe handling and disposal in a laboratory environment, ensuring the safety of personnel and compliance with standard laboratory practices.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the following safety protocols. While this compound is not classified as hazardous, adherence to good laboratory practice is paramount.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to protect from dust or splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Spill Management: In the event of a spill, take the following steps:

  • Avoid generating dust.

  • Cover drains to prevent entry into the sewer system.

  • Collect the spilled material, bind it, and pump off any liquid.

  • For dry spills, carefully sweep or vacuum the material.

  • Clean the affected area thoroughly.

  • Dispose of the collected material and cleaning supplies as non-hazardous solid waste.

II. Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in a manner that is safe, efficient, and compliant with institutional and local regulations for non-hazardous waste.

Step 1: Container Preparation

  • Select a suitable, sealable container for waste collection. The container should be clearly labeled as "Non-Hazardous Laboratory Waste" and should specify the contents (this compound).

Step 2: Waste Collection

  • Carefully transfer the waste this compound into the designated container.

  • If the compound is in a solution, it may be absorbed onto an inert material like vermiculite or sand before being placed in the solid waste container.

  • Ensure that the container is not overfilled.

Step 3: Final Disposal

  • Once the waste container is full, seal it securely.

  • Dispose of the container in accordance with your institution's guidelines for non-hazardous solid waste. This typically involves collection by a designated waste management service.

  • Crucially, do not allow this compound to enter drains or the sewer system.

III. Quantitative Data Summary

ParameterValueSource
Hazard Classification Not a hazardous substance or mixture[1]
GHS Labeling Not a hazardous substance or mixture
Carcinogenicity Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

D75_4590_Disposal_Workflow start Start: this compound Waste check_hazard Is the substance hazardous? start->check_hazard non_hazardous No (Not a hazardous substance) check_hazard->non_hazardous hazardous Yes check_hazard->hazardous collect_waste Collect in a labeled, sealable container for non-hazardous solid waste. non_hazardous->collect_waste follow_hazardous_protocol Follow institutional protocol for hazardous waste. hazardous->follow_hazardous_protocol prevent_drain Prevent entry into drains. collect_waste->prevent_drain institutional_disposal Dispose according to institutional guidelines for non-hazardous waste. prevent_drain->institutional_disposal end End of Disposal Process institutional_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.